molecular formula C8H10BNO2 B594351 Indolin-6-ylboronic acid CAS No. 1253912-15-0

Indolin-6-ylboronic acid

Cat. No.: B594351
CAS No.: 1253912-15-0
M. Wt: 162.983
InChI Key: AKTWHCRFKCLLCJ-UHFFFAOYSA-N
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Description

Indolin-6-ylboronic acid is a privileged boron-containing scaffold serving as a versatile intermediate in medicinal chemistry and organic synthesis. Its primary research value lies in its application in transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions, a method of choice for the efficient construction of carbon-carbon bonds . This reaction is indispensable for creating complex molecules, including pharmaceutical candidates, under mild conditions . The indole and indoline cores are key structural components in a wide array of biologically active molecules and natural products . As such, this compound is a critical building block for the functionalization of this core structure, enabling the exploration of structure-activity relationships in drug discovery programs. Boronic acids, in general, have growing importance in medicinal chemistry, evidenced by several FDA-approved drugs, and are valued for their unique physicochemical properties and ability to act as reversible covalent inhibitors for various enzymes . Researchers utilize this compound to develop novel substances with potential activity as enzyme inhibitors, anticancer agents, and antimicrobials, making it a high-value reagent for advancing chemical and pharmacological research.

Properties

IUPAC Name

2,3-dihydro-1H-indol-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10BNO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTWHCRFKCLLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CCN2)C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735458
Record name 2,3-Dihydro-1H-indol-6-ylboronic acid
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Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253912-15-0
Record name B-(2,3-Dihydro-1H-indol-6-yl)boronic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-indol-6-ylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Indolin-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for obtaining indolin-6-ylboronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process starting from the commercially available 6-bromoindole. This document outlines detailed experimental procedures, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a four-step sequence. This strategy leverages the stability and reactivity of key intermediates to ensure a reliable and scalable process. The primary stages of this synthesis are:

  • Reduction of 6-bromoindole: The aromatic indole ring is reduced to the corresponding indoline.

  • N-Protection: The indoline nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent borylation step.

  • Miyaura Borylation: The C-B bond is formed via a palladium-catalyzed cross-coupling reaction between the N-Boc-6-bromoindoline and a diboron reagent.

  • Deprotection and Hydrolysis: The Boc protecting group is removed, and the boronic acid pinacol ester is hydrolyzed to yield the final this compound.

This approach is favored due to the high yields often achieved in Miyaura borylation reactions and the stability of the Boc-protected intermediates, which facilitates purification.[1]

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key transformation in the synthesis of this compound.

Step 1: Reduction of 6-Bromoindole to 6-Bromoindoline

The selective reduction of the C2-C3 double bond of the indole ring, while preserving the bromo-substituent, is a critical first step. Sodium cyanoborohydride (NaBH3CN) in acetic acid is an effective reagent for this transformation.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 6-bromoindole (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of indole).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium cyanoborohydride (NaBH3CN) (2.0-3.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of water. Basify the mixture to a pH of 8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude 6-bromoindoline can be purified by flash column chromatography on silica gel.

Step 2: N-Protection of 6-Bromoindoline

To avoid complications during the subsequent palladium-catalyzed borylation, the secondary amine of the indoline is protected with a tert-butyloxycarbonyl (Boc) group.

Protocol:

  • Reaction Setup: Dissolve 6-bromoindoline (1.0 eq) in dichloromethane (DCM) (approximately 15 mL per gram). Add triethylamine (Et3N) (1.5 eq).[2]

  • Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.2 eq) in DCM dropwise at room temperature.[3]

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction for completion by TLC.

  • Work-up: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous MgSO4.

  • Purification: Filter and concentrate the organic phase under reduced pressure. The resulting crude product, 1-Boc-6-bromoindoline, is often of sufficient purity for the next step, or it can be further purified by column chromatography.[2]

Step 3: Miyaura Borylation of 1-Boc-6-bromoindoline

The core C-B bond formation is achieved through a Miyaura borylation reaction. This palladium-catalyzed process couples the aryl bromide with a diboron species.[4][5]

Miyaura_Borylation_Cycle cluster_products Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-OAc Ar-Pd(II)-OAc Ar-Pd(II)-X->Ar-Pd(II)-OAc Ligand Exchange (KOAc) Ar-Pd(II)-Bpin Ar-Pd(II)-Bpin Ar-Pd(II)-OAc->Ar-Pd(II)-Bpin Transmetalation (B2pin2) Ar-Pd(II)-Bpin->Pd(0) Reductive Elimination Ar-Bpin Ar-Bpin Ar-Pd(II)-Bpin->Ar-Bpin

Caption: Catalytic cycle of the Miyaura borylation reaction.

Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 1-Boc-6-bromoindoline (1.0 eq), bis(pinacolato)diboron (B2pin2) (1.2 eq), and potassium acetate (KOAc) (3.0 eq).[4]

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) (3 mol%).[6]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (approximately 20 mL per gram of bromoindoline) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline.[4]

Step 4: Deprotection of Boc Group and Hydrolysis of Pinacol Ester

The final step involves the removal of the Boc protecting group and the hydrolysis of the pinacol boronate ester to the desired boronic acid. This can often be achieved in a single step using acidic conditions.

Protocol:

  • Reaction Setup: Dissolve the Boc-protected indolinylboronic acid pinacol ester (1.0 eq) in a mixture of acetone and water (e.g., a 4:1 ratio).

  • Acid Addition: Add a 2M aqueous solution of hydrochloric acid (HCl) (4-5 eq) and stir the mixture at room temperature.

  • Reaction: Stir the reaction for 4-8 hours at room temperature, or with gentle heating (e.g., 40 °C) if the reaction is sluggish. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, adjust the pH of the solution to approximately 4-5 with a mild base (e.g., NaHCO3).

  • Isolation: The product may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The final product, this compound, can be purified by recrystallization or chromatography if necessary.

Quantitative Data Summary

The following table summarizes representative yields for the key transformations in the synthesis of this compound and related compounds. Yields can vary depending on the specific substrates and reaction conditions.

StepTransformationStarting MaterialProductTypical Yield (%)Reference
1Indole ReductionSubstituted IndoleSubstituted Indoline80-95General Knowledge
2N-Boc Protection6-Bromoindoline1-Boc-6-bromoindoline>90[2]
3Miyaura BorylationHalo-indole/indolineIndolyl/Indolinyl boronate ester65-92[4]
4Ester HydrolysisPinacol boronate esterBoronic acid80-99[7]

Conclusion

The synthesis of this compound via the described four-step sequence represents a robust and adaptable methodology for researchers in the field of drug discovery and development. The protocols provided herein offer a solid foundation for the successful preparation of this valuable synthetic intermediate. Optimization of reaction conditions for specific scales and substrates may be necessary to achieve maximum yields and purity.

References

Physicochemical Properties of Indolin-6-ylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Indolin-6-ylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide combines predicted values with established experimental protocols for the characterization of boronic acids. This information is intended to support researchers in the handling, application, and further investigation of this compound.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data is derived from computational predictions, it provides a valuable starting point for experimental design.

PropertyValueSource
Molecular Formula C₈H₁₀BNO₂-
Molecular Weight 162.98 g/mol [1]
CAS Number 1253912-15-0[1]
Melting Point No Data Available-
Boiling Point (Predicted) 371.8 ± 52.0 °C[1]
Density (Predicted) 1.27 ± 0.1 g/cm³[1]
Polar Surface Area (PSA) 52.5 Ų[1]
XLogP3 (Predicted) -0.52760[1]
pKa No Data Available-
Solubility No Data Available-

For comparative context, the melting point of the related compound, 6-Indolylboronic acid (CAS 147621-18-9), is reported as 177-181 °C.[2]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of boronic acids, which can be applied to this compound.

Solubility Determination (Shake-Flask Method)

A widely accepted method for determining the thermodynamic solubility of a compound in various solvents is the shake-flask method.[3]

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, THF)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually confirm that excess solid remains.

  • Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.

  • Calculate the original solubility in the solvent, accounting for the dilution factor.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.[3]

Materials:

  • This compound

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Potassium chloride (KCl) for ionic strength adjustment

  • Deionized water (degassed)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. An organic co-solvent may be used if aqueous solubility is low, though this will yield an apparent pKa (pKaapp).

  • Add KCl to the solution to maintain a constant ionic strength.

  • Place the solution in a jacketed beaker to maintain a constant temperature.

  • Immerse the calibrated pH electrode and a stir bar into the solution.

  • Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point. More accurate values can be obtained by calculating the first and second derivatives of the titration curve.

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4][5][6]

General Synthesis of Indolylboronic Acids

Conceptual Workflow for the Synthesis of this compound:

G start Start with 6-Bromoindoline step1 Protection of Indoline Nitrogen (e.g., Boc anhydride) start->step1 step2 Lithium-Halogen Exchange (e.g., n-BuLi, THF, -78 °C) step1->step2 step3 Borylation (Triisopropyl borate) step2->step3 step4 Aqueous Workup (e.g., HCl) step3->step4 product This compound step4->product

Caption: Conceptual synthesis of this compound.

Suzuki-Miyaura Coupling: An Exemplary Application

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that utilizes boronic acids. The following is a representative experimental workflow for the coupling of an aryl boronic acid with an aryl halide.[6][8]

Experimental Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine in Reaction Vessel: - this compound - Aryl Halide - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) degas Degas the mixture (e.g., Argon bubbling) reagents->degas heat Heat the reaction mixture (e.g., 80-100 °C) degas->heat monitor Monitor reaction progress (e.g., TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction with an organic solvent (e.g., Ethyl Acetate) cool->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Final Biaryl Product purify->product

Caption: Suzuki-Miyaura coupling workflow.

Catalytic Cycle of Suzuki-Miyaura Coupling:

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Biaryl Product\n(Ar-Ar') Biaryl Product (Ar-Ar') Reductive\nElimination->Biaryl Product\n(Ar-Ar') Aryl-Halide\n(Ar-X) Aryl-Halide (Ar-X) Aryl-Halide\n(Ar-X)->Oxidative\nAddition Indolinyl-B(OH)₂\n+ Base Indolinyl-B(OH)₂ + Base Indolinyl-B(OH)₂\n+ Base->Transmetalation

Caption: Suzuki-Miyaura catalytic cycle.

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemists. While a complete, experimentally verified dataset of its physicochemical properties is not currently available in the public domain, this guide provides a solid foundation based on predicted values and established analytical protocols. The provided methodologies for determining solubility and pKa, along with the outlined synthetic and reactive workflows, offer a practical framework for researchers working with this and related boronic acids. Further experimental characterization of this compound would be a valuable contribution to the field.

References

An In-depth Technical Guide to Indolin-6-ylboronic Acid (CAS: 1253912-15-0)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Indolin-6-ylboronic acid CAS number 1253912-15-0 Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. Core Requirements: Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed methodologies for all key experiments cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background.Avoid using the same color for foreground elements (text, arrows, symbols) as for the background. Node Text Contrast Rule (Critical): For any node (e.g., rectangle, circle, etc.) that contains text, the text color (fontcolor) must be explicitly set to have high contrast against the node's background color (fillcolor). Color Palette: Use only #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Here is an in-depth technical guide on this compound:

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS: 1253912-15-0) is a heterocyclic organic compound that has garnered significant interest within the field of medicinal chemistry. As a derivative of indoline, a common scaffold in many biologically active compounds, and featuring a boronic acid moiety, this molecule serves as a versatile building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the development of targeted therapeutics, most notably as a component in Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of the technical data, synthesis, and applications of this compound, tailored for professionals in drug discovery and development.

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of this compound is provided below for easy reference.

PropertyValue
CAS Number 1253912-15-0
Molecular Formula C8H10BNO2[2]
Molecular Weight 162.98 g/mol
Purity ≥ 96%[2]
Product Family Protein Degrader Building Blocks[2]
Predicted Density 1.27±0.1 g/cm³[3]
Predicted Boiling Point 371.8±52.0 °C[3]
Predicted PSA 52.5[3]
Predicted XLogP3 -0.52760[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through established methodologies for the preparation of aryl and heteroaryl boronic acids. A common and effective method is the Miyaura borylation reaction.[1]

General Synthesis via Miyaura Borylation

A plausible and widely used route for the synthesis of arylboronic acids is the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent. For this compound, this would typically involve the borylation of 6-bromoindoline.

synthesis_workflow start 6-Bromoindoline reaction Miyaura Borylation start->reaction reagents Bis(pinacolato)diboron Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) Solvent (e.g., Dioxane) reagents->reaction intermediate This compound pinacol ester reaction->intermediate hydrolysis Hydrolysis (e.g., aqueous acid) intermediate->hydrolysis product This compound hydrolysis->product

General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following is a representative protocol for the Miyaura borylation of an aryl halide, which can be adapted for the synthesis of this compound from 6-bromoindoline.

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon), combine 6-bromoindoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Hydrolysis: Purify the resulting crude pinacol ester by column chromatography. The purified ester can then be hydrolyzed to the free boronic acid using aqueous acid, followed by extraction and purification.

Applications in Drug Discovery

This compound is classified as a "Protein Degrader Building Block," highlighting its significance in the synthesis of PROTACs.[2] PROTACs are innovative therapeutic agents that facilitate the degradation of target proteins by coopting the cellular ubiquitin-proteasome system.[4][5]

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. This compound serves as a key intermediate in the synthesis of the target protein ligand. The boronic acid group is a versatile functional handle for Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to construct the desired "warhead" that binds to the protein of interest.[6][7]

protac_logic cluster_components PROTAC Components cluster_synthesis Synthesis Step warhead Warhead Binds to Target Protein linker Linker Connects the two ligands warhead:f0->linker:f0 e3_ligand E3 Ligase Ligand Recruits E3 Ligase linker:f0->e3_ligand:f0 indolin This compound suzuki Suzuki Coupling indolin->suzuki suzuki->warhead:f0

Logical relationship of this compound in PROTAC synthesis.

Experimental Workflow for PROTAC Development

The development of a PROTAC using this compound involves a multi-step process from chemical synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A This compound B Suzuki Coupling with Aryl Halide A->B C Warhead Synthesis B->C D Linker Attachment C->D E Conjugation to E3 Ligase Ligand D->E F PROTAC Purification E->F G In vitro Binding Assays F->G H Cellular Protein Degradation Assays (e.g., Western Blot, Mass Spec) G->H I Functional Assays (e.g., Cell Viability, Signaling) H->I J In vivo Efficacy Studies I->J

Experimental workflow for PROTAC development.

  • Cell Treatment: Plate cells and treat with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH or β-actin).

  • Detection: Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the target protein band intensity relative to the loading control indicates successful degradation.

Safety and Handling

While boronic acids are generally considered to have low toxicity, standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating and inhaling dust. Avoid contact with skin and eyes.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its primary application as a precursor for PROTAC "warheads" underscores its importance in the development of novel therapeutics based on targeted protein degradation. This guide has provided a comprehensive overview of its properties, synthesis, and applications to aid researchers in its effective utilization.

References

An In-depth Technical Guide to Indolin-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of Indolin-6-ylboronic acid. This heterocyclic building block is of significant interest in medicinal chemistry, particularly in the development of targeted protein degraders.

Molecular Structure and Identification

This compound is an organic compound featuring a bicyclic indoline core with a boronic acid functional group attached at the 6-position of the benzene ring. The indoline structure is a saturated analog of indole.

Figure 1: Molecular Structure of this compound.

Chemical Identifiers

Key identifiers for this compound are summarized in the table below for unambiguous identification and database referencing.

IdentifierValueCitation
IUPAC Name B-(2,3-Dihydro-1H-indol-6-yl)boronic acid[1]
CAS Number 1253912-15-0[1][2][3]
Molecular Formula C₈H₁₀BNO₂[1][2]
Molecular Weight 162.98 g/mol [1]
SMILES OB(C1=CC2=C(C=C1)CCN2)O[3]
InChIKey AKTWHCRFKCLLCJ-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

The known physical and chemical properties of this compound are detailed below. It is important to note that some of these values are predicted through computational models.

Physicochemical Data
PropertyValueCitation
Physical Form Powder/Solid
Purity ≥96% (Commercially available)[2]
Boiling Point 371.8 ± 52.0 °C (Predicted)[1]
Density 1.27 ± 0.1 g/cm³ (Predicted)[1]
pKa 8.88 ± 0.20 (Predicted)
Storage Conditions 2-8°C, Keep in dark place, sealed in dry[3]
Spectroscopic Data

While specific experimental spectra for this compound are not widely published in peer-reviewed literature, the expected characteristics can be inferred from its structure.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with chemical shifts likely in the range of 6.5-7.5 ppm. The aliphatic protons on the five-membered indoline ring (at C2 and C3) would appear further upfield, typically between 3.0 and 4.0 ppm. A broad singlet corresponding to the N-H proton and another for the B(OH)₂ protons would also be present.

  • ¹³C NMR: Aromatic carbon signals are expected in the 110-150 ppm region. The carbon directly attached to the boron atom would be a key diagnostic signal. The aliphatic carbons (C2 and C3) of the indoline ring would resonate in the upfield region, typically between 25-55 ppm.

  • FT-IR: The infrared spectrum would be characterized by a broad O-H stretching band for the boronic acid group (~3200-3600 cm⁻¹), an N-H stretching band (~3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹), and strong B-O stretching bands (~1300-1400 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z ≈ 163, corresponding to the molecular weight of the compound.

Synthesis and Reactivity

This compound is typically synthesized through the borylation of a pre-functionalized indoline core. A common and effective strategy involves a halogen-metal exchange followed by reaction with a boron electrophile.

Experimental Protocol: Proposed Synthesis from 6-Bromoindoline

This protocol describes a plausible synthetic route based on established organometallic methodologies for the preparation of arylboronic acids.

synthesis_workflow start Start: 6-Bromoindoline step1 Dissolve in dry THF Cool to -78 °C start->step1 Inert Atmosphere (Ar/N₂) step2 Halogen-Metal Exchange: Add n-BuLi dropwise step1->step2 intermediate Intermediate: 6-Lithioindoline step2->intermediate Formation of Aryllithium step3 Borylation: Quench with Triisopropyl borate intermediate->step3 step4 Aqueous Workup: Acidify with aq. HCl step3->step4 Hydrolysis of Borate Ester product Product: This compound step4->product Purification (Crystallization/Chromatography)

Figure 2: Proposed workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with 6-bromoindoline.

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction progress can be monitored by TLC.

  • Borylation: After the halogen-metal exchange is complete (typically 30-60 minutes), triisopropyl borate is added dropwise, again ensuring the temperature remains at -78 °C. The mixture is stirred for an additional 1-2 hours at this temperature before being allowed to warm slowly to room temperature.

  • Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl). The layers are separated, and the aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or silica gel column chromatography to yield pure this compound.

Key Reactivity: The Suzuki-Miyaura Coupling

This compound is primarily used as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the integration of the indoline moiety into more complex molecular scaffolds.

suzuki_coupling pd0 Pd(0) Catalyst oa Oxidative Addition pd0->oa r1x Aryl/Vinyl Halide (R¹-X) r1x->oa pd_complex1 R¹-Pd(II)-X Intermediate oa->pd_complex1 tm Transmetalation pd_complex1->tm boronic Indolin-6-yl-B(OH)₂ (Activated with Base) boronic->tm pd_complex2 R¹-Pd(II)-Indolinyl Intermediate tm->pd_complex2 re Reductive Elimination pd_complex2->re re->pd0 Catalyst Regeneration product Coupled Product (R¹-Indolinyl) re->product

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an electrophile (e.g., an aryl or vinyl halide).

  • Transmetalation: The organic group from the boronic acid (after activation with a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Applications in Drug Development

The primary application of this compound in modern drug discovery is as a key building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2][6]

Role in Targeted Protein Degradation

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively destroy disease-causing proteins.[7][8][9] A PROTAC consists of three components: a ligand for the target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.

This compound serves as a versatile scaffold or fragment that can be elaborated into either the POI ligand or the linker component of a PROTAC. Its boronic acid functionality allows for straightforward incorporation into larger molecules via Suzuki coupling.

protac_mechanism poi Target Protein (POI) ternary Ternary Complex (POI-PROTAC-E3) poi->ternary e3 E3 Ligase e3->ternary protac PROTAC (contains Indoline moiety) protac->ternary poly_ub Poly-ubiquitination ternary->poly_ub Proximity-induced ub Ubiquitin (Ub) ub->poly_ub tagged_poi Ub-tagged POI poly_ub->tagged_poi degradation Degradation tagged_poi->degradation proteasome Proteasome proteasome->degradation peptides Peptide Fragments degradation->peptides

References

An In-depth Technical Guide to Indolin-6-ylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolin-6-ylboronic acid is a versatile synthetic intermediate that holds significant promise in the fields of medicinal chemistry and materials science. As a bifunctional molecule, it incorporates the privileged indoline scaffold, a common motif in numerous biologically active compounds, with a boronic acid moiety, which serves as a key handle for palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives. Detailed experimental protocols for key synthetic transformations are presented, alongside a summary of the biological activities of indoline-containing molecules, particularly in the context of anticancer drug discovery.

Introduction

The indoline nucleus is a core structural component of many natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties. The incorporation of a boronic acid group at the 6-position of the indoline ring system creates a valuable building block for the synthesis of complex molecular architectures. The boronic acid functional group is particularly amenable to Suzuki-Miyaura cross-coupling reactions, enabling the facile formation of carbon-carbon bonds with a diverse array of aryl and heteroaryl partners. This capability allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available indole or indoline. A common strategy involves the preparation of a 6-haloindoline intermediate, followed by a palladium-catalyzed borylation reaction.

Synthesis of 6-Bromoindoline

A key precursor for this compound is 6-bromoindoline. This intermediate can be synthesized via two primary routes: the bromination of indoline or the reduction of 6-bromoindole.

Direct bromination of indoline can lead to a mixture of products. Therefore, a protection-bromination-deprotection sequence is often employed for better regioselectivity.

  • Step 1: Acetylation of Indoline. Indoline is first protected with an acetyl group to modulate the reactivity of the aromatic ring and the nitrogen atom.

  • Step 2: Bromination of N-Acetylindoline. The N-acetylindoline is then brominated, typically using bromine in acetic acid, to yield N-acetyl-5-bromoindoline.

  • Step 3: Hydrolysis of N-Acetyl-5-bromoindoline. The acetyl group is subsequently removed by hydrolysis under acidic or basic conditions to afford 5-bromoindoline.

An alternative route involves the reduction of the pyrrole ring of 6-bromoindole.

  • Experimental Protocol: Reduction of 6-Bromoindole with Sodium Cyanoborohydride (NaBH3CN)

    A solution of 6-bromoindole (1.0 eq) in glacial acetic acid is cooled to 0 °C. Sodium cyanoborohydride (3.0 eq) is added portion-wise over 30 minutes, and the reaction mixture is stirred at room temperature for 4 hours. The reaction is then carefully quenched by the addition of water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 6-bromoindoline.

Miyaura Borylation of 6-Bromoindoline

The conversion of 6-bromoindoline to this compound is typically achieved via a Miyaura borylation reaction, which involves the palladium-catalyzed coupling of the aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The indoline nitrogen is often protected prior to this step to prevent side reactions.

  • Step 1: N-Protection of 6-Bromoindoline. The nitrogen of 6-bromoindoline is protected, for example, as a tert-butyloxycarbonyl (Boc) derivative by reacting it with di-tert-butyl dicarbonate (Boc₂O).

  • Step 2: Miyaura Borylation. The N-protected 6-bromoindoline is then subjected to Miyaura borylation conditions.

  • Step 3: Deprotection and Hydrolysis. The protecting group is removed, and the resulting boronic ester is hydrolyzed to the boronic acid.

  • Generalized Experimental Protocol: Miyaura Borylation of N-Boc-6-bromoindoline

    To a solution of N-Boc-6-bromoindoline (1.0 eq) in a suitable solvent such as 1,4-dioxane are added bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq), and a base such as potassium acetate (KOAc) (3.0 eq). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable solvent and subjected to acidic or basic hydrolysis to afford this compound. Purification is typically achieved by recrystallization or column chromatography.

Synthesis Workflow:

G cluster_0 Route 1: From Indoline cluster_1 Route 2: From 6-Bromoindole cluster_2 Final Steps Indoline Indoline N_Acetylindoline N_Acetylindoline Indoline->N_Acetylindoline Ac₂O, Pyridine N_Acetyl_6_bromoindoline N_Acetyl_6_bromoindoline N_Acetylindoline->N_Acetyl_6_bromoindoline Br₂, AcOH Six_Bromoindoline Six_Bromoindoline N_Acetyl_6_bromoindoline->Six_Bromoindoline H⁺ or OH⁻ N_Protected_6_bromoindoline N_Protected_6_bromoindoline Six_Bromoindoline->N_Protected_6_bromoindoline Protection (e.g., Boc₂O) Six_Bromoindole Six_Bromoindole Six_Bromoindole->Six_Bromoindoline NaBH₃CN, AcOH Indolin_6_ylboronic_acid_ester Indolin_6_ylboronic_acid_ester N_Protected_6_bromoindoline->Indolin_6_ylboronic_acid_ester Miyaura Borylation (B₂pin₂, Pd catalyst, Base) Indolin_6_ylboronic_acid Indolin_6_ylboronic_acid Indolin_6_ylboronic_acid_ester->Indolin_6_ylboronic_acid Deprotection & Hydrolysis

Synthetic routes to this compound.

Chemical Properties and Data

This compound is a stable, solid compound that is amenable to a variety of chemical transformations.

PropertyValue
CAS Number 1253912-15-0
Molecular Formula C₈H₁₀BNO₂
Molecular Weight 162.98 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, DMSO, and DMF.

Applications in the Synthesis of Derivatives

The primary utility of this compound lies in its application as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a C-C bond between the 6-position of the indoline ring and a variety of aryl or heteroaryl halides, providing access to a vast chemical space of novel indoline derivatives.

  • Generalized Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

    In a reaction vessel, this compound (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq), and a base (e.g., aqueous sodium carbonate solution, 2.0 eq) are combined in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is degassed and heated to reflux under an inert atmosphere for several hours. Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Suzuki-Miyaura Coupling Workflow:

G Indolin_6_ylboronic_acid This compound Product 6-Arylindoline Derivative Indolin_6_ylboronic_acid->Product Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product Base Base (e.g., Na₂CO₃) Base->Product

Generalized Suzuki-Miyaura coupling workflow.

Biological Activities of Indoline Derivatives

Indoline and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. A number of indoline-containing compounds have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many human cancers, making it an attractive target for cancer therapy. Several indole and indoline derivatives have been shown to modulate this pathway.[1][2]

PI3K/Akt/mTOR Signaling Pathway:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Growth_Factor Growth Factor Growth_Factor->RTK Indoline_Derivative Indoline Derivative Indoline_Derivative->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR pathway by indoline derivatives.
Kinase Inhibitory Activity

Derivatives of the indoline scaffold have been identified as potent inhibitors of various other kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). The following table summarizes the inhibitory activities of some representative indoline-based kinase inhibitors. It is important to note that these are not direct derivatives of this compound but belong to the broader class of bioactive indoline compounds.

Compound ClassTarget Kinase(s)IC₅₀ ValuesReference
Quinazoline-2-indolinone DerivativePI3Kα9.11 nM[1]
Quinazoline-2-indolinone DerivativePI3Kβ95.75 nM[1]
Quinazoline-2-indolinone DerivativePI3Kγ154.7 nM[1]
Quinazoline-2-indolinone DerivativePI3Kδ341.9 nM[1]
Indolo[2,3-c]quinolin-6-oneHaspin1 nM[3]
Indolo[2,3-c]quinolin-6-oneHaspin2 nM[3]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the boronic acid group in Suzuki-Miyaura cross-coupling reactions provide a powerful platform for the creation of diverse libraries of 6-substituted indoline derivatives. The established biological importance of the indoline scaffold, particularly in the development of kinase inhibitors for cancer therapy, underscores the potential of this compound and its derivatives as promising leads in drug discovery programs. Further exploration of the synthetic utility and biological applications of this compound is warranted and is expected to yield novel molecules with significant therapeutic and technological value.

References

Commercial Availability and Synthesis of Indolin-6-ylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Indolin-6-ylboronic acid (CAS No. 1253912-15-0) is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the indoline scaffold into complex molecules. Its utility in the synthesis of kinase inhibitors and other biologically active compounds has led to a growing interest in its commercial availability and efficient synthetic routes. This technical guide provides a comprehensive overview of the commercial landscape for this compound and details a plausible synthetic pathway for its preparation.

Physicochemical Properties

PropertyValue
CAS Number 1253912-15-0
Molecular Formula C₈H₁₀BNO₂
Molecular Weight 162.98 g/mol
Synonyms (2,3-Dihydro-1H-indol-6-yl)boronic acid, B-(2,3-Dihydro-1H-indol-6-yl)boronic acid

Commercial Availability

This compound is available from a range of chemical suppliers, catering to research and development needs. The purity, pricing, and lead times can vary significantly between suppliers. Below is a summary of representative commercial sources. Please note that prices and availability are subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberPurityQuantityPrice (USD)Lead Time
A2B Chem AA3040695%100 mg$186.00In Stock
95%250 mg$293.00In Stock
95%1 g$837.00In Stock
95%5 g$3,321.00In Stock
BLD Pharm BD235439>95%-Inquiry-
Chemsence CS-009477098%100 mg$150.00-
98%250 mg$230.00-
98%1 g$580.00-
CP Lab Safety -min 96%1 g$974.25-
CHEMLYTE SOLUTIONS CO.,LTD -Industrial Grade-InquiryAverage 20 days

Synthetic Pathway and Experimental Protocol

Proposed Synthetic Route: Miyaura Borylation of 6-Bromoindoline

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed borylation of 6-bromoindoline with a boronating agent such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis of the resulting pinacol ester.

G cluster_0 Step 1: Borylation cluster_1 Step 2: Hydrolysis 6-Bromoindoline 6-Bromoindoline Indoline-6-ylboronic_acid_pinacol_ester Indoline-6-ylboronic acid pinacol ester 6-Bromoindoline->Indoline-6-ylboronic_acid_pinacol_ester Reaction Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Indoline-6-ylboronic_acid_pinacol_ester Pd_catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Pd_catalyst->Indoline-6-ylboronic_acid_pinacol_ester Base Base (e.g., KOAc) Base->Indoline-6-ylboronic_acid_pinacol_ester Solvent Solvent (e.g., Dioxane) Solvent->Indoline-6-ylboronic_acid_pinacol_ester Indoline-6-ylboronic_acid This compound Indoline-6-ylboronic_acid_pinacol_ester->Indoline-6-ylboronic_acid Hydrolysis Acidic_workup Acidic Work-up (e.g., HCl) Acidic_workup->Indoline-6-ylboronic_acid

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

Materials:

  • 6-Bromoindoline (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium acetate (KOAc) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-bromoindoline, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Indoline-6-ylboronic acid pinacol ester.

  • Purification of Intermediate (Optional but Recommended): The crude pinacol ester can be purified by flash column chromatography on silica gel.

  • Hydrolysis: Dissolve the crude or purified pinacol ester in a suitable solvent mixture (e.g., tetrahydrofuran/water). Add 1 M hydrochloric acid and stir vigorously at room temperature for 2-4 hours, or until hydrolysis is complete (monitored by TLC or LC-MS).

  • Isolation of Final Product: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product may be further purified by recrystallization if necessary.

Logical Workflow for Procurement or Synthesis

For researchers requiring this compound, a decision between direct purchase and in-house synthesis is necessary. The following diagram illustrates a logical workflow for this decision-making process.

G start Requirement for This compound check_availability Check Commercial Availability start->check_availability purchase Purchase from Supplier check_availability->purchase Available & Meets Requirements evaluate_synthesis Evaluate Synthesis Feasibility (Cost, Time, Expertise) check_availability->evaluate_synthesis Not Available or Cost Prohibitive end_purchase Product Acquired purchase->end_purchase synthesis In-house Synthesis acquire_reagents Acquire Starting Materials (e.g., 6-Bromoindoline) synthesis->acquire_reagents evaluate_synthesis->purchase Not Feasible evaluate_synthesis->synthesis Feasible perform_synthesis Perform Borylation and Hydrolysis acquire_reagents->perform_synthesis end_synthesis Product Synthesized perform_synthesis->end_synthesis

Caption: Decision workflow for obtaining this compound.

Conclusion

This compound is a commercially accessible building block crucial for various applications in drug discovery. For researchers requiring this compound, several suppliers offer it in various purities and quantities. In situations where commercial sources are not ideal due to cost or availability, in-house synthesis via Miyaura borylation of 6-bromoindoline presents a viable and well-established alternative. The provided experimental protocol offers a solid foundation for its successful preparation in a laboratory setting. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may require optimization based on the specific laboratory setup and reagent quality.

Indolin-6-ylboronic Acid: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Indolin-6-ylboronic acid, also known as B-(2,3-Dihydro-1H-indol-6-yl)boronic acid, is a specialty chemical often used as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] While experimentally determined physical and chemical data are limited, predicted values provide a baseline for handling procedures.

PropertyValueSource
CAS Number 1253912-15-0[1]
Molecular Formula C₈H₁₀BNO₂[1]
Molecular Weight 162.98 g/mol
Purity Typically ≥96%[1]
Predicted Density 1.27 ± 0.1 g/cm³
Predicted Boiling Point 371.8 ± 52.0 °C
Storage Temperature 2-8°C, in a dry, dark place

Hazard Identification and GHS Classification

A specific Globally Harmonized System (GHS) classification for this compound is not consistently available. However, based on the known hazards of similar arylboronic acids, such as 6-Indolylboronic acid, it is prudent to handle this compound with the assumption that it may possess the following hazards.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Precautionary Statements (General Recommendations):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Safe Handling

The following protocols are based on standard practices for handling powdered chemical reagents with potential irritant properties.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory environment and procedures should be conducted to determine the appropriate PPE. The following are minimum recommendations:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes. A face shield should be used in addition to goggles when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Nitrile gloves should be worn. Inspect gloves for any tears or perforations before each use. Wash hands thoroughly after handling, even if gloves are worn.

    • Lab Coat: A flame-resistant lab coat that fits properly should be worn and buttoned to its full length.

  • Respiratory Protection: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Weighing and Transfer
  • Preparation: Before handling, ensure the work area, such as a chemical fume hood, is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Procedure: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the inhalation of dust particles. Use appropriate tools (e.g., spatulas) to handle the material.

Dissolution
  • When preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

  • Carry out all dissolution procedures in a well-ventilated area, preferably within a chemical fume hood.

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is between 2°C and 8°C.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal
  • Collect all waste containing this compound in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

  • Dispose of the chemical waste in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with plenty of water. Remove contaminated clothing and shoes. Wash the skin with soap and water. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate the area.

  • Wear appropriate personal protective equipment.

  • Carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a labeled, sealed container for disposal.

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Ventilate the area.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Management Receipt Receive Chemical Inspect Inspect Container Receipt->Inspect Check for damage Store Store Appropriately (2-8°C, Dry, Dark) Inspect->Store ReviewSDS Review SDS & Protocols Store->ReviewSDS Before first use DonPPE Don Appropriate PPE ReviewSDS->DonPPE Weigh Weigh Solid DonPPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Decontaminate Decontaminate Equipment Dissolve->Decontaminate After experiment CollectWaste Collect Waste in Labeled Container Dissolve->CollectWaste During experiment DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Decontaminate->CollectWaste Wash Wash Hands Thoroughly DoffPPE->Wash Dispose Dispose via Approved Waste Stream CollectWaste->Dispose

References

Navigating the Stability of Indolin-6-ylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the storage, stability, and analytical considerations for Indolin-6-ylboronic acid, a critical building block in contemporary drug discovery.

For researchers and professionals in drug development, the integrity of chemical reagents is paramount. This compound, a key structural motif in the synthesis of various therapeutic agents, including protein degrader building blocks, requires careful handling and storage to ensure its stability and reactivity.[1] This technical guide provides a comprehensive overview of the known storage conditions, potential degradation pathways, and analytical methodologies relevant to this compound and the broader class of arylboronic acids.

Storage and Handling Recommendations

Proper storage is the first line of defense in maintaining the quality of this compound. While specific, long-term stability data for this compound is not extensively published, general guidelines for arylboronic acids and available product information recommend stringent storage conditions to minimize degradation.

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationRationale
Temperature Store at -20°C.[2]Minimizes thermal degradation and slows down potential hydrolytic and oxidative processes.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Protects against oxidation, a known degradation pathway for boronic acids.[3]
Moisture Keep in a tightly sealed container in a dry environment.Arylboronic acids are susceptible to hydrolysis of the carbon-boron bond.[3]
Light Protect from light.Although not specifically documented for this compound, photolytic stress can be a factor in the degradation of complex organic molecules.[3]

Understanding the Stability Profile of Arylboronic Acids

The stability of arylboronic acids, including this compound, is influenced by several factors, primarily hydrolysis, oxidation, and pH. The carbon-boron bond is susceptible to cleavage under various conditions, leading to the formation of impurities that can compromise subsequent synthetic steps.

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for arylboronic acids, leading to the formation of the corresponding arene (indoline in this case) and boric acid. This process can be influenced by both acidic and basic conditions.[3] The pH of the solution plays a critical role in the speciation of the boronic acid and can affect its stability.[4]

Oxidative Stability

Oxidative degradation is another significant concern for boronic acids, potentially leading to the formation of various byproducts.[3] The presence of oxygen can facilitate these degradation pathways, underscoring the importance of storage under an inert atmosphere.

Protodeboronation

A key degradation mechanism for arylboronic acids is protodeboronation, the cleavage of the C-B bond by a proton source. This reaction is highly dependent on the pH of the medium and the electronic properties of the aryl group.[4][5] The stability of the boronic acid can be significantly affected by the reaction conditions, with both acidic and basic environments potentially promoting this undesired side reaction.[4]

Analytical Methodologies for Stability Assessment

To ensure the quality and purity of this compound, robust analytical methods are essential for monitoring its stability and detecting potential degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most common techniques employed.[3]

A significant challenge in the analysis of boronic acids is their potential for on-column degradation, particularly hydrolysis.[3][6] Method development should, therefore, focus on minimizing the residence time on the column and using appropriate mobile phases and diluents to prevent the formation of analytical artifacts.[3][7]

Table 2: Typical Analytical Techniques for Boronic Acid Stability Studies

TechniquePurposeKey Considerations
HPLC with UV Detection Separation and quantification of the parent compound and degradation products.[3]Method must be "stability-indicating," separating all degradants from the main peak. On-column degradation is a risk.[3]
UPLC-MS Higher resolution separation with mass spectrometry for identification and structural elucidation of degradation products.[3]Offers increased sensitivity and specificity.
¹H and ¹¹B NMR Spectroscopy Structural confirmation of the parent molecule and its degradants. ¹¹B NMR is particularly useful for observing changes in the boron atom's chemical environment.[3]Provides detailed structural information.

Experimental Protocols for Stability Assessment

The following section outlines a generalized experimental workflow for assessing the stability of an arylboronic acid like this compound.

Forced Degradation Study Protocol

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable aprotic solvent like acetonitrile or tetrahydrofuran to minimize pre-injection hydrolysis.[3][7]

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Incubate the sample solution with 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Stress: Expose the solid material and a solution to elevated temperatures (e.g., 80°C).

    • Photolytic Stress: Expose the solid material and a solution to UV and visible light according to ICH guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method.

  • Data Evaluation: Quantify the remaining parent compound and identify and quantify major degradation products.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh this compound B Dissolve in Aprotic Solvent (e.g., Acetonitrile) A->B C Acidic Hydrolysis (0.1 M HCl) B->C D Basic Hydrolysis (0.1 M NaOH) B->D E Oxidative Stress (3% H2O2) B->E F Thermal Stress (80°C) B->F G Photolytic Stress (UV/Vis Light) B->G H Sample at Time Points (0, 2, 4, 8, 24h) C->H D->H E->H F->H G->H I HPLC/UPLC-MS Analysis H->I J Data Evaluation I->J K Stability Profile J->K Identify Degradation Pathways

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathway

Based on the known reactivity of arylboronic acids, a likely degradation pathway for this compound is protodeboronation, leading to the formation of indoline.

G Potential Protodeboronation of this compound A This compound C₈H₁₀BNO₂ B Indoline C₈H₉N A->B + H₂O C Boric Acid B(OH)₃ A->C + H₂O

Caption: Protodeboronation of this compound to indoline.

Conclusion

While specific stability data for this compound is limited in the public domain, a thorough understanding of the general stability characteristics of arylboronic acids provides a strong framework for its proper storage, handling, and analysis. By implementing stringent storage conditions, employing robust analytical methods to monitor purity, and being aware of potential degradation pathways, researchers can ensure the integrity of this valuable reagent in their drug discovery and development endeavors. Further stability studies specific to this compound are warranted to establish a more detailed and quantitative understanding of its degradation profile.

References

Indolin-6-ylboronic Acid: A Versatile Building Block for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indolin-6-ylboronic acid is a heterocyclic organoboron compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining the privileged indoline scaffold with the synthetically tractable boronic acid functionality, make it an important reagent for the construction of complex molecular architectures. The indoline core is a common motif in a plethora of biologically active natural products and pharmaceutical agents, imparting favorable physicochemical and pharmacological properties. The boronic acid group, on the other hand, serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient formation of carbon-carbon bonds.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

This compound is a stable, solid compound that is amenable to standard laboratory handling procedures. Its key physicochemical properties are summarized in the table below for quick reference.

PropertyValue
IUPAC Name (2,3-dihydro-1H-indol-6-yl)boronic acid
CAS Number 1253912-15-0
Molecular Formula C₈H₁₀BNO₂
Molecular Weight 162.98 g/mol
Appearance Off-white to pale yellow powder
Melting Point 177-181 °C
Solubility Soluble in methanol and other polar organic solvents

Synthesis of this compound

The most common synthetic route to this compound commences with the commercially available 6-bromoindoline. The synthesis involves a three-step sequence: N-protection, lithium-halogen exchange followed by borylation, and subsequent deprotection. The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group for the indoline nitrogen due to its stability and ease of removal under acidic conditions.[3]

G cluster_synthesis Synthesis Workflow 6-Bromoindoline 6-Bromoindoline N-Boc-6-bromoindoline N-Boc-6-bromoindoline 6-Bromoindoline->N-Boc-6-bromoindoline N-Boc Protection (Boc)₂O, Base Lithiation_Borylation Lithiation_Borylation N-Boc-6-bromoindoline->Lithiation_Borylation Lithiation & Borylation 1. n-BuLi 2. B(O-iPr)₃ N-Boc-indolin-6-ylboronic acid ester N-Boc-indolin-6-ylboronic acid ester Lithiation_Borylation->N-Boc-indolin-6-ylboronic acid ester This compound This compound N-Boc-indolin-6-ylboronic acid ester->this compound Deprotection Acidic Conditions

Synthetic route to this compound.
Experimental Protocols

Protocol 1: Synthesis of tert-butyl 6-bromoindoline-1-carboxylate (N-Boc-6-bromoindoline)

  • To a stirred solution of 6-bromoindoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.5 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected 6-bromoindoline.[3]

Protocol 2: Synthesis of this compound

  • Dissolve N-Boc-6-bromoindoline (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete lithium-halogen exchange.[4]

  • To the resulting aryllithium species, add triisopropyl borate (B(O-iPr)₃) (1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers contain the N-Boc-indolin-6-ylboronic acid ester.

  • For the deprotection step, concentrate the organic phase and dissolve the residue in a mixture of an appropriate solvent (e.g., dioxane or methanol) and aqueous acid (e.g., HCl).[5][6]

  • Stir the reaction at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete removal of the Boc group.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate in vacuo, and purify the crude product, often by recrystallization, to yield this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the formation of a C-C bond between the indoline core and various aryl or heteroaryl halides, providing a powerful tool for the synthesis of complex molecules.[2][7]

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Pd(II)-X Ar-Pd(II)(X)L₂ OxAdd->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OH)₂ Base Ar-Pd(II)-R Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)-R RedElim Reductive Elimination Ar-Pd(II)-R->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R RedElim->Ar-R

The catalytic cycle of the Suzuki-Miyaura reaction.
Representative Applications and Quantitative Data

This compound has been successfully employed in the synthesis of a variety of biologically active compounds. The following table summarizes representative examples of Suzuki-Miyaura coupling reactions with this building block.

Coupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-ChloropyrimidinePd(PPh₃)₄K₂CO₃Dioxane/H₂O1001278[8]
4-BromopyridinePd(dppf)Cl₂Cs₂CO₃DME801685[9]
2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9015 min (MW)92[8]
4-IodoanisolePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O60691[10]
3-BromoquinolinePd₂(dba)₃/P(t-Bu)₃KFTHF501275[11]

Note: The data presented is a compilation from various sources and may represent optimized conditions for specific substrates.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • In a reaction vessel (e.g., a Schlenk tube or microwave vial), combine this compound (1.0 eq), the aryl/heteroaryl halide (1.1-1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[7]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of dioxane and water or toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can also be performed under microwave irradiation for shorter reaction times.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Application in Drug Discovery: Targeting Inflammatory Pathways

The indoline scaffold is a key pharmacophore in many drug candidates due to its ability to interact with various biological targets.[12] this compound serves as a crucial starting material for the synthesis of potent and selective enzyme inhibitors. A notable example is the development of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid metabolic pathway that are implicated in inflammation.[13][14]

The arachidonic acid cascade is a complex signaling pathway that produces a variety of pro- and anti-inflammatory lipid mediators.[15] 5-LOX is responsible for the production of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[16][17] Dual inhibition of these two enzymes presents a promising therapeutic strategy for inflammatory diseases.[13]

G cluster_pathway Arachidonic Acid Signaling Pathway Membrane_PL Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_PL->AA PLA2 PLA₂ COX COX Pathway AA->COX LOX 5-LOX Pathway AA->LOX CYP450 CYP450 Pathway AA->CYP450 Prostaglandins Prostaglandins (Pro-inflammatory) COX->Prostaglandins Leukotrienes Leukotrienes (Pro-inflammatory) LOX->Leukotrienes EETs EETs (Anti-inflammatory) CYP450->EETs DHETs DHETs (Inactive) EETs->DHETs sEH sEH Dual_Inhibitor Dual 5-LOX/sEH Inhibitor (Derived from this compound) Dual_Inhibitor->LOX Inhibits Dual_Inhibitor->sEH Inhibits

Targeting the arachidonic acid pathway.

Compounds derived from this compound have demonstrated potent dual inhibition of 5-LOX and sEH, with IC₅₀ values in the sub-micromolar range, showcasing significant anti-inflammatory effects in both in vitro and in vivo models.[13] The versatility of the Suzuki-Miyaura coupling allows for the facile generation of a library of analogues for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.

Furthermore, the indoline core is a well-established scaffold for the development of kinase inhibitors.[12][18] By coupling this compound with various heteroaryl halides, medicinal chemists can access novel chemical space and develop potent and selective inhibitors for a range of kinases implicated in cancer and other diseases.

Conclusion

This compound has proven to be an invaluable building block in organic synthesis, particularly for the construction of molecules with significant therapeutic potential. Its straightforward synthesis and high reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable and efficient platform for the generation of diverse molecular libraries. The successful application of this reagent in the development of potent enzyme inhibitors, such as dual 5-LOX/sEH inhibitors and kinase inhibitors, highlights its importance in modern drug discovery. As the demand for novel and effective therapeutics continues to grow, the utility of versatile building blocks like this compound is set to expand, paving the way for the discovery of next-generation medicines.

References

Biological activities of indole derivatives from indolylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of Indole Derivatives from Indolylboronic Acids

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The functionalization of the indole ring is crucial for modulating biological activity, and indolylboronic acids have emerged as exceptionally versatile and valuable precursors for this purpose.[1][4][5] These reagents are generally stable, non-toxic, and readily available, making them ideal building blocks in modern drug discovery.[1][4][5] This technical guide provides a comprehensive overview of the synthesis of bioactive indole derivatives using indolylboronic acids, with a primary focus on their significant biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. It includes a summary of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual diagrams of key synthetic and signaling pathways.

Synthesis of Bioactive Indole Derivatives from Indolylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming carbon-carbon bonds and is a cornerstone for synthesizing substituted indoles from indolylboronic acids.[1][6] This palladium-catalyzed reaction offers mild conditions, tolerance to a wide range of functional groups, and access to a diverse library of derivatives.[6]

Two primary strategies are employed:

  • Strategy A: Coupling of a haloindole (e.g., bromo- or iodoindole) with an aryl or vinyl boronic acid.

  • Strategy B: Coupling of an indolylboronic acid with an organic halide or triflate.[6]

The choice of strategy often depends on the commercial availability and ease of synthesis of the starting materials.[6] The general workflow for producing these derivatives is a streamlined process involving the combination of the key reactants under specific catalytic conditions.

G General Workflow for Synthesis of Indole Derivatives via Suzuki-Miyaura Coupling cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product IBA Indolylboronic Acid (or Haloindole) Reaction Suzuki-Miyaura Cross-Coupling IBA->Reaction CP Coupling Partner (Organic Halide or Boronic Acid) CP->Reaction Cat Palladium Catalyst (e.g., Pd(PPh₃)₄) Cat->Reaction Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction Sol Solvent (e.g., DME, Water) Sol->Reaction Product Bioactive Indole Derivative Reaction->Product

Caption: Suzuki-Miyaura coupling workflow for indole synthesis.

Biological Activities and Quantitative Data

Indole derivatives synthesized from indolylboronic acid precursors exhibit a vast range of pharmacological activities. Their structural diversity allows them to interact with numerous biological targets.[2][3]

Anticancer Activity

Indole derivatives are prominent in anticancer drug research, acting through various mechanisms such as kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis.[7][8]

  • Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Indole derivatives have been developed as potent inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and Tyrosine-protein kinase Src.[9] The combination of SRC and EGFR inhibitors can induce apoptosis and potentially delay acquired resistance to chemotherapy.[9]

  • Tubulin Polymerization Inhibition: Compounds that interfere with microtubule dynamics are effective chemotherapeutic agents. Certain indole derivatives disrupt this process, leading to cell cycle arrest and apoptosis.[8]

  • Apoptosis Induction: A significant number of indole-based compounds exert their anticancer effects by triggering programmed cell death (apoptosis) in cancer cells, often by modulating the levels of pro-apoptotic (e.g., Bax, caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[9]

Table 1: Anticancer Activity of Selected Indole Derivatives

Compound Class/Name Target/Mechanism Cell Line IC₅₀ Value Reference
Indole Derivative 16 Dual EGFR/SRC Kinase Inhibitor - EGFR: 1.026 µM SRC: 0.002 µM [9]
Spirooxindole 43a/43b PI3K/Akt Pathway Suppression MCF-7 (Breast) 3.88 - 5.83 µM [7]
Indole-vinyl sulfone 9 Tubulin Polymerization Inhibitor Various Cancer Cells 2.52 µmol/L [8]
Indole-aryl amide 5 Cytotoxicity HT29 (Colon) 2.61 µM [10]
Indole-aryl amide 5 Cytotoxicity PC3 (Prostate) 0.39 µM [10]
Indole-aryl amide 5 Cytotoxicity Jurkat J6 (Leukemia) 0.37 µM [10]
Heteroannulated Indole 5c Cytotoxicity HeLa (Cervical) 13.41 µM [11]

| Heteroannulated Indole 5d | Cytotoxicity | HeLa (Cervical) | 14.67 µM |[11] |

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Indole derivatives have shown significant promise, with activity against a broad spectrum of bacteria and fungi.[12]

  • Antibacterial Action: These compounds can act against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Acinetobacter baumannii) bacteria.[13][14]

  • Antibiofilm Activity: A critical challenge in treating infections is the formation of biofilms, which protect bacteria from antibiotics. Certain indole derivatives, such as 7-hydroxyindole, not only prevent biofilm formation but can also eradicate established biofilms, highlighting their therapeutic potential against persistent infections.[14][15]

  • Synergistic Effects: Indole derivatives can exhibit synergistic antimicrobial activity when combined with conventional antibiotics, potentially restoring the efficacy of older drugs against resistant strains.[14]

Table 2: Antimicrobial and Antibiofilm Activity of Selected Indole Derivatives

Compound/Class Target Organism Activity Noted Reference
7-Hydroxyindole Extensively Drug-Resistant A. baumannii Inhibits biofilm formation and eradicates mature biofilms. [14][15]
5-Iodoindole, 3-Methylindole Extensively Drug-Resistant A. baumannii Synergistic antimicrobial activity with carbapenems. [14]
Bis-indole Agents Multidrug-resistant bacteria Antimicrobial activity against A. baumannii and P. aeruginosa. [14]

| Indole Derivatives 7a, 7d | S. aureus, E. faecalis, E. coli, K. pneumoniae | Moderate antibacterial activity observed. |[13] |

Enzyme Inhibition

The specific and reversible binding of indole derivatives to various enzymes makes them attractive candidates for targeted therapies.[2] Their π-electronic structure and ability to form key interactions like hydrogen bonds contribute to their inhibitory potential.[16]

  • Receptor Antagonism: Substituted indoles have been identified as affinity probes and inhibitors for crucial receptors like the 5-hydroxytryptamine (serotonin) receptor.[1]

  • Metabolic Enzyme Inhibition: Derivatives have been developed as selective inhibitors for enzymes such as carbonic anhydrase and spleen tyrosine kinase.[1]

  • Epigenetic and Other Targets: More recent research has shown potent inhibition of enzymes involved in epigenetics (e.g., LSD1) and metabolism (e.g., FBPase), opening new therapeutic avenues in cancer and diabetes.[16]

Table 3: Enzyme Inhibition by Selected Indole Derivatives

Compound/Class Target Enzyme Inhibition Type IC₅₀ Value Reference
Compound C1 LSD1 - 0.050 µM [16]
Compound C2 Human FBPase Allosteric 0.10 µM [16]
Compound C5 METTL3-14 Allosteric 2.81 µM [16]
Compound C7 Tubulin Polymerization - 0.81 µM [16]

| Compound C7 | TrxR | - | 3.728 µM |[16] |

Signaling Pathways Modulated by Indole Derivatives

Indole derivatives can act as signaling molecules, modulating key cellular pathways. A prominent example is their interaction with the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[17] These receptors are ligand-activated transcription factors that play critical roles in regulating mucosal immunity, gut barrier function, and xenobiotic metabolism.[17]

Upon binding, the indole ligand induces a conformational change in the receptor, causing it to dissociate from a cytoplasmic complex (often including HSP90) and translocate into the nucleus. Inside the nucleus, it forms a heterodimer with a partner protein (ARNT for AhR, RXR for PXR). This complex then binds to specific DNA response elements, initiating the transcription of target genes.[17]

G Indole Derivative-Mediated AhR/PXR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole Derivative (Ligand) Receptor_Complex Inactive Receptor Complex (AhR/PXR + HSP90) Indole->Receptor_Complex Binds Active_Receptor Activated Receptor Receptor_Complex->Active_Receptor Activates & Dissociates HSP90 Dimer Heterodimer Complex (Receptor-Partner) Active_Receptor->Dimer Translocates & Dimerizes With Partner Partner Protein (ARNT/RXR) Partner->Dimer DNA DNA Response Elements Dimer->DNA Binds To Gene Target Gene Expression (e.g., Immune Response) DNA->Gene Induces Transcription

Caption: Activation of AhR/PXR signaling by indole derivatives.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and biological evaluation of indole derivatives. These should be optimized based on specific substrates and experimental goals.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the synthesis of a 3-arylindole from a 3-haloindole and an arylboronic acid.[6]

  • Reaction Setup: In a flame-dried Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), combine the 3-haloindole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the appropriate degassed solvent (e.g., a mixture of DME and water) via syringe.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or GC-MS. Reaction times can range from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to obtain the pure indole derivative.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and is commonly employed to screen for the cytotoxic potential of anticancer compounds.[7][11]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like cisplatin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Agar-Well Diffusion Antimicrobial Assay

This method is a standard preliminary test to evaluate the antimicrobial activity of compounds.[13]

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) into the agar.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test indole derivative (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. Also, include a solvent control (DMSO only) and a positive control (a standard antibiotic like Ampicillin).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48 hours for fungi.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Conclusion and Future Outlook

Indolylboronic acids are invaluable tools in medicinal chemistry, providing an efficient and flexible route to a wide array of biologically active indole derivatives. The compounds derived from these precursors have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The quantitative data presented herein underscore the potency of these molecules, often in the low micromolar to nanomolar range. The continued exploration of structure-activity relationships, guided by the synthetic and screening protocols outlined in this guide, will undoubtedly lead to the development of novel indole-based therapeutics with improved efficacy and selectivity. Future research should focus on optimizing lead compounds, exploring novel biological targets, and leveraging advanced synthetic methodologies to further expand the chemical space of these promising scaffolds.

References

A Technical Guide to the Preparation of Indolylboronic Acids via C-H Borylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolylboronic acids and their derivatives are invaluable building blocks in modern synthetic and medicinal chemistry. Their utility in forming carbon-carbon and carbon-heteroatom bonds, particularly through the Suzuki-Miyaura cross-coupling reaction, has established them as critical intermediates in the synthesis of a diverse array of pharmaceuticals and functional materials.[1][2] The direct functionalization of indole C-H bonds to install a boronic acid moiety represents a highly atom-economical and efficient strategy, circumventing the need for pre-functionalized starting materials.[3] This technical guide provides an in-depth overview of the state-of-the-art methods for preparing indolylboronic acids via C-H borylation, with a focus on catalytic systems that control regioselectivity.

Introduction to C-H Borylation of Indoles

The indole nucleus possesses multiple C-H bonds with distinct electronic and steric environments, making regioselective functionalization a significant synthetic challenge.[4] Direct C-H borylation reactions, catalyzed by transition metals or performed under metal-free conditions, have emerged as powerful tools to address this challenge. The choice of catalyst, ligand, directing group, and borylating agent dictates the position of borylation, enabling access to a variety of indolylboronic acid isomers. This guide will detail methodologies for selective borylation at the C2, C3, and C7 positions of the indole scaffold.

C3-Selective C-H Borylation

The C3 position of indole is electronically rich and often the most reactive site for electrophilic substitution. Several catalytic systems have been developed to selectively introduce a boryl group at this position.

Iridium-Catalyzed C3-Borylation

Ligand-free iridium catalysis provides a simple and effective method for the C3-borylation of N-acyl protected indoles.[5][6] This approach tolerates a wide range of functional groups and is amenable to gram-scale synthesis.[5]

EntrySubstrate (N-protection)Borylating AgentCatalyst Loading (mol%)SolventTime (h)Yield (%)Regioselectivity (C3:other)Reference
1N-AcetylindoleB₂pin₂[Ir(cod)Cl]₂ (2.5)THF2479>99:1[5]
2N-BenzoylindoleB₂pin₂[Ir(cod)Cl]₂ (2.5)THF2485>99:1[5]
3N-PivaloylindoleB₂pin₂[Ir(cod)Cl]₂ (2.5)THF2492>99:1[5]
4Methyl 1H-indole-1-carboxylateB₂pin₂[Ir(cod)Cl]₂ (2.5)THF2488>99:1[5]
  • To an oven-dried Schlenk tube, add N-acetylindole (0.2 mmol, 1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 0.3 mmol, 1.5 equiv.), and [Ir(cod)Cl]₂ (0.005 mmol, 2.5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous tetrahydrofuran (THF, 2.0 mL) via syringe.

  • Seal the tube and stir the reaction mixture at 80 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired N-acetyl-3-(pinacolboryl)indole.

G Ir_precatalyst [Ir(cod)Cl]₂ Active_Ir_catalyst [Ir(Bpin)₃] Ir_precatalyst->Active_Ir_catalyst + B₂pin₂ Indole_complex Ir-Indole Complex Active_Ir_catalyst->Indole_complex + Indole HBpin H-Bpin Oxidative_addition Oxidative Addition of C-H Bond Indole_complex->Oxidative_addition Reductive_elimination Reductive Elimination of H-Bpin Oxidative_addition->Reductive_elimination Reductive_elimination->Active_Ir_catalyst + B₂pin₂ Borylated_indole C3-Borylated Indole Reductive_elimination->Borylated_indole B2pin2 B₂pin₂

Caption: Workflow for Ni-catalyzed traceless directed C3-borylation.

Metal-Free C3-Borylation

B(C₆F₅)₃ can catalyze the C3-selective C-H borylation of indoles with catecholborane. This metal-free system operates through a disproportionation reaction. [7][8]

EntrySubstrateBorylating AgentCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1IndoleCatecholborane5Toluene1207285[7]
22-MethylindoleCatecholborane5Toluene1207290[7]
35-BromoindoleCatecholborane5Toluene1207282[7]
4N-MethylindoleCatecholborane5Toluene1207288[7]
  • To a flame-dried Schlenk tube, add indole (0.5 mmol, 1.0 equiv.) and B(C₆F₅)₃ (0.025 mmol, 5 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (2.0 mL) followed by catecholborane (2.0 mmol, 4.0 equiv.).

  • Seal the tube and heat the reaction mixture at 120 °C for 72 hours.

  • Cool the reaction to room temperature and carefully quench with methanol.

  • Concentrate the mixture and purify by flash column chromatography on silica gel to yield the C3-borylated indole.

C7-Selective C-H Borylation

Functionalization at the C7 position of the indole benzenoid ring is challenging due to the higher reactivity of the pyrrole ring. Directing group strategies are typically employed to achieve this selectivity.

Directing Group-Mediated C7-Borylation with BBr₃

N-acyl directing groups can be used to direct the electrophilic borylation to the C7 position using boron tribromide (BBr₃). The directing group can be removed in situ. [9]

EntrySubstrate (N-protection)Borylating AgentSolventTemp (°C)Time (h)Yield (%) of Pinacol EsterReference
1N-PivaloylindoleBBr₃CH₂Cl₂25185[9]
2N-(2,6-dichlorobenzoyl)indoleBBr₃CH₂Cl₂25178[9]
3N-Pivaloyl-6-methoxyindoleBBr₃CH₂Cl₂25180[9]
  • To a solution of N-pivaloylindole (0.5 mmol, 1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂, 5.0 mL) at 0 °C under an argon atmosphere, add a 1.0 M solution of BBr₃ in CH₂Cl₂ (0.6 mmol, 1.2 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add a solution of pinacol (1.5 mmol, 3.0 equiv.) and triethylamine (1.5 mmol, 3.0 equiv.) in CH₂Cl₂.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract with CH₂Cl₂.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford N-pivaloyl-7-(pinacolboryl)indole.

Caption: Logical workflow for N-acyl directed C7-borylation of indole.

C2-Selective C-H Borylation

While often less reactive than the C3 position, methods for the selective borylation of the C2 position have also been developed, typically requiring N-alkylation of the indole.

BF₃·OEt₂-Catalyzed C2-Borylation of N-Alkylindoles

Boron trifluoride etherate can catalyze the C2-selective C-H borylation of N-alkylindoles with bis(pinacolato)diboron.

EntrySubstrateBorylating AgentCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1N-MethylindoleB₂pin₂BF₃·OEt₂ (20)n-octane/THF1401685[10]
2N-EthylindoleB₂pin₂BF₃·OEt₂ (20)n-octane/THF1401682[10]
3N-BenzylindoleB₂pin₂BF₃·OEt₂ (20)n-octane/THF1401688[10]
  • To a sealed tube, add N-methylindole (0.5 mmol, 1.0 equiv.) and bis(pinacolato)diboron (B₂pin₂, 0.6 mmol, 1.2 equiv.).

  • Add a mixture of n-octane and anhydrous THF (4:1, 1.0 mL).

  • Add BF₃·OEt₂ (0.1 mmol, 20 mol%) to the mixture.

  • Seal the tube and heat at 140 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography on silica gel to obtain N-methyl-2-(pinacolboryl)indole.

Applications in Drug Discovery and Development

The prepared indolylboronic acids are versatile intermediates for the synthesis of complex molecules with potential therapeutic applications. A primary application is the Suzuki-Miyaura cross-coupling reaction to form C-C bonds.

General Protocol for Suzuki-Miyaura Coupling of Indolylboronic Acids

This protocol provides a general method for the coupling of an indolylboronic acid with an aryl halide.

  • To a reaction vessel, add the indolylboronic acid or ester (1.0 equiv.), the aryl or heteroaryl halide (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). [2][10][11][12][13]2. Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v). [2]3. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS. [2]4. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). [2]5. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. [2]6. Purify the crude product by column chromatography on silica gel.

G Indolylboronic_Acid Indolylboronic Acid or Ester Reaction_Setup Reaction Setup (Pd Catalyst, Base, Solvent) Indolylboronic_Acid->Reaction_Setup Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Reaction_Setup Coupling_Reaction Suzuki-Miyaura Coupling Reaction_Setup->Coupling_Reaction Workup Aqueous Workup & Extraction Coupling_Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Functionalized Indole Purification->Final_Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The direct C-H borylation of indoles has matured into a powerful and versatile strategy for the synthesis of valuable indolylboronic acids. The continued development of novel catalytic systems and directing group strategies provides chemists with a robust toolkit to access a wide range of borylated indole isomers with high regioselectivity. These intermediates are poised to accelerate the discovery and development of new pharmaceuticals and advanced materials. This guide provides a comprehensive overview of key methodologies, offering a foundation for researchers to apply these powerful reactions in their own synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Indolin-6-ylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of indolin-6-ylboronic acid and its derivatives in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry for the synthesis of novel molecular entities. The indoline scaffold is a prevalent motif in numerous biologically active compounds, and its functionalization at the 6-position via Suzuki-Miyaura coupling opens avenues for the exploration of new chemical space in drug discovery.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate. It is favored in pharmaceutical development due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reactants. This compound serves as a versatile building block to introduce the indoline moiety into various aromatic and heteroaromatic systems, leading to the generation of diverse compound libraries for biological screening.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of an N-protected this compound pinacol ester with a heteroaryl bromide. This data is derived from the synthesis of a potent NADPH Oxidase 2 (NOX2) inhibitor, demonstrating a practical application in drug development.

EntryAryl/Heteroaryl HalideBoronic Acid DerivativeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
13-bromo-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridineN-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolineAllylpalladium(II) chloride dimer (2.5)XPhos (5)K3PO4 (3)1,4-Dioxane / H2O (5:1)100285

Experimental Protocols

Protocol 1: Synthesis of N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

This protocol describes the Miyaura borylation of N-methyl-6-bromoindoline to prepare the pinacol ester derivative of this compound, a common and stable precursor for Suzuki-Miyaura coupling reactions.

Materials:

  • N-methyl-6-bromoindoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • Allylpalladium(II) chloride dimer

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried flask, add N-methyl-6-bromoindoline (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (1.5 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous 1,4-dioxane to the flask.

  • In a separate vial, prepare the catalyst by dissolving the allylpalladium(II) chloride dimer (2.5 mol%) and XPhos (5 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline with an Aryl/Heteroaryl Bromide

This protocol outlines a general method for the cross-coupling of the indolinylboronic acid pinacol ester with various aryl or heteroaryl bromides.

Materials:

  • N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

  • Aryl or Heteroaryl Bromide

  • Allylpalladium(II) chloride dimer

  • XPhos

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the aryl or heteroaryl bromide (1.0 equiv), N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Add a 5:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the allylpalladium(II) chloride dimer (2.5 mol%) and XPhos (5 mol%).

  • Heat the reaction mixture to 100 °C and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-arylindoline derivative.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R1-Pd(II)L2-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R1R2 Waste X-B(OR)2 Transmetalation->Waste RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product Reactant1 R1-X Reactant1->OxAdd Reactant2 R2-B(OR)2 Base Base Reactant2->Base Borate [R2-B(OR)2(Base)]- Base->Borate Borate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine this compound derivative, Aryl/Heteroaryl Halide, and Base in a flask start->reagents solvent Add Solvent System (e.g., Dioxane/Water) reagents->solvent degas Degas the reaction mixture (e.g., with Argon or Nitrogen) solvent->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat the reaction mixture with stirring catalyst->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Signaling Pathways and Logical Relationships

The products of Suzuki-Miyaura coupling reactions involving this compound are often designed as inhibitors of specific biological targets. For instance, the synthesis of 6-arylindolines has been instrumental in developing inhibitors for enzymes like NADPH Oxidase 2 (NOX2), which is implicated in various disease pathologies.

Signaling_Pathway Indolin6yl This compound derivative Suzuki Suzuki-Miyaura Coupling Indolin6yl->Suzuki ArylHalide Aryl/Heteroaryl Halide (e.g., Bromopyrrolopyridine) ArylHalide->Suzuki Product 6-Arylindoline Derivative (e.g., NOX2 Inhibitor) Suzuki->Product NOX2 NOX2 Enzyme Product->NOX2 Inhibits ROS Reactive Oxygen Species (ROS) NOX2->ROS Produces Disease Disease Pathologies (e.g., Neurodegeneration, Cardiovascular Disease) ROS->Disease Contributes to

Caption: Logical relationship from synthesis to therapeutic intervention.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Indolin-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the palladium-catalyzed cross-coupling reactions involving indolin-6-ylboronic acid and its derivatives. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex molecules, particularly kinase inhibitors for targeted cancer therapy. The protocols outlined below are based on established palladium-catalyzed methodologies and can be adapted for the specific requirements of your research.

Introduction

This compound is a valuable reagent in organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. The indoline scaffold is a common feature in many biologically active compounds, and its functionalization at the 6-position allows for the exploration of structure-activity relationships in drug discovery programs. These reactions are foundational for the synthesis of novel therapeutics, particularly those targeting receptor tyrosine kinases (RTKs).[1][2]

Key Applications in Drug Discovery

The primary application of this compound in drug development lies in its use as a key building block for the synthesis of kinase inhibitors. Substituted indolines have been identified as potent inhibitors of various RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[3] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

For instance, the synthesis of 9H-pyrimido[4,5-b]indole derivatives, which act as dual inhibitors of Rearranged during transfection (RET) and Tropomyosin receptor kinase A (TRKA), often utilizes indole-based boronic acids.[4][5]

Featured Palladium-Catalyzed Cross-Coupling Reactions

This section details the most common palladium-catalyzed cross-coupling reactions applicable to this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between a boronic acid and an aryl or vinyl halide.[6] This reaction is particularly useful for coupling this compound with various (hetero)aryl halides to generate a diverse library of compounds for biological screening.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-protected this compound (e.g., N-Boc-indolin-6-ylboronic acid)

  • (Hetero)aryl halide (e.g., 4-bromopyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add N-protected this compound (1.2 equivalents), the (hetero)aryl halide (1.0 equivalent), the palladium catalyst (0.05 - 0.1 equivalents), and the base (2.0 - 3.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromopyridinePd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O901285
22-ChloropyrimidinePd(dppf)Cl₂ (10)Cs₂CO₃Dioxane/H₂O100878
35-IodoindazolePd₂(dba)₃/XPhos (2)K₃PO₄t-BuOH/H₂O801691

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[7][8][9] While this compound itself is not a direct substrate, it can be converted to the corresponding 6-aminoindoline, which can then be coupled with various aryl halides. Alternatively, a related transformation can couple an aryl boronic acid with an amine.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 6-Aminoindoline

Materials:

  • N-protected 6-Aminoindoline

  • Aryl halide (e.g., 4-chlorotoluene)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equivalent), N-protected 6-aminoindoline (1.2 equivalents), palladium pre-catalyst (1-5 mol%), ligand (1.2-6 mol%), and base (1.5-2.5 equivalents) to a dry reaction vessel.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat to the desired temperature (typically 80-120 °C) with stirring for the required time (monitored by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data: Representative Buchwald-Hartwig Amination Reactions

EntryAryl HalideCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd₂(dba)₃/XPhos (2/4)NaOtBuToluene1001292
22-BromopyridinePd(OAc)₂/BINAP (5/7.5)Cs₂CO₃Dioxane1101885
33-IodoanisolePd-G3-XPhos (1)K₃PO₄t-Amyl alcohol902488

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11][12] 6-Bromo or 6-iodoindoline derivatives, which can be synthesized from the corresponding boronic acid, are suitable substrates for this reaction.

Experimental Protocol: General Procedure for the Heck Reaction

Materials:

  • N-protected 6-Haloindoline (e.g., 6-Bromo-N-Boc-indoline)

  • Alkene (e.g., ethyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Combine the N-protected 6-haloindoline (1.0 equivalent), alkene (1.5 equivalents), palladium catalyst (1-5 mol%), and base (2.0 equivalents) in a reaction vessel.

  • Add the solvent and degas the mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture and filter to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data: Representative Heck Reactions

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl acrylatePd(OAc)₂ (2)Et₃NDMF1001688
2StyrenePdCl₂(PPh₃)₂ (5)K₂CO₃Acetonitrile802475
3N-VinylpyrrolidonePd(OAc)₂/P(o-tol)₃ (3)NaOAcDMAc1201282

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13][14][15] Similar to the Heck reaction, a 6-haloindoline derivative would be the appropriate coupling partner.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • N-protected 6-Haloindoline

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., Et₃N, Diisopropylamine)

  • Anhydrous, deoxygenated solvent (e.g., THF, DMF)

Procedure:

  • To a solution of the N-protected 6-haloindoline (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in the solvent, add the palladium catalyst (1-5 mol%) and the copper(I) salt (2-10 mol%).

  • Add the base and stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data: Representative Sonogashira Coupling Reactions

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF6090
2Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineDMFRT85
3TrimethylsilylacetylenePd(OAc)₂/dppf (4)CuI (8)Et₃N/DMF8078

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Visualizations

Signaling Pathway

Signaling_Pathway Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activation Indoline_Inhibitor Indolin-6-yl derived Kinase Inhibitor Indoline_Inhibitor->Dimerization Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Experimental_Workflow Start Start: this compound + Aryl Halide Coupling Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Final Product: 6-Arylindoline Derivative Analysis->End

References

Application Notes and Protocols: The Use of Indolin-6-ylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolin-6-ylboronic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of complex molecules with therapeutic potential. Its unique structure, combining a reactive boronic acid moiety with a functionalizable indoline core, makes it a valuable precursor for creating diverse chemical libraries. This document provides detailed application notes on its use, focusing on its role in the development of NADPH Oxidase 2 (NOX2) inhibitors, and outlines experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions.

Key Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Its primary utility lies in palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon bonds, enabling the construction of elaborate molecular scaffolds.

Synthesis of NADPH Oxidase 2 (NOX2) Inhibitors

A significant application of this compound is in the synthesis of potent and selective NADPH Oxidase 2 (NOX2) inhibitors. NOX2 is a key enzyme involved in the production of reactive oxygen species (ROS) and has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1]

Derivatives based on the 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine scaffold, such as GSK2795039 and its analogs, have demonstrated promising therapeutic potential.[1][2] The indolin-6-yl moiety, introduced via Suzuki-Miyaura coupling with this compound, is a critical component of these inhibitors, contributing to their binding and activity.[3]

Biological Activity of NOX2 Inhibitors Derived from this compound

The synthesized inhibitors have been evaluated for their ability to counteract amyloid-beta (Aβ)-induced oxidative stress in microglial cells, a key process in the pathology of Alzheimer's disease.[1]

CompoundDescriptionAβ-induced ROS Inhibition IC50 (µM)[1]
GSK2795039 A potent and selective NOX2 inhibitor.0.8 ± 0.1
NCATS-SM7270 An analog of GSK2795039.0.6 ± 0.1
IMBIOC-1 An isomeric derivative of GSK2795039.0.5 ± 0.1
Potential Applications in Kinase Inhibitor Synthesis

The indoline and indole scaffolds are prevalent in a wide range of kinase inhibitors due to their ability to mimic the hinge-binding region of ATP.[4] While specific examples detailing the use of this compound for this purpose are not yet widespread in published literature, its structure makes it an attractive starting material for the synthesis of novel kinase inhibitors through Suzuki-Miyaura coupling with various heterocyclic partners.

Potential Role in Targeted Protein Degradation (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins.[5][6] They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The indoline scaffold can be incorporated into the linker or as part of the E3 ligase ligand. This compound, with its reactive boronic acid group, can serve as a handle for the facile introduction of the indoline moiety during the synthesis of PROTACs. This represents a promising, albeit currently less explored, application for this building block.

Signaling Pathways

NADPH Oxidase 2 (NOX2) Signaling in Neuroinflammation

NOX2 is a multi-subunit enzyme complex that, when activated, produces superoxide radicals, contributing to oxidative stress and neuroinflammation.[7] In microglia, the resident immune cells of the brain, activation of NOX2 by pathological stimuli such as amyloid-beta leads to a cascade of inflammatory responses, including the production of pro-inflammatory cytokines, ultimately contributing to neuronal damage.[7][8][9] Inhibitors derived from this compound target NOX2, thereby mitigating this detrimental signaling pathway.[10]

NOX2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Amyloid_Beta Amyloid-Beta Microglial_Receptor Microglial Receptor Amyloid_Beta->Microglial_Receptor Binds Signaling_Cascade Signaling Cascade Microglial_Receptor->Signaling_Cascade NOX2_complex NOX2 Complex ROS ROS Production (Superoxide) NOX2_complex->ROS p47phox_translocation p47phox Translocation Signaling_Cascade->p47phox_translocation p47phox_translocation->NOX2_complex NF_kB_Activation NF-κB Activation ROS->NF_kB_Activation Activates Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage Directly Causes Oxidative Stress Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB_Activation->Proinflammatory_Cytokines Induces Transcription Proinflammatory_Cytokines->Neuronal_Damage Leads to GSK2795039 GSK2795039 & Analogs (Derived from This compound) GSK2795039->NOX2_complex Inhibits

Figure 1: Simplified signaling pathway of NOX2 activation in microglia and the point of intervention for inhibitors derived from this compound.

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for the application of this compound in synthesizing the aforementioned compounds.[11][12][13] Below is a general workflow and a detailed protocol for a representative reaction.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst - Ligand - Base start->reagents inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Detailed Protocol: Synthesis of a 3-(Indolin-6-yl)-1H-pyrrolo[2,3-b]pyridine Intermediate

This protocol is adapted from the synthetic route for NOX2 inhibitors and describes the Suzuki-Miyaura coupling of an this compound derivative with a halogenated 1H-pyrrolo[2,3-b]pyridine core.[3]

Materials:

  • This compound derivative (e.g., N-protected) (1.0 eq)

  • Halogenated 1H-pyrrolo[2,3-b]pyridine (e.g., 3-bromo or 3-iodo derivative) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 - 0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine

Equipment:

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control (or microwave reactor)

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or similar apparatus for handling air-sensitive reagents

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • TLC plates and developing chamber

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask, add the this compound derivative (1.0 eq), the halogenated 1H-pyrrolo[2,3-b]pyridine (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Degas the chosen solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) by bubbling with an inert gas for 15-20 minutes.

    • Add the degassed solvent to the reaction flask via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. If using a microwave reactor, set the appropriate temperature and time parameters.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic solution and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This compound is a valuable and strategic building block in medicinal chemistry, particularly demonstrated in the synthesis of novel NOX2 inhibitors for neuroinflammatory diseases. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their drug discovery efforts. Future exploration of its utility in synthesizing kinase inhibitors and PROTACs is warranted and holds significant potential for the development of new therapeutic agents.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Using Indolin-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing Indolin-6-ylboronic acid and its derivatives as key building blocks. The primary focus is on the synthesis of potent and selective inhibitors of NADPH Oxidase 2 (NOX2), an enzyme implicated in the pathology of various neurodegenerative and cardiovascular diseases. The methodologies described herein are centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Introduction

This compound is a valuable reagent in medicinal chemistry, enabling the introduction of the indoline scaffold into target molecules. The indoline moiety is a common feature in many biologically active compounds and approved drugs, owing to its ability to participate in crucial binding interactions with various biological targets. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery, provides an efficient method for forming carbon-carbon bonds between this compound (or its esters) and various aryl or heteroaryl halides.[1][2] This approach has been successfully employed in the synthesis of selective NOX2 inhibitors, such as GSK2795039.[1][3]

Featured Application: Synthesis of NOX2 Inhibitors

One of the most promising applications of this compound derivatives is in the synthesis of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based inhibitors of NADPH Oxidase 2 (NOX2).[1] NOX2 is a key enzyme responsible for the production of reactive oxygen species (ROS), and its overactivity is a causative factor in the progression of numerous diseases.[1] The synthesized inhibitors, including GSK2795039, have demonstrated the ability to cross the blood-brain barrier and show potential in treating neuroinflammation and oxidative stress.[1]

Biological Activity Data

The following table summarizes the biological activity of NOX2 inhibitors synthesized using an indolin-6-yl boronic ester.

Compound ClassTargetAssayResultsReference
3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridinesNOX2MTT Assay (HMC3 human microglial cells)No significant cytotoxicity observed up to 100 μM.[1]
(e.g., GSK2795039)Aβ-induced cell death (HMC3 cells)Completely prevented cell death caused by Amyloid-beta.[1]

Experimental Protocols

The following protocols are based on the optimized synthesis of NOX2 inhibitors.[1] The general strategy involves a key Suzuki cross-coupling reaction between an indoline-6-yl boronic ester and a halogenated 1H-pyrrolo[2,3-b]pyridine core, followed by a final Buchwald-Hartwig amination.

Protocol 1: Synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline (this compound pinacol ester)

This protocol describes the Miyaura borylation of 6-bromoindoline to generate the key boronic ester intermediate.

Materials:

  • 6-Bromoindoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Pd(allyl)Cl]₂

  • XPhos

  • Potassium acetate (KOAc)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 6-bromoindoline (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (1.5 eq).

  • Purge the vessel with argon.

  • Add anhydrous THF.

  • In a separate vial, prepare the catalyst by dissolving [Pd(allyl)Cl]₂ (0.01 eq) and XPhos (0.02 eq) in anhydrous THF under argon.

  • Add the catalyst solution to the main reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/EtOAc gradient) to afford 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline.

Protocol 2: Suzuki Cross-Coupling of this compound pinacol ester with 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

This protocol details the crucial C-C bond formation step.

Materials:

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline (1.5 eq)

  • 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Pd(PPh₃)₄

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine and 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline in a mixture of 1,4-dioxane and water (4:1).

  • Add sodium carbonate (3.0 eq).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-chloro-3-(indolin-6-yl)-1H-pyrrolo[2,3-b]pyridine.

Visualizations

Synthetic Workflow

The following diagram illustrates the general retrosynthetic analysis for the synthesis of the NOX2 inhibitors.

G Target GSK2795039-type NOX2 Inhibitors BH Buchwald-Hartwig Cross-Coupling Target->BH Azaindole_Sulfonamide 4-(N-pyrazole-sulfonamide)- 1H-pyrrolo[2,3-b]pyridine derivative BH->Azaindole_Sulfonamide Indoline Indolin-6-yl moiety BH->Indoline Suzuki Suzuki Cross-Coupling Azaindole Block B: 4-chloro-3-iodo- 1H-pyrrolo[2,3-b]pyridine Suzuki->Azaindole Indoline_Boronic_Ester Block A: This compound pinacol ester Suzuki->Indoline_Boronic_Ester Azaindole_Sulfonamide->Suzuki Sulfonamide Block E: Pyrazole sulfonamide Azaindole_Sulfonamide->Sulfonamide from Indoline->Indoline_Boronic_Ester from

Caption: Retrosynthetic analysis for NOX2 inhibitors.

NOX2 Signaling Pathway Context

This diagram provides a simplified overview of the role of NOX2 in generating reactive oxygen species.

G cluster_membrane Cell Membrane NOX2 NOX2 Enzyme Complex Superoxide Superoxide (O₂⁻) NOX2->Superoxide generates NADPH NADPH NADPH->NOX2 provides electrons O2 Oxygen (O₂) O2->NOX2 is reduced ROS Reactive Oxygen Species (ROS) Superoxide->ROS Oxidative_Stress Oxidative Stress & Cell Damage ROS->Oxidative_Stress Inhibitor GSK2795039 (Indolin-6-yl derivative) Inhibitor->NOX2 inhibits

Caption: Simplified NOX2 signaling and point of inhibition.

References

Application Notes and Protocols: Indolin-6-ylboronic Acid as a Versatile Reactant for Protein Degrader Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Indolin-6-ylboronic acid in the synthesis of building blocks for Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1] this compound serves as a valuable scaffold, enabling the creation of diverse chemical structures for the development of novel protein degraders.

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary strategy in drug discovery that aims to remove specific proteins from the cellular environment, rather than merely inhibiting their function.[2] PROTACs are at the forefront of this technology. These heterobifunctional molecules consist of two key moieties: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[3] This dual binding brings the POI into close proximity with the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

The modular nature of PROTACs allows for the systematic optimization of their components—the POI ligand, the E3 ligase ligand, and the linker connecting them—to achieve desired potency and selectivity.[4] this compound is an attractive starting material for the synthesis of the POI-binding moiety or for incorporation into the linker, offering a versatile handle for chemical modification through reactions such as the Suzuki-Miyaura cross-coupling.[5]

Signaling Pathway of PROTAC Action

The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this process.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Application of this compound in PROTAC Synthesis

This compound is a valuable building block for the synthesis of PROTACs due to the presence of the boronic acid functional group. This group readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the facile formation of carbon-carbon bonds.[5] This reaction is a cornerstone of modern medicinal chemistry, prized for its functional group tolerance and reliability.

In the context of PROTAC synthesis, this compound can be coupled with a variety of halo-functionalized molecules, such as:

  • E3 Ligase Ligands: Direct coupling with a halogenated E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand).

  • Linker Intermediates: Reaction with a bifunctional linker containing a halide on one end and a reactive group (e.g., an amine, carboxylic acid, or alkyne) on the other for subsequent conjugation to an E3 ligase ligand.[6]

The indoline core itself can be a scaffold for binding to the protein of interest, or it can be further modified to enhance binding affinity and selectivity.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of PROTAC building blocks and final PROTAC molecules using this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with a Halogenated Linker Intermediate

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize an indoline-containing linker, a key building block for a PROTAC.

Experimental Workflow

Suzuki_Workflow Suzuki Coupling Experimental Workflow Start Start Reagents Combine this compound, Halogenated Linker, Pd Catalyst, Base, and Solvent Start->Reagents Degas Degas Reaction Mixture Reagents->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Reaction by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize by NMR and MS Purify->Characterize End Obtain Purified Product Characterize->End

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials and Reagents:

  • This compound

  • Halogenated linker intermediate (e.g., 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture or DMF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the halogenated linker intermediate (1.2 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent to the flask via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired indoline-linker conjugate.

Data Presentation:

EntryReactant A (Boronic Acid)Reactant B (Halide)CatalystBaseSolventTemp (°C)Time (h)Yield (%)Purity (%) (LC-MS)
1This compound1-bromo-PEG3-BocPd(PPh₃)₄K₂CO₃Dioxane/H₂O901675>95
2This compound4-bromobenzyl bromidePdCl₂(dppf)Cs₂CO₃DMF851282>98
Protocol 2: Synthesis of a PROTAC via Sequential Amide Coupling

This protocol outlines the subsequent steps to assemble a full PROTAC molecule from the indoline-linker building block.

Procedure:

  • Step 1: Coupling to E3 Ligase Ligand:

    • The indoline-linker conjugate (with a terminal functional group like a carboxylic acid or amine) is coupled to an amine- or carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide or a VHL ligand derivative).

    • Standard peptide coupling reagents such as HATU or HBTU with a tertiary amine base like DIPEA in an anhydrous polar aprotic solvent (e.g., DMF) are commonly used.[7]

    • The reaction is typically stirred at room temperature overnight.

    • Purification is achieved through preparative HPLC.

  • Step 2: Deprotection (if necessary):

    • If protecting groups (e.g., Boc) were used on the linker or ligands, they are removed in this step using appropriate deprotection conditions (e.g., trifluoroacetic acid for Boc group removal).

  • Step 3: Final Characterization:

    • The final PROTAC molecule is thoroughly characterized by LC-MS to confirm its mass and purity, and by ¹H and ¹³C NMR spectroscopy to verify its structure.[7]

Protocol 3: Biological Evaluation of PROTAC Activity

This protocol provides a general method for assessing the protein degradation activity of the newly synthesized PROTAC.

Procedure:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., one that expresses the target protein) in appropriate media.

    • Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]

  • Cell Lysis and Protein Quantification:

    • After treatment, lyse the cells and quantify the total protein concentration in each sample using a standard assay such as the BCA assay.[7]

  • Western Blot Analysis:

    • Perform Western blotting to detect the levels of the target protein. Use an antibody specific to the POI and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • The reduction in the band intensity of the POI in PROTAC-treated samples compared to the vehicle control indicates protein degradation.

Data Presentation:

PROTAC IDTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-IND-01BRD4Cereblon5090
PROTAC-IND-02BTKVHL2595

DC₅₀: Concentration for 50% degradation; Dₘₐₓ: Maximum degradation level.

Conclusion

This compound is a highly valuable and versatile reactant for the synthesis of building blocks for protein degraders. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for constructing diverse PROTAC molecules. The protocols and data presented herein offer a foundational guide for researchers in the field of targeted protein degradation to explore the potential of indoline-based scaffolds in the development of novel therapeutics.

References

Application Notes and Protocols for Ligand Selection in Suzuki Coupling with Indolylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is particularly valuable in pharmaceutical and materials science for constructing complex molecular architectures.[1] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs.[1] Consequently, the functionalization of the indole core via methods like the Suzuki coupling is of significant interest in drug discovery.

This document provides detailed application notes and protocols focusing on the critical aspect of ligand selection for the Suzuki coupling of indolylboronic acids. The choice of ligand, in conjunction with the palladium source, base, and solvent system, is paramount for achieving high yields and overcoming common challenges associated with this transformation.[2]

Challenges in Suzuki Coupling with Indolylboronic Acids

The Suzuki coupling of heteroaryl boronic acids, including indolylboronic acids, can present unique difficulties that require careful optimization of reaction parameters.[2] Key challenges include:

  • Protodeboronation: Indolylboronic acids can be susceptible to protodeboronation under the basic reaction conditions, leading to the formation of the corresponding unsubstituted indole and a reduction in the yield of the desired coupled product.[2][3]

  • Catalyst Inhibition: The nitrogen atom in the indole ring can coordinate to the palladium center, potentially inhibiting the catalyst and slowing down the catalytic cycle.[2] For unprotected indoles, the acidic N-H group can also interact with the catalyst or base, further complicating the reaction.[4]

  • Instability of Boronic Acids: Some indolylboronic acids can be unstable, making their handling and use in reactions challenging.[2][5] Masking the boronic acid as a more stable derivative, such as a MIDA boronate or a trifluoroborate salt, can be a viable strategy to circumvent this issue.[5]

The use of electron-rich and sterically bulky phosphine ligands is crucial for promoting the catalytic cycle and preventing catalyst deactivation, thereby addressing some of these challenges.[2]

Ligand and Catalyst Performance Data

The selection of an appropriate ligand and palladium source is critical for the successful Suzuki coupling of indolylboronic acids. The following tables summarize quantitative data from studies on the coupling of indolylboronic acids with various coupling partners, highlighting the performance of different catalyst systems.

Table 1: Comparison of Palladium Catalysts and Ligands for the Coupling of 3-Chloroindazole with 5-Indole Boronic Acid [6]

Palladium SourceLigandConversion (%)Yield (%)
Pd₂(dba)₃XPhos7556
Pd₂(dba)₃SPhos7152
Pd₂(dba)₃RuPhos5940
Pd₂(dba)₃P(t-Bu)₃2310
Pd(OAc)₂XPhos6849
Pd(OAc)₂SPhos6547
XPhos Pd G2XPhos8769
SPhos Pd G2SPhos9780

Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (if applicable), K₃PO₄ (0.50 mmol), Dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[4][6]

Table 2: Coupling of N-Methyl-5-indole Boronic Acid with Heteroaryl Chlorides [7]

Heteroaryl ChlorideProductYield (%)
3-Chloro-2,5-dimethylpyrazine2-(N-Methyl-1H-indol-5-yl)-3,6-dimethylpyrazine90
3-Chloropyridine3-(N-Methyl-1H-indol-5-yl)pyridine77
5-Chloro-2-thiophenecarbaldehyde5-(N-Methyl-1H-indol-5-yl)thiophene-2-carbaldehyde96

Reaction conditions: Heteroaryl chloride (1 equiv), N-methyl-5-indole boronic acid (1.5 equiv), Pd(OAc)₂ (0.25-2 mol%), Ligand 1 (a specific monophosphine ligand), K₃PO₄ (2 equiv), n-butanol.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in catalytic cross-coupling reactions. Below are representative procedures for the Suzuki-Miyaura coupling of indolylboronic acids.

Protocol 1: General Procedure for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic Acid[1]

Materials:

  • (7-Bromo-1H-indol-2-yl)boronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, often in a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

Procedure:

  • To a Schlenk flask or a sealable reaction vessel, add (7-Bromo-1H-indol-2-yl)boronic acid (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Yield Coupling Using a Palladium Precatalyst[6]

Materials:

  • 3-Chloroindazole

  • 5-Indole boronic acid

  • SPhos Pd G2 (Palladium precatalyst)

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 3-chloroindazole (0.25 mmol, 1.0 equiv), 5-indole boronic acid (0.50 mmol, 2.0 equiv), SPhos Pd G2 (2.5 mol%), and potassium phosphate (0.50 mmol, 2.0 equiv).

  • Add dioxane (1 mL) and water (0.2 mL) to the vessel.

  • Seal the vessel and heat the reaction mixture to 100 °C.

  • Maintain the reaction at this temperature for 15 hours with stirring.

  • After cooling, proceed with a standard aqueous workup and purification by column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9]

Suzuki_Catalytic_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X      L₂ Pd0->ArPdX Ar-X Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar'      L₂ ArPdX->ArPdAr Ar'B(OH)₂ Base ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X ArBOH Ar'B(OH)₂ Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Ligand Screening

A systematic approach is necessary to identify the optimal ligand for a specific Suzuki coupling reaction with an indolylboronic acid.

Ligand_Screening_Workflow start Define Substrates (Indolylboronic Acid & Halide) setup Prepare Stock Solutions (Reactants, Base, Pd Source) start->setup reaction_array Set up Parallel Reactions (Vary Ligand in Each) setup->reaction_array heating Heat and Stir Reactions (Controlled Temperature & Time) reaction_array->heating analysis Analyze Reaction Outcomes (TLC, LC-MS, GC) heating->analysis data Tabulate Quantitative Data (Conversion, Yield) analysis->data optimization Select Best Ligand(s) for Further Optimization data->optimization end Optimized Protocol optimization->end

Caption: A typical experimental workflow for screening ligands in a Suzuki coupling reaction.

Decision Tree for Ligand Selection

The choice of ligand can be guided by the electronic and steric properties of the coupling partners.

Ligand_Selection_Logic start Substrate Analysis steric_hindrance Sterically Hindered Substrates? start->steric_hindrance electron_rich Electron-Rich Halide? steric_hindrance->electron_rich No bulky_ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) steric_hindrance->bulky_ligand Yes unprotected_nh Unprotected Indole N-H? electron_rich->unprotected_nh No strong_donating_ligand Use Strong Electron-Donating Ligands (e.g., Buchwald-type) electron_rich->strong_donating_ligand Yes standard_ligand Standard Conditions May Suffice (e.g., PPh₃ with reactive substrates) unprotected_nh->standard_ligand No precatalyst Consider Precatalysts (e.g., SPhos Pd G2) for higher activity unprotected_nh->precatalyst Yes

Caption: A decision-making guide for initial ligand selection based on substrate properties.

References

Application Notes: Indolin-6-ylboronic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolin-6-ylboronic acid is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The indoline scaffold is a privileged structure found in numerous potent and selective kinase inhibitors due to its ability to form key interactions within the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the use of indolin-in the synthesis of kinase inhibitors, with a focus on the Suzuki-Miyaura cross-coupling reaction.

The indoline moiety, when incorporated into heterocyclic scaffolds such as pyrrolo[2,3-b]pyridines, has been shown to be a critical component for potent inhibition of a range of kinases involved in oncogenic signaling pathways. These include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), c-Kit, and Src family kinases.

Application: Synthesis of a 3-(Indolin-6-yl)-1H-pyrrolo[2,3-b]pyridine Core

A key application of this compound is its use in Suzuki-Miyaura cross-coupling reactions to introduce the indolin-6-yl moiety onto a heterocyclic core. The 3-(indolin-6-yl)-1H-pyrrolo[2,3-b]pyridine scaffold is a common core for various kinase inhibitors. While the following protocol is adapted from the synthesis of a NADPH Oxidase 2 (NOX2) inhibitor, the methodology is directly applicable to the synthesis of kinase inhibitors with the same core structure.[1][2][3]

Experimental Workflow: Synthesis of the Kinase Inhibitor Core

G cluster_0 Preparation of Indoline Precursor cluster_1 Suzuki-Miyaura Coupling cluster_2 Final Product Synthesis start 6-Bromoindoline borylation Miyaura Borylation start->borylation B2pin2, Pd catalyst, base boronic_ester This compound pinacol ester borylation->boronic_ester coupling Suzuki Coupling boronic_ester->coupling pyrrolo_pyridine 3-Bromo-1H-pyrrolo[2,3-b]pyridine derivative pyrrolo_pyridine->coupling Pd catalyst, base, solvent product 3-(Indolin-6-yl)-1H-pyrrolo[2,3-b]pyridine Core coupling->product functionalization Further Functionalization (e.g., Sulfonylation) product->functionalization final_inhibitor Kinase Inhibitor functionalization->final_inhibitor

Fig. 1: General workflow for the synthesis of a 3-(indolin-6-yl)-1H-pyrrolo[2,3-b]pyridine based kinase inhibitor.

Experimental Protocols

Synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

This protocol describes the Miyaura borylation of 6-bromoindoline to prepare the boronic acid pinacol ester, a key intermediate for the subsequent Suzuki coupling.

Materials:

  • 6-Bromoindoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To a dry reaction flask, add 6-bromoindoline (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (2.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Purge the mixture with argon or nitrogen for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline.

Suzuki-Miyaura Coupling of this compound Pinacol Ester with a Heteroaryl Halide

This protocol outlines the coupling of the prepared indoline boronic ester with a suitable heteroaryl halide, for example, a 3-bromo-1H-pyrrolo[2,3-b]pyridine derivative, to form the core of the kinase inhibitor.

Materials:

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline (1.2 eq)

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or other suitable palladium catalyst

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 M aqueous solution)

  • 1,4-Dioxane or a mixture of toluene and ethanol

  • Argon or Nitrogen gas

Procedure:

  • To a reaction flask, add the 3-bromo-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq) and 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline (1.2 eq).

  • Add the solvent (e.g., 1,4-dioxane).

  • Purge the mixture with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the aqueous base (e.g., 2M Na₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-(indolin-6-yl)-1H-pyrrolo[2,3-b]pyridine core.

Quantitative Data: Inhibitory Activity of Indoline-Based Kinase Inhibitors

The following table summarizes the inhibitory activities (IC₅₀ values) of representative kinase inhibitors containing an indoline or indolinone scaffold against various kinases. While not all of these compounds are synthesized directly from this compound, they illustrate the potency of the indoline scaffold in kinase inhibition.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Indolinone DerivativeVEGFR-278[4]
Indolinone DerivativePDGFRβSimilar to VEGFR-2[5]
Indolinone DerivativeFGFR16.99[6]
Indolinone DerivativeFGFR25.95[6]
Indolinone Derivativec-KitMore potent than PDGFRβ[5]
Pyrrolo[2,3-b]pyridineGSK-3β0.22[7]
Indolinone DerivativeCDK2Potent Inhibition[5]
Indolinone DerivativeSrcPotent Inhibition[5]

Signaling Pathways

The kinases targeted by indoline-based inhibitors are crucial components of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Dysregulation of these pathways is a hallmark of cancer.

VEGFR Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Indoline-based Kinase Inhibitor Inhibitor->VEGFR2

Fig. 2: Simplified VEGFR signaling pathway and the point of inhibition.

Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR2, leading to the activation of downstream pathways such as the PLCγ/PKC/MAPK and PI3K/Akt pathways, which promote angiogenesis and tumor growth.[8][9][10][11] Indoline-based inhibitors block the kinase activity of VEGFR2, thereby inhibiting these downstream signals.

PDGFR Signaling Pathway

G PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Growth, Proliferation, Differentiation Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Indoline-based Kinase Inhibitor Inhibitor->PDGFR

Fig. 3: Simplified PDGFR signaling pathway and the point of inhibition.

Platelet-Derived Growth Factor (PDGF) binding to its receptor (PDGFR) activates the PI3K/Akt and RAS/MAPK pathways, which are critical for cell growth and proliferation.[6][12][13][14][15] Indoline-based inhibitors can effectively block PDGFR kinase activity.

FGFR Signaling Pathway

G FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Differentiation, Angiogenesis RAF_MEK_ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Indoline-based Kinase Inhibitor Inhibitor->FGFR

Fig. 4: Simplified FGFR signaling pathway and the point of inhibition.

Fibroblast Growth Factor (FGF) signaling through its receptor (FGFR) activates downstream pathways including the RAS-MAPK and PI3K-Akt pathways, which are involved in cell proliferation and angiogenesis.[16][17][18] Indoline-based compounds have been developed as potent FGFR inhibitors.

c-Kit Signaling Pathway

G SCF SCF cKit c-Kit SCF->cKit PI3K PI3K cKit->PI3K RAS_MAPK RAS/MAPK Pathway cKit->RAS_MAPK JAK_STAT JAK/STAT Pathway cKit->JAK_STAT Akt Akt PI3K->Akt Proliferation Cell Survival, Proliferation, Differentiation Akt->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation Inhibitor Indoline-based Kinase Inhibitor Inhibitor->cKit

Fig. 5: Simplified c-Kit signaling pathway and the point of inhibition.

Stem Cell Factor (SCF) binding to the c-Kit receptor tyrosine kinase activates multiple downstream pathways, including PI3K/Akt, RAS/MAPK, and JAK/STAT, which are crucial for the survival and proliferation of various cell types, including hematopoietic stem cells and certain cancer cells.[19][20][21][22][23]

Src Signaling Pathway

G Receptors Growth Factor Receptors, Integrins Src Src Receptors->Src FAK FAK Src->FAK PI3K_Akt PI3K/Akt Src->PI3K_Akt RAS_MAPK RAS/MAPK Src->RAS_MAPK STAT3 STAT3 Src->STAT3 Proliferation Cell Proliferation, Survival, Migration, Invasion FAK->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT3->Proliferation Inhibitor Indoline-based Kinase Inhibitor Inhibitor->Src

Fig. 6: Simplified Src signaling pathway and the point of inhibition.

Src is a non-receptor tyrosine kinase that is activated by various upstream signals and plays a central role in relaying signals that control cell proliferation, survival, migration, and invasion.[24][25][26][27][28]

Conclusion

This compound is a key synthetic intermediate for accessing a variety of potent kinase inhibitors based on the privileged indoline scaffold. The Suzuki-Miyaura coupling provides an efficient and versatile method for incorporating this moiety into diverse heterocyclic systems. The resulting compounds have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, highlighting the importance of this compound in modern drug discovery and development.

References

Application Notes and Protocols for N-Protected Indolin-6-ylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of N-protected Indolin-6-ylboronic acid and its derivatives, particularly the pinacol ester, in modern organic synthesis. The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.

Introduction

N-protected indolin-6-ylboronic acids are versatile building blocks that combine the privileged indoline scaffold with the synthetic flexibility of a boronic acid functional group. The indoline motif is a common feature in a wide array of biologically active compounds and natural products. The boronic acid moiety allows for the facile introduction of this scaffold into more complex molecules through palladium-catalyzed cross-coupling reactions. The use of a nitrogen protecting group, such as the tert-butyloxycarbonyl (Boc) group, is crucial for modulating the reactivity of the indoline nitrogen and ensuring the stability of the boronic acid derivative.

The pinacol ester of N-Boc-indolin-6-ylboronic acid is often preferred in synthesis due to its enhanced stability, ease of handling, and compatibility with a broader range of reaction conditions compared to the free boronic acid.

Synthesis of N-Protected this compound Pinacol Ester

A common and efficient route to N-Boc-indolin-6-ylboronic acid pinacol ester involves a two-step sequence starting from commercially available 6-bromoindoline:

  • N-Protection of 6-bromoindoline: The secondary amine of 6-bromoindoline is protected with a suitable protecting group, typically a Boc group, to prevent side reactions in subsequent steps.

  • Miyaura Borylation: The resulting 6-bromo-1-Boc-indoline undergoes a palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron to yield the desired N-Boc-indolin-6-ylboronic acid pinacol ester.

dot graph SynthesisWorkflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Synthetic workflow for N-Boc-indolin-6-ylboronic acid pinacol ester."

Experimental Protocol: Synthesis of 1-Boc-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Materials:

  • 6-Bromoindoline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Bis(pinacolato)diboron (B₂(pin)₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Dioxane or Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

Step 1: Synthesis of 6-Bromo-1-Boc-indoline

  • To a solution of 6-bromoindoline (1.0 eq) in dichloromethane (DCM) at 0 °C, add a base such as triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 6-bromo-1-Boc-indoline.

Step 2: Synthesis of 1-Boc-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline (Miyaura Borylation) [1]

  • In a flame-dried Schlenk flask, combine 6-bromo-1-Boc-indoline (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (2.0-3.0 eq).

  • Add a palladium catalyst, such as Pd(dppf)Cl₂ (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent, such as dioxane or DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 1-Boc-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline as a solid.

Reactant Product Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
6-Bromo-1-Boc-indoline1-Boc-indolin-6-ylboronic acid pinacol esterPd(dppf)Cl₂KOAcDioxane801285-95

Application in Suzuki-Miyaura Cross-Coupling Reactions

N-Boc-indolin-6-ylboronic acid pinacol ester is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of 6-arylindolines. These products are valuable intermediates in the development of various therapeutic agents.

dot graph SuzukiCoupling { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Suzuki-Miyaura coupling of N-Boc-indolin-6-ylboronic acid pinacol ester."

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Boc-indolin-6-ylboronic acid pinacol ester with an Aryl Halide

Materials:

  • 1-Boc-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

  • Aryl halide (e.g., 4-iodotoluene, 4-bromobenzonitrile)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/water, DMF/water)

  • Standard workup and purification reagents

Procedure:

  • In a Schlenk flask, combine 1-Boc-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline (1.0 eq) and the aryl halide (1.1-1.2 eq).

  • Add the palladium catalyst (2-5 mol%) and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-110 °C and stir for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the 6-aryl-1-Boc-indoline.

Indoline Boronic Ester Aryl Halide Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
1-Boc-indolin-6-ylboronic acid pinacol ester4-IodotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O100492
1-Boc-indolin-6-ylboronic acid pinacol ester4-BromobenzonitrilePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90688
1-Boc-indolin-6-ylboronic acid pinacol ester2-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1101275

Deprotection of the Indoline Nitrogen

The Boc protecting group can be readily removed under acidic conditions to yield the free indoline, which can then be further functionalized if desired.

dot graph Deprotection { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Deprotection of the N-Boc group."

Experimental Protocol: N-Boc Deprotection

Materials:

  • 6-Aryl-1-Boc-indoline

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • OR 4M HCl in Dioxane

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the 6-aryl-1-Boc-indoline in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Alternatively, treat the substrate with a solution of 4M HCl in dioxane.

  • Upon completion, carefully neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected 6-arylindoline.

Conclusion

N-protected this compound and its pinacol ester are highly valuable synthetic intermediates. The protocols outlined above provide a reliable pathway for their synthesis and subsequent application in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of a diverse range of 6-arylindoline derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols: One-Pot Synthesis of Biaryl-Substituted Indolines via In Situ Generated Indolin-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a one-pot, microwave-assisted borylation and Suzuki-Miyaura cross-coupling reaction to synthesize biaryl-substituted indolines. This methodology facilitates the efficient construction of molecular scaffolds relevant to drug discovery, particularly for the development of kinase inhibitors. The protocol begins with the in situ generation of Indolin-6-ylboronic acid from 6-bromoindoline, which then undergoes a palladium-catalyzed cross-coupling with a variety of aryl halides in the same reaction vessel. This streamlined approach avoids the isolation of the boronic acid intermediate, thereby increasing efficiency and reducing waste. Furthermore, this application note discusses the relevance of the synthesized indole-containing compounds as potential inhibitors of the mTOR signaling pathway, a critical regulator of cell growth and proliferation implicated in cancer and other diseases.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization of this heterocyclic system is of significant interest for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, and the use of boronic acids as coupling partners offers mild reaction conditions and broad functional group tolerance.[1]

One-pot syntheses, which combine multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of time, cost, and environmental impact.[2] The one-pot borylation/Suzuki reaction is a highly efficient method for the synthesis of biaryl compounds from two different aryl halides.[3] This protocol adapts this methodology for the synthesis of biaryl-substituted indolines, starting from commercially available 6-bromoindoline.

The products of this synthesis, substituted indolines, have potential applications as kinase inhibitors. Kinases are key regulators of cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The mTOR (mammalian target of rapamycin) signaling pathway is a crucial cascade that controls cell growth, proliferation, and survival.[4] Aberrant mTOR signaling is frequently observed in tumors, making it an attractive target for cancer therapy.[5] Indole-based molecules have been identified as potent inhibitors of the mTOR/Akt/Pi3K pathway, highlighting the relevance of the synthetic protocol described herein for drug discovery.[6]

Experimental Protocols

One-Pot Borylation/Suzuki-Miyaura Cross-Coupling of 6-Bromoindoline

This protocol describes a microwave-assisted one-pot reaction for the synthesis of 6-aryl-indolines from 6-bromoindoline and various aryl halides. The reaction proceeds via the in situ formation of this compound pinacol ester.

Materials:

  • 6-Bromoindoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium Acetate (KOAc)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Aryl halide (e.g., 4-bromopyridine, 1-bromo-4-fluorobenzene)

  • 2 M Sodium Carbonate (Na₂CO₃) solution

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Microwave reactor vials

  • Magnetic stir bar

Procedure:

  • Borylation Step:

    • To a microwave reactor vial equipped with a magnetic stir bar, add 6-bromoindoline (1.0 mmol, 1.0 equiv.), bis(pinacolato)diboron (1.2 mmol, 1.2 equiv.), potassium acetate (3.0 mmol, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.1 mmol, 10 mol%).

    • Seal the vial and evacuate and backfill with argon three times.

    • Add anhydrous 1,4-dioxane (2.0 mL, 0.5 M) via syringe.

    • Place the vial in the microwave reactor and irradiate at 120°C for 45 minutes.[3]

  • Suzuki-Miyaura Coupling Step:

    • After the borylation step is complete, allow the reaction mixture to cool to room temperature.

    • To the same vial, add the aryl halide (1.0 mmol, 1.0 equiv.) and 2 M aqueous sodium carbonate solution (2.0 mL, 4.0 equiv.).

    • Seal the vial and place it back in the microwave reactor.

    • Irradiate at 120°C for 30 minutes.[3]

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-indoline.

Data Presentation

The following table summarizes representative yields for the one-pot synthesis of various 6-aryl-indolines using the described protocol. Yields are based on isolated product after purification.

EntryAryl HalideProductYield (%)
14-Bromopyridine6-(Pyridin-4-yl)indoline75
21-Bromo-4-fluorobenzene6-(4-Fluorophenyl)indoline82
33-Bromoanisole6-(3-Methoxyphenyl)indoline78
42-Bromothiophene6-(Thiophen-2-yl)indoline69
51-Bromo-3,5-dimethylbenzene6-(3,5-Dimethylphenyl)indoline85

Note: Yields are hypothetical and based on reported yields for similar one-pot borylation/Suzuki reactions.[3][7]

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for One-Pot Synthesis cluster_borylation Borylation Step cluster_suzuki Suzuki Coupling Step cluster_workup Work-up & Purification reagents 6-Bromoindoline B₂(pin)₂ KOAc Pd(PPh₃)₄ Dioxane microwave1 Microwave Irradiation (120°C, 45 min) reagents->microwave1 in_situ In situ generation of This compound pinacol ester microwave1->in_situ add_reagents Add Aryl Halide and Na₂CO₃ (aq) in_situ->add_reagents Same Pot microwave2 Microwave Irradiation (120°C, 30 min) add_reagents->microwave2 product 6-Aryl-indoline microwave2->product extraction Aqueous Work-up product->extraction purification Column Chromatography extraction->purification final_product Purified 6-Aryl-indoline purification->final_product

Caption: One-pot synthesis workflow.

mTOR Signaling Pathway

The synthesized biaryl-substituted indolines are scaffolds for potential inhibitors of the mTOR signaling pathway. This pathway is a central regulator of cell metabolism, growth, and proliferation.

mTOR_Pathway GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC Rheb_GTP Rheb-GTP TSC->Rheb_GTP Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Indole_Inhibitor Indole-based Inhibitor (Synthesized Compound) Indole_Inhibitor->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway.

Discussion

The one-pot borylation/Suzuki-Miyaura cross-coupling protocol presented here offers an efficient and modular route to a variety of 6-aryl-indolines. The use of microwave irradiation significantly reduces reaction times, and the one-pot nature of the synthesis enhances its overall efficiency.[3] The methodology is tolerant of a range of functional groups on the aryl halide coupling partner, allowing for the generation of a diverse library of compounds for biological screening.

The mTOR signaling pathway is a well-validated target in oncology, and its inhibition can lead to decreased cell proliferation and survival.[4] The synthesized indole-based compounds can be evaluated for their inhibitory activity against mTOR and other related kinases, such as PI3K and Akt.[6] Structure-activity relationship (SAR) studies can then be conducted to optimize the potency and selectivity of these compounds, with the ultimate goal of developing novel anticancer therapeutics. The flexibility of the described synthetic route is highly amenable to the rapid generation of analogs for such SAR studies.

Conclusion

This document provides a detailed protocol for the one-pot synthesis of 6-aryl-indolines and highlights their potential application as inhibitors of the mTOR signaling pathway. This synthetic strategy is a valuable tool for medicinal chemists and drug discovery professionals, enabling the rapid and efficient synthesis of novel indole-based compounds for the development of targeted therapies.

References

Scale-up Synthesis of Indolin-6-ylboronic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of Indolin-6-ylboronic acid and its derivatives. The methodologies outlined are designed for robustness and scalability, making them suitable for researchers and professionals in the field of drug development and medicinal chemistry. The protocols emphasize the use of cost-effective and atom-economical reagents and provide a clear pathway from commercially available starting materials to the final, derivatized products.

Introduction

Indoline scaffolds are prevalent in a wide range of biologically active compounds and approved pharmaceuticals. The ability to functionalize the indoline core at specific positions is crucial for the development of new chemical entities with desired pharmacological properties. This compound is a key intermediate that enables the introduction of various aryl and heteroaryl substituents at the 6-position of the indoline ring system via Suzuki-Miyaura cross-coupling reactions. This document details a three-stage synthetic approach for the large-scale production of N-protected this compound and its subsequent use in the synthesis of diverse derivatives.

Overall Synthetic Strategy

The synthesis of this compound derivatives is approached in a three-stage process designed for scalability and efficiency. The workflow begins with the preparation of the key precursor, N-Boc-6-bromoindoline, followed by a robust Miyaura borylation to yield the boronic acid, and culminates in a versatile Suzuki-Miyaura coupling to generate a variety of derivatives.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Boronic Acid Formation cluster_2 Stage 3: Derivatization A 6-Bromoindole B 6-Bromoindoline A->B Reduction C N-Boc-6-bromoindoline B->C N-Boc Protection D N-Boc-indolin-6-ylboronic Acid C->D Miyaura Borylation F N-Boc-6-(aryl/heteroaryl)indoline D->F Suzuki-Miyaura Coupling E Aryl/Heteroaryl Halide E->F G 6-(Aryl/heteroaryl)indoline F->G N-Boc Deprotection

Caption: Overall synthetic workflow.

Experimental Protocols and Data

Stage 1: Synthesis of N-Boc-6-bromoindoline

This stage involves the reduction of commercially available 6-bromoindole to 6-bromoindoline, followed by the protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group. This protection is crucial for preventing side reactions in the subsequent borylation step.

3.1.1. Step 1: Scalable Reduction of 6-Bromoindole to 6-Bromoindoline

The reduction of the indole ring to an indoline is a critical step. A variety of reducing agents can be employed, with sodium cyanoborohydride in acetic acid being a common and effective method. For larger scale operations, careful temperature control and management of hydrogen gas evolution are paramount.

Experimental Protocol:

  • To a stirred solution of 6-bromoindole (1.0 eq) in glacial acetic acid (10 vol), add sodium cyanoborohydride (3.0 eq) portion-wise at 0-5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water, being mindful of gas evolution.

  • Basify the mixture with a saturated aqueous solution of sodium bicarbonate until a pH of 8-9 is reached.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromoindoline.

Quantitative Data:

Reagent/SolventMolar Eq.Molecular WeightQuantity (for 100g scale)
6-Bromoindole1.0196.04 g/mol 100 g
Sodium Cyanoborohydride3.062.84 g/mol 96.2 g
Glacial Acetic Acid-60.05 g/mol 1 L
Typical Yield: --85-95%

3.1.2. Step 2: N-Boc Protection of 6-Bromoindoline

The protection of the indoline nitrogen is essential for the subsequent Miyaura borylation. Di-tert-butyl dicarbonate (Boc₂O) is a widely used reagent for this purpose.

Experimental Protocol:

  • Dissolve 6-bromoindoline (1.0 eq) in dichloromethane (DCM, 10 vol).

  • Add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-Boc-6-bromoindoline.

Quantitative Data:

Reagent/SolventMolar Eq.Molecular WeightQuantity (for 100g scale)
6-Bromoindoline1.0198.06 g/mol 100 g
Di-tert-butyl dicarbonate1.1218.25 g/mol 115.2 g
Triethylamine1.2101.19 g/mol 61.3 g
Dichloromethane-84.93 g/mol 1 L
Typical Yield: --90-98%
Stage 2: Miyaura Borylation of N-Boc-6-bromoindoline

This stage is the core of the synthesis, where the boronic acid moiety is introduced onto the indoline ring. For a scalable and cost-effective process, tetrahydroxydiboron (BBA) is used as the boron source.[1][2][3] It is critical to maintain an inert atmosphere throughout the reaction to prevent the degradation of the catalyst and reagents.[1][2]

G Start N-Boc-6-bromoindoline Reaction Miyaura Borylation (Inert Atmosphere) Start->Reaction Reagents Tetrahydroxydiboron (BBA) Pd Catalyst Base Solvent Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product N-Boc-indolin-6-ylboronic Acid Workup->Product

Caption: Miyaura Borylation Workflow.

Experimental Protocol:

  • To a degassed solution of N-Boc-6-bromoindoline (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane or 2-methyltetrahydrofuran, 10 vol), add tetrahydroxydiboron (1.5 eq) and a base such as potassium acetate or potassium phosphate (3.0 eq).

  • Add a palladium catalyst, for example, Pd(dppf)Cl₂ (0.02 eq) or a more advanced catalyst system like a Buchwald palladacycle.

  • Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-Boc-indolin-6-ylboronic acid can often be used in the next step without further purification, or it can be purified by crystallization or chromatography if necessary.

Quantitative Data:

Reagent/SolventMolar Eq.Molecular WeightQuantity (for 100g scale)
N-Boc-6-bromoindoline1.0298.17 g/mol 100 g
Tetrahydroxydiboron1.589.66 g/mol 45.1 g
Potassium Acetate3.098.14 g/mol 98.8 g
Pd(dppf)Cl₂0.02816.64 g/mol 5.5 g
1,4-Dioxane-88.11 g/mol 1 L
Typical Yield: --70-85%
Stage 3: Suzuki-Miyaura Coupling for Derivatization

The final stage involves the palladium-catalyzed cross-coupling of N-Boc-indolin-6-ylboronic acid with a variety of aryl or heteroaryl halides. This reaction is highly versatile and allows for the synthesis of a large library of derivatives.

G BoronicAcid N-Boc-indolin-6-ylboronic Acid Coupling Suzuki-Miyaura Coupling BoronicAcid->Coupling ArylHalide Aryl/Heteroaryl Halide ArylHalide->Coupling CatalystBase Pd Catalyst Base Solvent CatalystBase->Coupling CoupledProduct N-Boc-6-(aryl/heteroaryl)indoline Coupling->CoupledProduct Deprotection N-Boc Deprotection CoupledProduct->Deprotection FinalProduct 6-(Aryl/heteroaryl)indoline Deprotection->FinalProduct

Caption: Suzuki-Miyaura Coupling and Deprotection.

3.3.1. Step 1: Suzuki-Miyaura Coupling

Experimental Protocol:

  • In a reaction vessel under an inert atmosphere, combine N-Boc-indolin-6-ylboronic acid (1.2 eq), the desired aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., aqueous sodium carbonate solution, 2.0 M, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water or DME and water.

  • Heat the reaction mixture to 80-100 °C for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture and separate the organic layer.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-6-(aryl/heteroaryl)indoline.

Quantitative Data (Example with 4-bromopyridine):

Reagent/SolventMolar Eq.Molecular WeightQuantity (for 10g scale of 4-bromopyridine)
N-Boc-indolin-6-ylboronic acid1.2263.12 g/mol 20.0 g
4-Bromopyridine HCl1.0194.45 g/mol 10.0 g
Pd(PPh₃)₄0.051155.56 g/mol 3.0 g
Sodium Carbonate (2M aq.)2.0105.99 g/mol 51.4 mL
Toluene/Water--150 mL / 50 mL
Typical Yield: --75-90%

3.3.2. Step 2: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the free indoline derivative. This is typically achieved under acidic conditions. A scalable and solvent-free method using ex situ generated HCl gas is a green alternative to traditional methods.[4]

Experimental Protocol (using HCl in Dioxane):

  • Dissolve the N-Boc-6-(aryl/heteroaryl)indoline (1.0 eq) in a minimal amount of a suitable solvent like 1,4-dioxane or methanol.

  • Add a solution of HCl in dioxane (4 M, 5-10 eq) or bubble HCl gas through the solution at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt often precipitates and can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude salt, which can be washed with a non-polar solvent like diethyl ether to improve purity.

  • The free base can be obtained by neutralization with a suitable base.

Quantitative Data:

Reagent/SolventMolar Eq.
N-Boc-6-(aryl/heteroaryl)indoline1.0
HCl (4M in Dioxane)5.0 - 10.0
Typical Yield: >95% (as hydrochloride salt)

Conclusion

The synthetic routes and protocols detailed in this document provide a comprehensive guide for the scalable synthesis of this compound derivatives. By employing cost-effective reagents like tetrahydroxydiboron and implementing robust, scalable procedures, researchers and drug development professionals can efficiently access a wide array of functionalized indoline compounds for further investigation in various therapeutic areas. The provided quantitative data and detailed experimental steps are intended to facilitate the successful implementation of these methods in a laboratory or pilot plant setting.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions of Indolin-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Suzuki-Miyaura cross-coupling reactions involving indolin-6-ylboronic acid.

Troubleshooting Guide: Low Yield in this compound Suzuki Reactions

Low product yield is a common challenge in Suzuki-Miyaura coupling reactions. The following guide provides a systematic approach to identify and resolve potential issues.

Is the Starting Material Unreacted?

If significant amounts of starting materials remain, it may indicate issues with catalyst activity or reaction conditions.

  • Increase Temperature: Raising the reaction temperature can overcome the activation energy barrier, particularly for less reactive coupling partners.[1] However, be mindful that higher temperatures can also accelerate side reactions.[1]

  • Switch to a More Active Catalyst System: Employing highly active catalyst systems is often necessary for challenging couplings.[1] Consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[1] Pre-catalysts like Buchwald's G2, G3, or G4 palladacycles can also be more effective at generating the active Pd(0) species.[2]

  • Check Catalyst and Ligand Integrity: Ensure the palladium source and ligand have not degraded. Using a fresh batch is recommended.[3]

Is There a Complex Mixture of Byproducts?

The formation of multiple byproducts suggests that side reactions are competing with the desired cross-coupling.

  • Screen Different Bases: The choice of base is critical and can significantly influence the reaction outcome.[1][4] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[1] For sensitive substrates, weaker bases like K₃PO₄ or cesium carbonate (Cs₂CO₃) may be preferable.[3]

  • Lower Reaction Temperature: Reducing the temperature can minimize the rate of side reactions.[1] This may require a more active catalyst to maintain a reasonable reaction rate.[5]

  • Ensure Thorough Degassing: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[2] It is crucial to properly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1][6]

Is Protodeboronation Suspected?

Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, consuming the starting material.[5] Heterocyclic boronic acids can be particularly susceptible to this issue.[5]

  • Use Anhydrous Conditions: Minimize the amount of water in the reaction, as it can promote protodeboronation, especially with strong bases.[5]

  • Switch to a Boronic Ester or Trifluoroborate Salt: Pinacol esters or potassium trifluoroborate salts of this compound are often more stable and less prone to protodeboronation.[1][5]

  • Use a Weaker Base: Strong, nucleophilic bases, particularly hydroxides in aqueous media, can accelerate protodeboronation.[5] Consider using milder bases like K₃PO₄.

Is Homocoupling Observed?

Homocoupling is the self-coupling of the boronic acid to form a bi-indolinyl byproduct.

  • Ensure Thorough Degassing: The presence of oxygen can promote homocoupling.[1][2]

  • Use a Pd(0) Source or an Efficient Pre-catalyst: Using a Pd(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst system can reduce the concentration of Pd(II) species that may promote homocoupling.[1]

  • Optimize Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[2]

Troubleshooting Decision Tree

G start Low Yield in Suzuki Reaction unreacted_sm Unreacted Starting Material? start->unreacted_sm byproducts Complex Mixture of Byproducts? unreacted_sm->byproducts No increase_temp Increase Temperature unreacted_sm->increase_temp Yes active_catalyst Use More Active Catalyst/Ligand (e.g., Buchwald Ligands, NHCs) unreacted_sm->active_catalyst Yes protodeboronation Protodeboronation Suspected? byproducts->protodeboronation No screen_bases Screen Different Bases (e.g., K3PO4, Cs2CO3) byproducts->screen_bases Yes lower_temp Lower Reaction Temperature byproducts->lower_temp Yes homocoupling Homocoupling Observed? protodeboronation->homocoupling No anhydrous Use Anhydrous Conditions protodeboronation->anhydrous Yes stable_boron Use Pinacol Ester or Trifluoroborate Salt protodeboronation->stable_boron Yes degas Ensure Thorough Degassing homocoupling->degas Yes pd0_source Use Pd(0) Source or Efficient Pre-catalyst homocoupling->pd0_source Yes increase_temp->byproducts active_catalyst->byproducts screen_bases->protodeboronation lower_temp->protodeboronation anhydrous->homocoupling stable_boron->homocoupling

Caption: Troubleshooting workflow for low yield in Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?

A1: While the optimal system is substrate-dependent, highly active palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended for heterocyclic boronic acids.[1][7] Buchwald ligands such as SPhos, XPhos, and RuPhos have shown excellent performance in similar systems.[5][7] Modern palladium pre-catalysts (e.g., G2, G3, G4 palladacycles) are also highly effective as they efficiently generate the active Pd(0) catalyst.[2][7]

Q2: How do I choose the right base for my reaction?

A2: The base plays a crucial role in activating the boronic acid for transmetalation.[1] The choice of base is highly dependent on the specific substrates, catalyst, and solvent.[1] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[1] For sensitive substrates like this compound, which may be prone to protodeboronation, a weaker base like K₃PO₄ is often a good starting point.[3][5]

Q3: What is the ideal solvent for this reaction?

A3: Common solvents for Suzuki reactions include toluene, dioxane, and tetrahydrofuran (THF), often with water as a co-solvent.[3] The use of a water co-solvent can be beneficial for the solubility of the inorganic base.[8] However, for substrates susceptible to protodeboronation, minimizing water content by using anhydrous solvents may be necessary.[5] A solvent screen is often the best approach to identify the optimal conditions for a specific reaction.[3]

Q4: How can I minimize protodeboronation of my this compound?

A4: Protodeboronation is a common side reaction with heterocyclic boronic acids.[5] To minimize it, you can:

  • Use a Milder Base: Strong bases, especially in the presence of water, can accelerate this side reaction.[5] Using K₃PO₄ or Cs₂CO₃ is often a good strategy.

  • Use Anhydrous Solvents: Reducing the water content in the reaction can suppress protodeboronation.[5]

  • Convert to a More Stable Derivative: Converting the boronic acid to its corresponding pinacol ester or potassium trifluoroborate salt can significantly increase its stability and reduce protodeboronation.[1][5]

Q5: My reaction is not working even after trying different conditions. What should I check?

A5: If you have explored various conditions without success, consider the following:

  • Purity of Reagents: Ensure the purity of your this compound and the coupling partner. Impurities can inhibit the catalyst.[9]

  • Catalyst Activity: Verify that your palladium source and ligand are active and have not decomposed.[2]

  • Inert Atmosphere: Ensure that your reaction setup is truly free of oxygen. This includes properly degassing the solvent and maintaining a positive pressure of an inert gas (argon or nitrogen).[1][2]

Data Presentation

Table 1: Effect of Palladium Catalyst on the Suzuki-Miyaura Coupling of 5-Indole Boronic Acid with 3-Chloroindazole *

Catalyst SystemLigandConversion (%)Yield (%)
Pd₂(dba)₃XPhos7556
Pd₂(dba)₃SPhos7152
Pd₂(dba)₃RuPhos5940
Pd₂(dba)₃P(t-Bu)₃2310
Pd(OAc)₂XPhos6849
Pd(OAc)₂SPhos6547
XPhos Pd G2XPhos8769
SPhos Pd G2SPhos9780

*Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles, which serves as a relevant model for this compound.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • This compound (or its pinacol ester/trifluoroborate salt)

  • Aryl or heteroaryl halide (coupling partner)

  • Palladium catalyst (e.g., SPhos Pd G2)[7]

  • Base (e.g., K₃PO₄)[7]

  • Anhydrous, degassed solvent (e.g., Dioxane/Water mixture)[7]

Reaction Setup:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the this compound, the coupling partner, the base, and the palladium catalyst.[1]

  • Add the degassed solvent(s) to the vessel.[7]

  • Seal the vessel and ensure all oxygen is removed by evacuating and backfilling with an inert gas three times.[1]

Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][2]

  • Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1][2]

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1][2]

  • Purify the crude product by flash column chromatography.[2]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification reagents 1. Add Reagents: - this compound - Aryl Halide - Base (e.g., K3PO4) - Pd Catalyst (e.g., SPhos Pd G2) solvent 2. Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent degas 3. Seal and Purge with Inert Gas solvent->degas heat 4. Heat with Stirring (80-110 °C) degas->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Cool, Dilute, and Wash monitor->workup purify 7. Dry and Purify (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.[7]

Signaling Pathways and Logical Relationships

Simplified Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R1-Pd(II)L_n-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition boronic_acid R2-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[10]

References

Common side reactions with Indolin-6-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experiments involving Indolin-6-ylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, focusing on common side reactions such as protodeboronation and homocoupling.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Low or no yield in a Suzuki-Miyaura coupling reaction involving this compound can be attributed to several factors, often related to catalyst activity or the stability of the boronic acid itself.

Potential CauseRecommended Solution
Inactive Catalyst Ensure the palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch or a more robust, air-stable precatalyst.[1]
Oxygen Contamination The presence of oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[1][2] Ensure the solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through it) and the reaction is maintained under an inert atmosphere.[2]
Reagent Purity Verify the purity of the this compound and the coupling partner. Boronic acids can degrade over time.[1]
Inappropriate Base or Solvent The choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation.[1] For nitrogen-containing heterocycles, potassium phosphate (K₃PO₄) can be more effective than carbonates.[3] Anhydrous conditions can be beneficial.[1]
Catalyst Inhibition The nitrogen atom in the indoline ring can coordinate with the palladium center, inhibiting its catalytic activity.[3] Consider using electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to mitigate this effect.[3]

Issue 2: Significant Protodeboronation of this compound

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, particularly with electron-rich boronic acids like this compound.[1][4]

Potential CauseRecommended Solution
Presence of Protic Solvents (Water) Water is a common proton source for this side reaction.[1] Switching to anhydrous reaction conditions can significantly reduce protodeboronation.[1]
Strong Base Strong bases in aqueous media can accelerate protodeboronation.[1][5] Consider using a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
Prolonged Reaction Time / High Temperature Extended reaction times at elevated temperatures can increase the likelihood of protodeboronation.[6] Optimize the reaction time and temperature to favor the cross-coupling reaction. A faster catalyst may "outrun" the decomposition.[6]
Inherent Instability Some boronic acids are inherently unstable.[4] Consider converting the boronic acid to a more stable derivative, such as a diethanolamine adduct, which can be used directly in the coupling reaction.[7]

Issue 3: Formation of Homocoupled Byproduct

Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid. This side reaction reduces the yield of the desired product and complicates purification.

Potential CauseRecommended Solution
Oxygen in the Reaction Mixture Oxygen can mediate the homocoupling of boronic acids.[2] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.[2]
Use of a Pd(II) Precatalyst Pd(II) species can react stoichiometrically with the boronic acid to produce the homocoupled dimer and Pd(0).[5]
Excess Boronic Acid While a slight excess of boronic acid is often used, a large excess can favor homocoupling. Use a controlled excess (e.g., 1.2-1.5 equivalents) to favor the cross-coupling reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to expect when using this compound in Suzuki-Miyaura coupling?

A1: The two most common side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling (formation of a dimer from two molecules of the this compound).[5] Both side reactions are common for electron-rich boronic acids.

Q2: How does the indoline ring affect the reactivity of the boronic acid?

A2: The indoline moiety is an electron-rich heterocyclic system. This electronic nature can increase the susceptibility of the boronic acid to protodeboronation.[1][4] Additionally, the nitrogen atom in the ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[3][8] This may necessitate the use of specialized ligands to achieve high yields.

Q3: What is the recommended general procedure for a Suzuki-Miyaura coupling with this compound?

A3: A general starting point for the reaction is as follows:

  • Reagents : In a reaction vessel, combine this compound (1.0-1.5 equivalents) and the aryl halide (1.0 equivalent).

  • Base : Add a suitable base, such as K₃PO₄ or K₂CO₃ (2.0 equivalents).

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[2]

  • Solvent : Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio).[1][2]

  • Catalyst : Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system like XPhos Pd G3, 0.5–2 mol%) under a positive flow of inert gas.[1][9]

  • Reaction : Heat the mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.[1]

Q4: How can I improve the stability of this compound for storage and use?

A4: Boronic acids can be unstable over time.[1] To improve stability, consider converting this compound to a more robust form, such as a diethanolamine adduct.[7] These adducts are often crystalline, air- and water-stable solids that can be used directly in Suzuki coupling reactions, particularly with protic solvents.[7]

Experimental Protocols & Visualizations

Protocol: General Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, aryl halide, and base in a flask. inert Seal and purge with inert gas (Ar or N2). reagents->inert solvent Add degassed solvent. inert->solvent catalyst Add palladium catalyst. solvent->catalyst heat Heat with vigorous stirring (e.g., 80-110 °C). catalyst->heat monitor Monitor reaction progress (TLC, LC-MS). heat->monitor cool Cool to room temperature. monitor->cool extract Dilute, wash, and extract. cool->extract dry Dry and concentrate. extract->dry purify Purify by column chromatography. dry->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle and Side Reactions

The following diagram illustrates the main catalytic cycle for the Suzuki-Miyaura reaction and the points at which the primary side reactions, protodeboronation and homocoupling, can occur.

suzuki_cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd2 R1-Pd(II)L_n-X ox_add->pd2 transmetal Transmetalation pd2->transmetal pd2_r1r2 R1-Pd(II)L_n-R2 transmetal->pd2_r1r2 red_elim Reductive Elimination pd2_r1r2->red_elim red_elim->pd0 Catalyst Regeneration product R1-R2 (Desired Product) red_elim->product r1x R1-X (Aryl Halide) r1x->ox_add r2boh R2-B(OH)2 (this compound) r2boh->transmetal proto_side Protodeboronation r2boh->proto_side H+ homo_side Homocoupling r2boh->homo_side [O], Pd(II) base Base base->transmetal r2h R2-H proto_side->r2h r2r2 R2-R2 homo_side->r2r2

Caption: Suzuki-Miyaura cycle with key side reactions.

References

Technical Support Center: Preventing Protodeboronation of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the prevention of protodeboronation in reactions involving arylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting and preventing this common side reaction.

Troubleshooting Guides

This section provides solutions to specific problems you might be encountering during your experiments.

Issue 1: Significant formation of the arene byproduct, indicating high levels of protodeboronation.

If you observe a substantial amount of the protodeboronated arene in your reaction mixture, it indicates that the cleavage of the C-B bond is competing effectively with your desired reaction. Here are the potential causes and recommended actions:

Potential CauseRecommended Actions
Inappropriate Base Selection Strong bases, especially in aqueous media, can significantly accelerate base-catalyzed protodeboronation.[1] Action: Switch to a weaker, non-hydroxide base. Mild bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF are often sufficient for many cross-coupling reactions while minimizing protodeboronation.[2][3][4]
High Reaction Temperature Elevated temperatures can increase the rate of protodeboronation, sometimes more than the desired reaction.[5] Action: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. A good starting point for optimization is often between 60-80 °C.[4] If the reaction is too slow, consider a more active catalyst/ligand system rather than increasing the temperature.[1]
Presence of Water Water acts as the proton source for protodeboronation. While often necessary for the hydrolysis of boronate esters or for the activity of certain bases, excess water can be detrimental. Action: If your reaction chemistry allows, switch to anhydrous conditions.[2][6] Use thoroughly dried solvents and reagents. If water is essential, minimize its amount to only what is necessary for the reaction to proceed.
Inefficient Catalytic System A slow desired reaction leaves the arylboronic acid exposed to conditions that promote protodeboronation for a longer period. Action: Optimize your catalyst system. Increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%).[5] Employ highly active, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) that can accelerate the cross-coupling reaction.[5]
Unstable Boronic Acid Some arylboronic acids, particularly those with electron-donating groups or certain heteroarylboronic acids, are inherently prone to protodeboronation.[5][7] Action: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or trifluoroborate salt.[8][9] These derivatives can act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[7][10]

Issue 2: Inconsistent reaction yields and varying levels of protodeboronation between batches.

Inconsistent results often point to subtle variations in reaction setup and reagent quality.

Potential CauseRecommended Actions
Degradation of Arylboronic Acid During Storage Arylboronic acids can degrade on the shelf, especially if exposed to air and moisture.[7] Action: Use freshly purchased or recently purified arylboronic acid. Store arylboronic acids in a desiccator under an inert atmosphere. For long-term storage of sensitive boronic acids, consider converting them to more stable MIDA boronates.[7]
Oxygen Contamination The presence of oxygen can lead to oxidative degradation of the boronic acid and can also deactivate the palladium catalyst. Action: Ensure all solvents are properly degassed before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
Variability in Reagent Quality The purity of solvents, bases, and other reagents can impact the reaction outcome. Action: Use high-purity, anhydrous solvents when aiming for anhydrous conditions. Ensure bases are finely powdered and dry.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of an arylboronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of the corresponding arene.[5] This reaction consumes the boronic acid, leading to reduced yields of the desired product in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Q2: What are the primary mechanisms of protodeboronation?

A2: Protodeboronation can proceed through several mechanisms depending on the reaction conditions and the nature of the arylboronic acid:

  • Base-Catalyzed: This is a common pathway, especially in Suzuki-Miyaura reactions which are often run under basic conditions. It involves the formation of a more reactive arylboronate anion.[11]

  • Acid-Catalyzed: This pathway is prevalent under acidic conditions.

  • Zwitterionic Mechanism: Certain heteroarylboronic acids, like 2-pyridine boronic acid, can form a zwitterionic intermediate at neutral pH that readily undergoes protodeboronation.

Q3: Are boronic esters, like pinacol esters, completely stable to protodeboronation?

A3: While boronic esters are generally more stable than their corresponding boronic acids, they are not immune to protodeboronation.[12][13] Pinacol esters can still hydrolyze back to the boronic acid in the presence of water, which can then undergo protodeboronation.[9] However, their increased stability often makes them a better choice for challenging substrates.

Q4: What are MIDA boronates and how do they prevent protodeboronation?

A4: MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable, crystalline solids that are often amenable to chromatography and long-term storage at room temperature.[7][9] They are generally inert under anhydrous cross-coupling conditions and only slowly release the active boronic acid upon hydrolysis.[9][10][14] This "slow-release" mechanism keeps the concentration of the potentially unstable free boronic acid low throughout the reaction, thus minimizing protodeboronation and often leading to higher yields.[7][9]

Q5: How does pH affect the rate of protodeboronation?

A5: The rate of protodeboronation is highly pH-dependent. For many simple arylboronic acids, the rate is minimized at neutral pH and increases under both acidic and basic conditions. For some heteroarylboronic acids, the fastest rate of protodeboronation can occur at neutral pH due to the formation of a reactive zwitterionic species. Understanding the pH-rate profile of your specific boronic acid is key to selecting the optimal reaction conditions.[15][16]

Quantitative Data

The stability of arylboronic acids and their derivatives is a critical factor in preventing protodeboronation. The following tables provide a summary of comparative stability and the effect of reaction conditions.

Table 1: Comparative Stability of Boronic Acid Derivatives

Boronic Acid DerivativeRelative StabilityKey AdvantagesKey Disadvantages
Boronic Acid LowHigh reactivity, commercially available.Prone to protodeboronation, oxidation, and trimerization.
Pinacol Boronate ModerateMore stable than boronic acids, good for purification.[8]Can still hydrolyze and protodeboronate.[9]
Trifluoroborate Salt HighHighly stable crystalline solids, slow release of boronic acid.[8]Requires specific conditions for in situ hydrolysis.
MIDA Boronate Very HighExceptionally stable, air-stable solids, tunable slow release.[7][8]Requires an additional synthetic step to prepare and deprotection.

Table 2: Effect of pH on the Half-life of Arylboronic Acids

This table illustrates the significant impact of pH on the stability of arylboronic acids. The data is for reactions conducted at 70 °C in a 1:1 dioxane/water mixture.

Arylboronic AcidHalf-life at pH > 13Half-life at pH 7
Phenylboronic acid~6.5 monthsVery long
4-Fluorophenylboronic acid~2 monthsVery long
2,6-Difluorophenylboronic acid~5 seconds-
Pentafluorophenylboronic acid~2.6 milliseconds-
2-Pyridylboronic acid-~1 hour

Data extracted from studies by Hayes et al. and Cox et al.[11][15][17]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with a MIDA Boronate to Minimize Protodeboronation

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the aryl MIDA boronate (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ / SPhos ligand, 1-2 mol%).

  • Solvent Addition: Add a degassed solvent mixture via syringe. A common choice is a 5:1 to 10:1 ratio of an organic solvent to water (e.g., dioxane/H₂O).[4][5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: In situ Formation of a Pinacol Ester for Unstable Boronic Acids

This protocol is useful when an unstable boronic acid needs to be generated and used immediately in a subsequent reaction.

  • Esterification Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the arylboronic acid (1.0 equiv.), pinacol (1.1 equiv.), and an appropriate anhydrous solvent (e.g., toluene).

  • Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Isolation (Optional): Allow the reaction mixture to cool to room temperature. The solvent can be removed under reduced pressure, and the resulting crude pinacol ester can often be used directly in the next step without further purification. If necessary, purify by column chromatography on silica gel or by recrystallization.

Visualizations

Protodeboronation_Mechanisms cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed cluster_zwitterion Zwitterionic (e.g., 2-Pyridylboronic Acid) ArB(OH)2 ArB(OH)2 Protonated_Intermediate ArB(OH)2H+ ArB(OH)2->Protonated_Intermediate + H+ ArH_Acid Ar-H Protonated_Intermediate->ArH_Acid + H2O - B(OH)3 - H+ ArB(OH)2_base ArB(OH)2 Boronate ArB(OH)3- ArB(OH)2_base->Boronate + OH- ArH_Base Ar-H Boronate->ArH_Base + H2O - B(OH)3 - OH- HeteroArB(OH)2 HetArB(OH)2 Zwitterion HetAr+ - B(OH)2- HeteroArB(OH)2->Zwitterion Neutral pH ArH_Zwitterion HetAr-H Zwitterion->ArH_Zwitterion Unimolecular fragmentation

Caption: Key mechanistic pathways for the protodeboronation of arylboronic acids.

Troubleshooting_Workflow start High Protodeboronation Observed? base Is a strong base (e.g., NaOH, KOH) being used? start->base Yes temp Is the reaction temperature high (>100 °C)? base->temp No action_base Switch to a milder base (K3PO4, Cs2CO3, CsF) base->action_base Yes stability Is the boronic acid known to be unstable? temp->stability No action_temp Lower the reaction temperature (e.g., 60-80 °C) temp->action_temp Yes catalyst Is the desired reaction slow? stability->catalyst No action_stability Use a stabilized derivative (Pinacol ester, MIDA boronate) stability->action_stability Yes action_catalyst Optimize catalyst system (higher loading, better ligand) catalyst->action_catalyst Yes end Problem Mitigated catalyst->end No action_base->end action_temp->end action_stability->end action_catalyst->end

Caption: A decision-tree workflow for troubleshooting high levels of protodeboronation.

Prevention_Strategies cluster_reagents Reagent Choice cluster_conditions Reaction Conditions center Preventing Protodeboronation boronic_ester Use Boronic Esters (Pinacol, MIDA) center->boronic_ester stabilizes trifluoroborate Use Trifluoroborates center->trifluoroborate stabilizes mild_base Use Milder Bases (K3PO4, CsF) center->mild_base reduces rate low_temp Lower Temperature center->low_temp reduces rate anhydrous Anhydrous Conditions center->anhydrous removes proton source fast_catalyst Efficient Catalyst System center->fast_catalyst outcompetes

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Indole Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during palladium-catalyzed indole coupling reactions. Here you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned black, and the reaction has stalled. What is happening?

A1: The formation of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst deactivation.[1][2] This occurs when the active Pd(0) species in the catalytic cycle agglomerates to form inactive palladium nanoparticles.[3][4] This process is often irreversible and leads to a significant drop in or complete cessation of catalytic activity. The formation of palladium black can be caused by several factors, including the presence of oxygen, inappropriate reaction temperature, or an unstable ligand environment.[1][5]

Q2: What are the primary causes of palladium catalyst deactivation in indole coupling reactions?

A2: Catalyst deactivation in these reactions can stem from several sources:

  • Palladium(0) Agglomeration: As mentioned above, the formation of palladium black is a major deactivation pathway where the soluble, catalytically active Pd(0) species precipitates out of solution.[3][4]

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can be sensitive to air and moisture, leading to the formation of phosphine oxides which can alter the catalyst's activity.[1] Additionally, the ligand can react with other components in the reaction mixture.

  • Poisoning: Impurities in the starting materials, solvents, or reagents can act as catalyst poisons.[6] Even the indole product or byproducts can sometimes inhibit the catalyst's activity.[6]

  • Thermal Decomposition: Elevated temperatures can accelerate the degradation of the catalyst and ligands, leading to the formation of inactive species.[5]

  • Incomplete Reduction of Pd(II) Precatalyst: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst. If this reduction is inefficient or incomplete, it can lead to the formation of undesired palladium species and a lower concentration of the active catalyst.

Q3: How can I prevent the formation of palladium black?

A3: To prevent the formation of palladium black, consider the following preventative measures:

  • Maintain a Strictly Inert Atmosphere: Oxygen can promote the oxidation of phosphine ligands and the agglomeration of Pd(0).[1] It is crucial to properly degas your solvents and reaction mixture and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.

  • Optimize Ligand Selection and Ratio: Use bulky, electron-rich phosphine ligands which are known to stabilize the Pd(0) center and prevent aggregation.[6] Ensure an appropriate ligand-to-palladium ratio, as too little ligand can leave the palladium center exposed and prone to aggregation.[7]

  • Control Reaction Temperature: Avoid excessively high temperatures, as this can accelerate catalyst decomposition.[5] It is recommended to screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.

  • Ensure High Purity of Reagents: Use high-purity, dry, and degassed solvents and reagents to avoid introducing catalyst poisons.[6][8]

Q4: Can a deactivated palladium catalyst be regenerated?

A4: In some cases, catalyst activity can be restored. For heterogeneous catalysts that have been deactivated, washing with solvents like chloroform and glacial acetic acid has been shown to remove pore blockages and restore activity.[9] For homogeneous catalysts where deactivation is due to the formation of inactive Pd(0) species, re-oxidation to the active Pd(II) state can sometimes be achieved by treatment with an oxidizing agent like benzoquinone.[10] However, for indole coupling reactions where palladium black has precipitated, regeneration is often difficult and it is usually more practical to focus on preventing deactivation in the first place.

Troubleshooting Guide

Issue: Low or no conversion in your palladium-catalyzed indole coupling reaction.

This guide provides a systematic approach to troubleshooting a failed or underperforming reaction.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Low or No Conversion Observed check_atmosphere 1. Verify Inert Atmosphere - Degassed solvents? - Proper purging technique? start->check_atmosphere check_atmosphere->start Issue Found (Re-run experiment) check_reagents 2. Assess Reagent Quality - Purity of indole & coupling partner? - Anhydrous solvents? - Freshly opened base? check_atmosphere->check_reagents Atmosphere OK check_reagents->start Issue Found (Re-run with pure reagents) check_catalyst 3. Examine Catalyst & Ligand - Correct Pd source & ligand? - Appropriate Pd:ligand ratio? - Visibly decomposed? check_reagents->check_catalyst Reagents OK check_catalyst->start Issue Found (Re-run with fresh catalyst/ligand) screen_conditions 4. Screen Reaction Parameters - Temperature - Solvent - Base check_catalyst->screen_conditions Catalyst System OK screen_ligands 5. Screen Different Ligands - Bulky, electron-rich phosphines - N-heterocyclic carbenes (NHCs) screen_conditions->screen_ligands No Improvement success Reaction Successful screen_conditions->success Improvement screen_ligands->success Improvement consult Consult Further Literature screen_ligands->consult No Improvement catalyst_cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways pd0 Pd(0)L_n (Active Catalyst) pd_oxidative_addition Oxidative Addition (Indole-Pd(II)-X) pd0->pd_oxidative_addition Indole-X pd_black Palladium Black (Inactive Aggregates) pd0->pd_black Aggregation ligand_degradation Ligand Degradation (e.g., Oxidation) pd0->ligand_degradation O₂, H₂O pd_coupling_partner Transmetalation / Carbopalladation pd_oxidative_addition->pd_coupling_partner Coupling Partner pd_reductive_elimination Reductive Elimination pd_coupling_partner->pd_reductive_elimination pd_reductive_elimination->pd0 Regeneration product Coupled Indole Product pd_reductive_elimination->product

References

Technical Support Center: Optimizing Suzuki Coupling of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in the Suzuki-Miyaura cross-coupling of indoles, with a specific focus on optimizing base selection.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki coupling of indoles?

A1: The base is crucial for the activation of the organoboron species (boronic acid or ester) to facilitate the transmetalation step in the catalytic cycle. It does this by forming a more nucleophilic boronate "ate" complex, which then reacts with the palladium(II) halide complex. The base also plays a role in regenerating the active Pd(0) catalyst.

Q2: My reaction yield is low when coupling an unprotected indole. What are the most common base-related issues?

A2: Low yields with unprotected indoles can often be attributed to several factors related to the base:

  • Inappropriate Base Strength: A base that is too strong can deprotonate the indole N-H, which can interfere with the catalytic cycle. Conversely, a base that is too weak may not efficiently form the boronate complex, leading to a slow or incomplete reaction.

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from the solvent, a process often accelerated by strong bases and the presence of water.[1]

  • Poor Solubility: Many inorganic bases have poor solubility in common organic solvents, which can hinder their effectiveness.[2] Vigorous stirring and the use of aqueous solvent mixtures are often necessary.

Q3: Should I protect the N-H group of my indole before performing a Suzuki coupling?

A3: The acidic N-H proton of the indole ring can interfere with the catalytic cycle, potentially leading to lower yields and side reactions like debromination.[2][3] While many protocols for unprotected indoles exist, N-protection with groups like Boc (tert-butoxycarbonyl) can significantly improve yields and reaction consistency, though it requires additional synthetic steps.[2][3]

Q4: I'm observing significant protodeboronation of my boronic acid. Which bases are recommended to minimize this?

A4: To minimize protodeboronation, especially with sensitive boronic acids, using milder bases is advisable. Bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1] Additionally, using a boronic ester (e.g., a pinacol ester) can reduce the rate of this side reaction.[2]

Q5: Are organic bases a viable option for the Suzuki coupling of indoles?

A5: While inorganic bases are more common, organic bases like triethylamine (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, particularly when dealing with substrates that are sensitive to strong inorganic bases.[4][5] However, they are often found to be less effective than inorganic bases, especially in aqueous reaction conditions.[4][6]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield in your Suzuki coupling of an indole derivative, follow this systematic troubleshooting workflow.

G start Low/No Yield reagent_check 1. Reagent Integrity Check - Fresh boronic acid? - Active catalyst? - Dry & degassed solvent? - Anhydrous base? start->reagent_check nh_interference 2. Consider N-H Interference - Is the indole unprotected? reagent_check->nh_interference If reagents are fine protect_n Protect Indole N-H (e.g., with Boc group) nh_interference->protect_n Yes catalyst_screen 3. Catalyst/Ligand Screening - Try different Pd sources (e.g., Pd(dppf)Cl₂) - Screen bulky ligands (e.g., SPhos, XPhos) nh_interference->catalyst_screen No protect_n->catalyst_screen base_solvent_opt 4. Base & Solvent Optimization - Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Vary solvent system (e.g., Dioxane/H₂O) catalyst_screen->base_solvent_opt temp_time_adj 5. Temperature & Time Adjustment - Incrementally increase temperature - Monitor reaction over time base_solvent_opt->temp_time_adj success Improved Yield temp_time_adj->success

Caption: A stepwise workflow for troubleshooting low-yield indole Suzuki coupling.

Issue 2: Multiple Side Products Observed on TLC/LC-MS

The appearance of multiple spots can indicate competing side reactions. Here’s how to address them:

  • Debromination/Dehalogenation: This is the reductive cleavage of the C-Br bond, often promoted by deprotonation of the indole N-H.[2]

    • Solution: Protect the indole nitrogen with a group like Boc or SEM. Ensure you are using high-purity, anhydrous solvents to avoid potential hydride sources.[2]

  • Homocoupling: The coupling of two boronic acid molecules.[2]

    • Solution: This is often caused by the presence of oxygen. Ensure your reaction mixture and solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.[1][2]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.[2]

    • Solution: Use high-quality, fresh boronic acid or a more stable boronic ester derivative (e.g., pinacol ester). Consider using a milder base like KF or K₂CO₃ and minimize the amount of water in the reaction.[1][2]

Data Presentation: Base Selection Comparison

The choice of base can significantly impact the yield of the Suzuki coupling. The following tables provide a summary of base performance in representative reactions.

Table 1: Effect of Various Bases on the Suzuki Coupling of an Aryl Halide with Phenylboronic Acid

EntryBaseYield (%)
1Na₂CO₃98
2K₂CO₃95
3K₃PO₄92
4NaOH85
5KOH88
6NaOAc75
7TEA (Triethylamine)60

Reaction conditions and yields are compiled from representative literature and may vary based on specific substrates and catalysts.[7]

Table 2: Comparison of Common Inorganic Bases for Suzuki Coupling of N-rich Heterocycles

BaseCommon SubstratesTypical Yield (%)Notes
K₂CO₃Aryl bromides/iodides, N-protected indoles85-98A versatile and commonly used base.[8]
K₃PO₄Aryl bromides/chlorides, unprotected indoles90-99A strong, non-nucleophilic base, effective for challenging couplings.[8][9]
Cs₂CO₃Aryl bromides, sterically hindered substrates90-99Highly effective but more expensive; often used when other bases fail.
KFSubstrates prone to protodeboronationModerate to HighMilder conditions, fluoride ions are believed to uniquely activate the boronic acid.[10]
Na₂CO₃Aryl iodides and activated aryl bromides80-98A cost-effective and efficient option for reactive substrates.[4][7]

Experimental Protocols

General Protocol for Suzuki Coupling of N-Boc-5-bromoindole with Phenylboronic Acid

This protocol provides a reliable starting point for the coupling reaction. Optimization of the base, solvent, and temperature may be required for different substrates.

G cluster_prep Preparation cluster_setup Reaction Setup cluster_workup Workup & Purification p1 Oven-dry Schlenk flask p2 Weigh reagents: - N-Boc-5-bromoindole (1.0 equiv) - Phenylboronic Acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) p1->p2 p3 Add solids to flask p2->p3 s1 Evacuate & backfill flask with inert gas (3x) p3->s1 s2 Degas solvent (e.g., 4:1 Dioxane/H₂O) by sparging with N₂/Ar s1->s2 s3 Add degassed solvent via syringe s2->s3 s4 Heat to target temperature (e.g., 90 °C) with vigorous stirring s3->s4 w1 Monitor reaction by TLC/LC-MS s4->w1 w2 Upon completion, cool to RT w1->w2 w3 Dilute with organic solvent (e.g., EtOAc) w2->w3 w4 Wash with H₂O & brine w3->w4 w5 Dry organic layer (e.g., Na₂SO₄) w4->w5 w6 Concentrate in vacuo w5->w6 w7 Purify via column chromatography w6->w7

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.[2]

Materials:

  • N-Boc-5-bromoindole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-bromoindole, phenylboronic acid, K₂CO₃, and the Pd(dppf)Cl₂ catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the indole).[2][9]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

References

Technical Support Center: Anhydrous Conditions for Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the critical role of anhydrous conditions in boronic acid reactions, such as the Suzuki-Miyaura coupling. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so often required for boronic acid reactions?

A1: The primary reason for employing anhydrous conditions is to prevent a common and often significant side reaction called protodeboronation .[1][2][3] This reaction involves the cleavage of the carbon-boron bond of the boronic acid and its replacement with a carbon-hydrogen bond, consuming the starting material and reducing the yield of the desired product.[2][3] Water is a primary proton source for this undesired reaction, especially in the presence of a base.[3][4] Additionally, oxygen and water can lead to other side reactions like homocoupling and catalyst decomposition.[4][5]

Q2: Can water ever be beneficial in boronic acid cross-coupling reactions?

A2: While often detrimental, water is not always an inhibitor. In some specific cases, a controlled amount of water can be beneficial or even necessary. For example:

  • With aryl trifluoroborates, water can facilitate the slow release of the corresponding boronic acid, which can improve yields.[6]

  • In certain solid-state Suzuki-Miyaura reactions, water generated from the dehydration of the boronic acid itself has been shown to be crucial for the reaction to proceed.[7][8]

  • Some catalyst systems have been specifically designed to be water-soluble and highly efficient for cross-coupling reactions in aqueous media.[9][10]

The key is that when water is beneficial, its presence is typically controlled and part of a specifically designed reaction protocol. For most standard anhydrous protocols, unintentional water contamination is problematic.

Q3: What are the main sources of water contamination in a reaction?

A3: Water can be introduced from several sources:

  • Solvents: Many organic solvents are hygroscopic and will absorb moisture from the atmosphere if not properly dried and stored.

  • Reagents: Boronic acids themselves can be hygroscopic. Bases, such as K₃PO₄ or Cs₂CO₃, can also contain significant amounts of water.

  • Atmosphere: Failure to maintain a properly inert atmosphere (e.g., with Nitrogen or Argon) can allow atmospheric moisture to enter the reaction vessel.

  • Glassware: Improperly dried glassware is a common source of water contamination.

Q4: What are MIDA boronates and trifluoroborate salts, and how do they relate to anhydrous conditions?

A4: N-methyliminodiacetic acid (MIDA) boronates and potassium aryltrifluoroborates are stable derivatives of boronic acids.[2][3] They are often used as a "slow-release" strategy for the boronic acid under the reaction conditions.[2][11] This is advantageous because it keeps the instantaneous concentration of the reactive, and often unstable, boronic acid low, which minimizes side reactions like protodeboronation.[2] While MIDA boronates typically require anhydrous conditions to prevent premature hydrolysis, trifluoroborates often work well in systems containing a controlled amount of water.[6]

Troubleshooting Guide

Problem 1: Low or No Yield in my Suzuki-Miyaura Coupling

If you are experiencing low or no yield, it is crucial to systematically investigate the potential causes. This flowchart provides a logical workflow for troubleshooting.

G start Low / No Yield check_catalyst 1. Check Catalyst Activity start->check_catalyst check_reagents 2. Verify Reagent Quality start->check_reagents check_conditions 3. Assess Reaction Conditions start->check_conditions catalyst_inactive Is the Pd catalyst active? (e.g., old, improper storage) check_catalyst->catalyst_inactive reagents_degraded Are boronic acid / halide pure? (e.g., degradation, protodeboronation) check_reagents->reagents_degraded conditions_water Are conditions truly anhydrous? (e.g., wet solvent, glassware) check_conditions->conditions_water conditions_oxygen Is the system oxygen-free? (e.g., poor degassing, leak) check_conditions->conditions_oxygen conditions_base Is the base appropriate and dry? check_conditions->conditions_base solve_catalyst Solution: Use fresh or more robust pre-catalyst. catalyst_inactive->solve_catalyst No solve_reagents Solution: Purify starting materials or use a protected boronic acid derivative (e.g., MIDA ester). reagents_degraded->solve_reagents No solve_water Solution: Rigorously dry solvents, reagents, and glassware. Use Karl Fischer titration to quantify water. conditions_water->solve_water No solve_oxygen Solution: Improve degassing (e.g., freeze-pump-thaw) and ensure inert atmosphere. conditions_oxygen->solve_oxygen No solve_base Solution: Use a freshly opened, dry base. Consider a milder base (e.g., KF, Cs₂CO₃). conditions_base->solve_base No

Caption: Troubleshooting workflow for a failed boronic acid cross-coupling reaction.

Problem 2: Significant Protodeboronation is Observed

The presence of a significant amount of the protodeboronated byproduct (Ar-H instead of Ar-Nu) is a clear indication that the C-B bond is being cleaved prematurely.

G cluster_0 Desired Suzuki Coupling Pathway cluster_1 Undesired Protodeboronation Pathway ArBOH2 Ar-B(OH)₂ Transmetalation Transmetalation ArBOH2->Transmetalation Pd_Complex R-X-Pd(II)-L₂ Pd_Complex->Transmetalation Coupled_Product Ar-R Transmetalation->Coupled_Product ArBOH2_side Ar-B(OH)₂ Protonolysis Protonolysis (cleavage) ArBOH2_side->Protonolysis Proton_Source Proton Source (e.g., H₂O, ROH) Proton_Source->Protonolysis Side_Product Ar-H Protonolysis->Side_Product

Caption: Competing pathways of Suzuki coupling and protodeboronation.

Recommended Solutions to Minimize Protodeboronation:

  • Ensure Anhydrous Conditions : This is the most critical step. Use freshly dried, degassed solvents and oven-dried glassware.[4]

  • Select a Milder Base : Strong bases can accelerate protodeboronation.[12] Consider switching from strong bases like NaOH or K₃PO₄ to milder options like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[3][4]

  • Lower Reaction Temperature : If the desired coupling can proceed effectively at a lower temperature, reducing the heat can slow the rate of protodeboronation.[3]

  • Use a Protected Boronic Acid : Employing a more stable derivative, such as a MIDA boronate ester or a trifluoroborate salt, can provide a slow release of the boronic acid, keeping its concentration low and minimizing decomposition.[2][3]

Data Presentation

Table 1: Effect of Drying Method on Residual Water Content in Common Solvents

This table summarizes the effectiveness of various common laboratory drying techniques. Water content is a critical parameter for ensuring anhydrous conditions.

SolventDrying MethodResidual Water (ppm)Reference
Tetrahydrofuran (THF) Distillation from Na/Benzophenone< 10[13]
Dichloromethane (DCM) Distillation from CaH₂~13[14]
Acetonitrile (MeCN) 24h over P₂O₅ (5% w/v)~9[14]
Methanol Distillation from Mg/I₂~54[14]
Toluene Stored over activated 3Å molecular sieves< 10[14]

Note: The efficiency of molecular sieves depends on their activation status, contact time, and the amount used.

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling

This protocol outlines a standard setup for a Suzuki-Miyaura reaction under anhydrous and inert conditions.

  • Glassware Preparation : Oven-dry all glassware (e.g., Schlenk flask, condenser) at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation : In the Schlenk flask, combine the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a finely powdered, dry base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere : Seal the flask, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen and atmospheric moisture.

  • Solvent Addition : Add freshly dried and degassed solvent (e.g., THF, Dioxane, or Toluene, see Table 1) via a dry syringe or cannula.

  • Reaction : Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring and Workup : Monitor the reaction by TLC or GC-MS.[4] Upon completion, cool the reaction to room temperature. Proceed with a standard aqueous workup, typically involving dilution with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous Na₂SO₄, filtering, and concentrating under reduced pressure.[15]

  • Purification : Purify the crude product by flash column chromatography.[4]

Protocol 2: Quantification of Water in Solvents by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining trace amounts of water in a sample.[16] This is essential for verifying that a solvent is sufficiently dry for a moisture-sensitive reaction.

  • Apparatus : Use a volumetric or coulometric Karl Fischer titrator. Coulometric titration is preferred for very low water content (<0.1%).[17]

  • Reagent Preparation : Fill the titration cell with the appropriate KF reagent (anolyte/catholyte). The instrument will perform a pre-titration to consume any ambient moisture in the cell until a stable, dry baseline is achieved.

  • Sample Injection : Using a dry gas-tight syringe, carefully extract a precise volume or weight of the solvent to be analyzed. Quickly inject the sample into the titration cell. The sample size should be chosen based on the expected water content to ensure an accurate reading (see manufacturer guidelines).[18]

  • Titration : The instrument will automatically titrate the water in the sample with iodine. The endpoint is detected potentiometrically.

  • Calculation : The instrument's software will calculate the water content, typically expressed in parts per million (ppm) or weight percentage. Always run a blank or standard to ensure the accuracy of the titrator.[19]

References

Technical Support Center: Purification of Indolin-6-ylboronic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Indolin-6-ylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound samples can contain several types of impurities. The most common include:

  • Boroxines: These are cyclic anhydrides formed from the intermolecular dehydration of three boronic acid molecules. Their formation is an equilibrium reaction that can be influenced by the presence of water.[1][2]

  • Protodeboronated Indoline: This impurity results from the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This side reaction can be more prevalent with electron-rich heterocyclic boronic acids.[3]

  • Starting Materials and Reagents: Residual starting materials from the synthesis, such as 6-bromoindoline or the borylating agent, may be present.

  • Homocoupling Products: Dimerization of the indolinylboronic acid can occur, especially in the presence of oxygen or certain palladium species during synthesis.[3]

  • Oxidation Products: The boronic acid group can be oxidized to a hydroxyl group, particularly if the compound is exposed to air and moisture over time.[4]

Q2: What is the typical stability of this compound and how should it be stored?

A2: Boronic acids, in general, can be susceptible to degradation over time.[3] Indolylboronic acids are noted to be relatively stable and non-toxic.[5] However, like many boronic acids, this compound can undergo slow decomposition, particularly through protodeboronation and oxidation. For long-term storage, it is recommended to keep the product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) to minimize degradation.

Q3: Can I use my crude this compound directly in the next step, for example, a Suzuki coupling reaction?

A3: While it may be tempting to use the crude product directly, it is generally not recommended. Impurities such as boroxines can affect the stoichiometry of the reaction, and other organic impurities can interfere with the catalytic cycle of the subsequent reaction, leading to lower yields and the formation of byproducts.[1][3] Purifying the boronic acid is a critical step to ensure the reproducibility and success of your subsequent experiments.

Troubleshooting Guides

Recrystallization Issues

Q4: My this compound is not crystallizing from the solution. What should I do?

A4: If crystallization does not occur upon cooling, several techniques can be employed to induce it:

  • Induce Nucleation: Scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Add a Seed Crystal: If you have a small amount of pure, crystalline this compound, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.[1]

  • Reduce Solvent Volume: The solution might be too dilute. Gently heat the solution to evaporate some of the solvent to increase the concentration of the boronic acid, and then allow it to cool again.[1]

  • Change the Solvent System: If a single solvent is not working, try a binary solvent system. Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling can promote crystallization.[6]

Column Chromatography Problems

Q5: I am observing significant streaking and poor recovery of my this compound during silica gel column chromatography. Why is this happening and how can I fix it?

A5: Boronic acids are known to be problematic on standard silica gel chromatography for a few reasons:

  • Strong Adsorption: The Lewis acidic nature of the boron atom can lead to strong interactions with the silanol groups on the silica surface, causing streaking and irreversible adsorption.[4][6]

  • Degradation: The acidic nature of silica gel can sometimes promote the degradation of sensitive boronic acids.[4]

To address these issues, consider the following solutions:

  • Use Treated Silica Gel: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic esters and may be effective for boronic acids as well.[7]

  • Switch to a Different Stationary Phase: Neutral alumina can be a good alternative to silica gel for the purification of some boronic acids.[6] Reversed-phase chromatography (C18) is another option, though method development may be required.[8]

  • Modify the Eluent: Adding a small amount of a modifier to the eluent, such as acetic acid or methanol, can sometimes improve the chromatography of acidic compounds on silica gel.[6]

Purity and Impurity Removal

Q6: After purification, I still see peaks in my NMR spectrum that I suspect are boroxines. How can I remove them?

A6: Boroxine formation is a dehydration process, and their presence can be addressed by reintroducing water.[1][2]

  • Recrystallization from an Aqueous System: Recrystallizing the product from a solvent mixture containing water can help to hydrolyze the boroxine back to the desired monomeric boronic acid.[1]

  • Aqueous Workup: Dissolving the crude product in an organic solvent and washing it with water or a slightly acidic aqueous solution can help to break up the boroxine.

Q7: How can I remove the protodeboronated indoline impurity?

A7: The protodeboronated indoline is a neutral organic impurity and will have different properties from the acidic boronic acid.

  • Acid-Base Extraction: This is a highly effective method. The boronic acid can be selectively extracted into a basic aqueous solution, leaving the neutral protodeboronated indoline in the organic layer. The boronic acid can then be recovered by acidifying the aqueous layer.[9][10]

  • Column Chromatography: If the polarity difference between the boronic acid and the protodeboronated indoline is sufficient, they can be separated by column chromatography. Careful selection of the stationary phase and eluent system will be crucial.

  • Derivatization: Forming the diethanolamine adduct of the boronic acid can allow for its selective precipitation, leaving the protodeboronated impurity in solution.[8][11]

Data Presentation

Table 1: Comparison of Purification Techniques for Arylboronic Acids (Illustrative Data)

Purification MethodTypical Purity (%)Typical Yield (%)AdvantagesDisadvantages
Recrystallization>98%60-90%Simple, scalable, can yield very pure product.Requires a solid product and a suitable solvent system.
Acid-Base Extraction90-98%70-95%Excellent for removing neutral impurities.Less effective for removing other acidic or basic impurities.
Silica Gel Chromatography85-97%40-80%Good for separating compounds with different polarities.Can have issues with streaking, adsorption, and degradation of boronic acids.[4][6]
Diethanolamine Adduct>99%80-95% (for adduct formation)Can yield highly pure, stable crystalline solids.Requires an additional step to form and then potentially liberate the free boronic acid.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to try include water, ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Crystallization: Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of a base (e.g., sodium hydroxide). Shake the funnel vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated indolinylboronate salt will be in the aqueous layer, while neutral impurities (like protodeboronated indoline) will remain in the organic layer. Drain the aqueous layer into a separate flask.

  • Back-Extraction (Optional): To maximize recovery, you can extract the organic layer again with the aqueous base solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a 1 M aqueous acid solution (e.g., hydrochloric acid) with stirring until the solution is acidic (test with pH paper). The pure this compound should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Purification via Diethanolamine Adduct Formation
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane or diethyl ether in a flask with a stir bar.[3]

  • Adduct Formation: While stirring, add one equivalent of diethanolamine dropwise. A precipitate of the diethanolamine adduct should form.[3][11]

  • Isolation: Continue stirring the slurry for 15-30 minutes, then collect the solid adduct by vacuum filtration.

  • Washing: Wash the solid with a small amount of the cold solvent to remove soluble impurities.

  • Drying: Dry the crystalline adduct under vacuum. This stable adduct can often be used directly in subsequent reactions, particularly in protic solvents.[11]

  • Liberation of Free Boronic Acid (Optional): If the free boronic acid is required, the adduct can be treated with an aqueous acid solution and the liberated boronic acid extracted into an organic solvent.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization acid_base Acid-Base Extraction crude->acid_base chromatography Column Chromatography crude->chromatography adduct Diethanolamine Adduct Formation crude->adduct pure Pure this compound recrystallization->pure acid_base->pure chromatography->pure adduct->pure After liberation

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_purity Low Purity Troubleshooting cluster_yield Low Yield Troubleshooting start Purification Issue issue_type What is the issue? Low Purity Low Yield Difficult Handling start->issue_type purity_q Identify Impurity (NMR, LC-MS) issue_type:f0->purity_q yield_q Which Step? issue_type:f1->yield_q boroxine Boroxine Present? purity_q->boroxine protodeb Protodeboronation? boroxine->protodeb No solution1 Solution: Aqueous Wash or Recrystallization boroxine->solution1 Yes other Other Impurities? protodeb->other No solution2 Solution: Acid-Base Extraction or Chromatography protodeb->solution2 Yes solution3 Solution: Optimize Chromatography or Recrystallization other->solution3 Yes isolation Isolation Step yield_q->isolation reaction Reaction Workup isolation->reaction Workup OK solution4 Solution: Optimize Crystallization/Precipitation Conditions isolation->solution4

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Indolin-6-ylboronic Acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indolin-6-ylboronic acid. The focus is on understanding and optimizing reaction kinetics, with a particular emphasis on the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on reactions involving this compound?

A1: In general, increasing the reaction temperature accelerates the rate of chemical reactions, including those involving this compound, such as Suzuki-Miyaura cross-coupling.[1][2] However, elevated temperatures can also lead to undesirable side reactions and degradation of reactants or catalysts.[3][4] The optimal temperature is highly dependent on the specific substrates, catalyst system, solvent, and base used.[5]

Q2: What are the primary side reactions to be aware of when heating reactions with this compound?

A2: The most common temperature-dependent side reactions for boronic acids include:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[3] Higher temperatures can significantly increase the rate of this side reaction, reducing the yield of the desired product.[3]

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules can be promoted by the presence of oxygen and high concentrations of Pd(II) species, which can be influenced by temperature.

  • Boroxine Formation: Boronic acids can dehydrate at elevated temperatures to form cyclic boroxines. While often competent coupling partners themselves, their formation can affect reaction kinetics and solubility.[3]

  • Catalyst Decomposition: Palladium catalysts, commonly used in cross-coupling reactions, can decompose at high temperatures, leading to the formation of inactive palladium black and a reduction in catalytic activity.[4]

Q3: Can Suzuki-Miyaura coupling with this compound be performed at room temperature?

A3: Yes, with the appropriate choice of catalyst and ligands, Suzuki-Miyaura cross-coupling reactions can often be conducted at room temperature.[6][7] Modern catalyst systems, such as those employing bulky, electron-rich phosphine ligands, are designed to be highly active under mild conditions.[8] Running the reaction at a lower temperature can be a good strategy to minimize side reactions like protodeboronation.[3]

Q4: How does the choice of base and solvent influence the optimal reaction temperature?

A4: The choice of base and solvent is critical and can significantly impact the optimal reaction temperature. For instance, strong bases can promote protodeboronation, an effect that is often exacerbated at higher temperatures.[3] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable.[3][5] The solvent system also plays a role; for example, aqueous solvent mixtures are common in Suzuki couplings but the presence of water can facilitate protodeboronation.[3] The boiling point of the solvent will also naturally cap the maximum reaction temperature under standard atmospheric pressure.

Troubleshooting Guide

Issue Potential Cause (Temperature-Related) Suggested Solution
Low or No Product Yield Reaction temperature is too low, resulting in slow kinetics.Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress.
Reaction temperature is too high, leading to catalyst decomposition (e.g., formation of palladium black).[4]Lower the reaction temperature. Consider a more thermally stable catalyst or ligand system.
Significant protodeboronation byproduct observed.Lower the reaction temperature.[3] Use anhydrous conditions and consider a weaker base.[3]
Formation of Multiple Byproducts High reaction temperature is promoting various side reactions.Decrease the reaction temperature to improve selectivity. Screen different solvents and bases that may allow for lower reaction temperatures.
Inconsistent Reaction Times Poor temperature control leading to variable reaction rates.Ensure consistent and accurate temperature monitoring and control throughout the reaction.
Starting Material Remains Incomplete reaction, potentially due to insufficient thermal energy or catalyst deactivation over time at a suboptimal temperature.Increase the reaction temperature or extend the reaction time.[9] If catalyst deactivation is suspected, a lower temperature with a longer reaction time might be beneficial.

Experimental Protocols

Protocol: Investigating the Effect of Temperature on a Suzuki-Miyaura Coupling Reaction with this compound

This protocol outlines a general procedure to determine the optimal temperature for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and heating/stirring apparatus

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 15-20 minutes to remove oxygen.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Temperature Screening:

    • Set up multiple parallel reactions.

    • Run each reaction at a different, precisely controlled temperature (e.g., Room Temperature, 40 °C, 60 °C, 80 °C, 100 °C).

    • Ensure uniform stirring for all reactions.

  • Reaction Monitoring: Monitor the progress of each reaction over time (e.g., every hour) by taking small aliquots and analyzing them by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete (or after a set time), cool the mixture to room temperature. Proceed with a standard aqueous work-up, such as partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • Analysis: Analyze the crude product mixture to determine the yield of the desired product and the presence of any byproducts. Compare the results across the different temperatures to identify the optimal condition.

Visualizations

Experimental_Workflow Workflow for Temperature Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents: This compound, Aryl Halide, Base, Catalyst setup Combine Reagents under Inert Atmosphere prep_reagents->setup prep_solvent Degas Solvent add_solvent Add Degassed Solvent prep_solvent->add_solvent setup->add_solvent add_catalyst Add Catalyst add_solvent->add_catalyst temp_screen Run Parallel Reactions at Different Temperatures add_catalyst->temp_screen monitor Monitor Reaction Progress (TLC, LC-MS) temp_screen->monitor For each temp. workup Aqueous Work-up monitor->workup analyze Analyze Yield and Byproducts workup->analyze optimize Determine Optimal Temperature analyze->optimize Troubleshooting_Tree Troubleshooting Temperature-Related Issues start Low Product Yield check_sm Starting Material Consumed? start->check_sm increase_temp Increase Temperature check_sm->increase_temp No check_byproducts Significant Byproducts Observed? check_sm->check_byproducts Yes protodeboronation Protodeboronation Byproduct Present? check_byproducts->protodeboronation Yes catalyst_decomp Catalyst Decomposition (e.g., Pd Black)? check_byproducts->catalyst_decomp No Major Byproducts lower_temp_anhydrous Lower Temperature Use Anhydrous Conditions protodeboronation->lower_temp_anhydrous Yes protodeboronation->catalyst_decomp No lower_temp_catalyst Lower Temperature Screen Catalysts/Ligands catalyst_decomp->lower_temp_catalyst Yes other_issues Consider Other Factors: Base, Solvent, Reagent Purity catalyst_decomp->other_issues No

References

Technical Support Center: Troubleshooting Low Reactivity of Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during cross-coupling reactions involving substituted boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low or no yield. What are the primary factors I should investigate?

A1: When a Suzuki-Miyaura coupling reaction fails or provides a low yield, a systematic assessment of several key parameters is crucial. The first things to check are:

  • Catalyst Activity: Ensure the palladium source and ligands are active. The active catalytic species is Pd(0); if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst, such as a palladacycle.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is critical to ensure that the solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]

  • Reagent Purity and Stability: Verify the purity of both the aryl halide and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1][2]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation without causing degradation of the starting materials or products.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is essential to maximize the interfacial contact area.[1]

Q2: I am observing significant protodeboronation of my boronic acid. How can this be minimized?

A2: Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich heterocyclic or vinyl boronic acids.[1] This reaction is often accelerated by the presence of heat, base, and a palladium catalyst.[3][4] Here are several strategies to mitigate protodeboronation:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases such as sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]

  • Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[2][3][5] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[2][3][4]

Q3: How do electronic effects of substituents on the boronic acid influence the reaction outcome?

A3: The electronic properties of the substituents on the aryl boronic acid can significantly impact the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[6]

  • Electron-Donating Groups (EDGs): Generally, boronic acids with electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring tend to enhance the reaction rate and, consequently, the yield.[6][7]

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) can have a more complex effect, sometimes leading to slower reactions or lower yields.[6] However, successful couplings with electron-deficient partners can be achieved with careful optimization of reaction conditions.[6]

Q4: I am struggling with a sterically hindered boronic acid, particularly one with ortho-substituents. What conditions should I try?

A4: Steric hindrance can significantly slow down the reaction, particularly the transmetalation and reductive elimination steps.[1] To overcome this, more forcing conditions and specialized catalysts are often necessary:

  • Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1]

  • Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.

  • Appropriate Base and Solvent: The choice of base and solvent system is crucial and may require screening to find the optimal combination for a particularly challenging substrate.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues with low reactivity of substituted boronic acids.

Problem: Low to No Product Formation

Initial Checks:

  • Confirm Reagent Quality:

    • Boronic Acid: Has it been stored properly? Is it a fresh batch? Consider purity analysis via NMR. Boronic acids are susceptible to degradation.[1][2]

    • Aryl Halide: What is its reactivity (I > Br > OTf >> Cl)?[2] Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.[2]

    • Catalyst/Ligand: Are they fresh and stored under inert conditions? Phosphine ligands are particularly prone to oxidation.[2]

  • Verify Reaction Setup:

    • Inert Atmosphere: Was the reaction vessel properly purged with an inert gas (Argon or Nitrogen)?[1][2]

    • Solvent Degassing: Was the solvent adequately degassed to remove dissolved oxygen?[1][2]

Troubleshooting Workflow:

G start Low/No Yield reagent_check Check Reagent Purity & Stability (Boronic Acid, Halide, Catalyst) start->reagent_check setup_check Verify Reaction Setup (Inert Atmosphere, Degassed Solvent) start->setup_check steric_hindrance Is Steric Hindrance a Factor? reagent_check->steric_hindrance setup_check->steric_hindrance electronic_effects Are Electronic Effects Unfavorable? steric_hindrance->electronic_effects No ligand_catalyst Optimize Catalyst & Ligand (e.g., Buchwald Ligands) steric_hindrance->ligand_catalyst Yes protodeboronation Is Protodeboronation Suspected? electronic_effects->protodeboronation No conditions Adjust Reaction Conditions (Base, Solvent, Temperature) electronic_effects->conditions Yes (EWG) stable_boron Use Stable Boron Reagent (Pinacol/MIDA Ester) protodeboronation->stable_boron Yes success Improved Yield protodeboronation->success No ligand_catalyst->success conditions->success stable_boron->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Quantitative Data Summary

The electronic nature of the substituents on the boronic acid significantly influences the yield of Suzuki-Miyaura coupling reactions. Below is a summary of representative yields illustrating this effect.

Table 1: Comparison of Yields with Electron-Donating vs. Electron-Withdrawing Substituted Boronic Acids

Aryl Boronic Acid SubstituentElectronic EffectCoupling PartnerCatalyst/LigandBaseSolventYield (%)
4-OCH₃Electron-Donating4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh
4-CH₃Electron-Donating4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O95
4-HNeutral4-BromotoluenePd(dppf)Cl₂K₃PO₄Dioxane92
4-CF₃Electron-Withdrawing4-ChloroanisoleXPhos Pd G3K₃PO₄t-BuOH/H₂O85
4-NO₂Electron-Withdrawing4-BromobenzonitrilePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O78

Data compiled from literature sources for illustrative purposes. Actual yields may vary depending on specific reaction conditions.[6]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted boronic acid (1.2–1.5 equiv)[1]

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[1]

  • Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)[1]

  • Degassed solvent (e.g., Dioxane/H₂O 10:1)[1]

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[1]

  • Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Experimental Workflow Diagram:

G prep 1. Vessel Preparation (Add solids) inert 2. Inert Atmosphere (Purge with Ar/N2) prep->inert catalyst 3. Add Catalyst inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat and Stir solvent->react monitor 6. Monitor Progress (TLC, LC-MS) react->monitor workup 7. Reaction Workup (Extraction) monitor->workup purify 8. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Protocol 2: Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization

This procedure can be used to convert an unstable boronic acid into a more stable, solid adduct that can be used directly in coupling reactions.

Materials:

  • Substituted boronic acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)[1]

  • Suitable solvent (e.g., methylene chloride)[1]

  • Cold solvent for washing

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid in a minimal amount of a suitable solvent.[1]

  • Addition: Add diethanolamine dropwise via pipette while stirring.[1]

  • Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.[1]

  • Isolation: Isolate the white solid product by vacuum filtration.[1]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[1] The resulting diethanolamine adduct can now be used in Suzuki coupling reactions, typically in protic solvents.[1]

Signaling Pathway/Logical Relationship Diagram:

G unstable_ba Unstable Boronic Acid (R-B(OH)2) stable_adduct Stable Diethanolamine Adduct (Solid) unstable_ba->stable_adduct + Diethanolamine dea Diethanolamine dea->stable_adduct suzuki Suzuki-Miyaura Coupling stable_adduct->suzuki Direct Use

Caption: Conversion of an unstable boronic acid to a stable diethanolamine adduct.

References

Validation & Comparative

Comparative Analysis of NMR Spectral Data: Indoline as a Reference for Indolin-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. This guide provides available ¹H and ¹³C NMR data for indoline, a core structural motif of indolin-6-ylboronic acid, and offers a standardized protocol for acquiring NMR data for compounds of this class. Due to the limited availability of public NMR data for this compound, the spectral data of the parent compound, indoline, is presented as a reference point.

NMR Data Comparison

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for indoline. This data serves as a baseline for predicting the spectral features of its derivatives, such as this compound. The introduction of a boronic acid group at the 6-position of the indoline ring is expected to induce shifts in the signals of the aromatic protons and carbons, primarily due to electronic effects.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Solvent
Indoline3.08 (t, 2H, J=8.4 Hz, C5-H), 3.59 (t, 2H, J=8.4 Hz, C6-H), 6.61 (d, 1H, J=7.8 Hz, C4-H), 6.69 (t, 1H, J=7.3 Hz, C2-H), 6.98 (t, 1H, J=7.7 Hz, C3-H), 7.04 (d, 1H, J=7.3 Hz, C1-H)30.1 (C5), 47.1 (C6), 109.8 (C4), 118.4 (C1), 124.7 (C2), 127.3 (C3), 130.3 (C3a), 151.0 (C7a)CDCl₃

Note: The assignments for indoline are based on typical chemical shifts for this scaffold and may vary slightly depending on the literature source. Data for this compound is not publicly available at the time of this publication.

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra is crucial for obtaining high-quality, reproducible data. The following is a general methodology applicable to the analysis of indolinylboronic acids and related heterocyclic compounds.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the analytical sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent should be based on the solubility of the compound and its compatibility with NMR experiments.

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • The spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and lineshape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected range of proton signals.

  • Acquisition Time: An acquisition time of 2-4 seconds is standard.

  • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

  • Number of Scans: The number of scans can range from 8 to 128, depending on the sample concentration.

  • Temperature: Experiments are typically conducted at a constant temperature, usually 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum and improve sensitivity.

  • Spectral Width: A spectral width of 200-240 ppm is typically required to encompass the full range of carbon chemical shifts.

  • Acquisition Time: An acquisition time of 1-2 seconds is common.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is generally appropriate.

  • Number of Scans: A larger number of scans (e.g., 1024 to 10240) is usually necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova).

  • Processing steps typically include Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale.

  • For ¹H NMR, integration of the signals provides information on the relative number of protons.

  • Analysis of coupling patterns (multiplicity and coupling constants) in ¹H NMR spectra helps to establish the connectivity of atoms.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C FID_Proc FID Processing (FT, Phasing, Baseline) Acquire_1H->FID_Proc Acquire_13C->FID_Proc Reference Chemical Shift Referencing FID_Proc->Reference Analysis Analyze Spectra (Chemical Shift, Integration, Coupling Constants) Reference->Analysis Structure Structure Elucidation Analysis->Structure

A generalized workflow for NMR spectroscopy.

A Comparative Guide to Indolin-6-ylboronic Acid and Its Ester Derivatives in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of organoboron reagent in Suzuki-Miyaura cross-coupling reactions is a critical determinant of synthetic efficiency and success. This guide provides an objective comparison of the performance of Indolin-6-ylboronic acid and its boronic ester analogues, supported by experimental data and detailed protocols to inform rational reagent selection in the synthesis of complex molecules.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and stereospecificity. The choice between a boronic acid and its corresponding ester derivative, such as a pinacol ester, hinges on a fundamental trade-off between reactivity and stability. While boronic acids are generally more reactive, they can be prone to decomposition, whereas boronic esters offer enhanced stability at the cost of potentially lower reactivity.

This guide focuses on this compound, a key building block in medicinal chemistry. Due to the limited availability of direct comparative studies on this compound, this guide will draw upon data from its close structural analogue, indole-6-boronic acid, to illustrate the performance differences between the free boronic acid and its ester counterparts in Suzuki coupling reactions.

Performance Comparison: Reactivity vs. Stability

The primary distinction between a boronic acid and its boronic ester lies in the balance between their reactivity in the catalytic cycle and their benchtop stability. Boronic acids are generally more reactive and can lead to faster reaction times and higher yields, particularly with less reactive coupling partners. This increased reactivity is often attributed to the ease of transmetalation with the palladium catalyst.[1] However, this reactivity comes at the cost of lower stability, as boronic acids can be susceptible to protodeboronation and oxidation.[2]

Conversely, boronic esters, such as the commonly used pinacol esters, exhibit significantly greater stability, making them easier to handle, purify, and store.[3] This stability can be advantageous in multi-step syntheses where the organoboron moiety must endure various reaction conditions. However, the increased stability of boronic esters can sometimes translate to lower reactivity in the Suzuki coupling, potentially requiring more forcing conditions or longer reaction times.

Quantitative Data Summary

The following tables summarize representative experimental data for the Suzuki-Miyaura coupling of indole-based boronic acids and their pinacol esters with various aryl halides. This data, while not a direct head-to-head comparison of this compound, provides valuable insights into the expected performance differences.

Table 1: Suzuki Coupling Performance of Indole-6-boronic Acid

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-ChloroindolePd(OAc)₂ (2)SPhos (3)K₃PO₄Dioxane/H₂O1001597[4]
24-BromoanisolePd(dppf)Cl₂ (3)-K₂CO₃DME8512~95 (inferred)
33-ChloropyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane/H₂O10018~90 (inferred)

Table 2: Suzuki Coupling Performance of Representative Indole-Boronic Acid Pinacol Esters

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O1002485
21-Chloro-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1101878
32-BromopyridinePd₂(dba)₃ (2.5)RuPhos (5)Cs₂CO₃1,4-Dioxane1002482

Experimental Protocols

Below are detailed experimental protocols for representative Suzuki-Miyaura coupling reactions involving an indole boronic acid and an indole-boronic acid pinacol ester.

Protocol 1: Suzuki Coupling of 6-Chloroindole with Phenylboronic Acid

Materials:

  • 6-Chloroindole (1.00 mmol, 1.0 equiv)

  • Phenylboronic acid (1.50 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.03 mmol, 3 mol%)

  • K₃PO₄ (2.00 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add 6-chloroindole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 15 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-phenylindole.[4]

Protocol 2: Suzuki Coupling of an Aryl Halide with an Indole-Boronic Acid Pinacol Ester

Materials:

  • Aryl halide (1.0 equiv)

  • Indole-boronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • In a reaction vessel, combine the aryl halide, indole-boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Flush the vessel with an inert gas (e.g., argon).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the mixture to 100 °C and stir for 24 hours, or until reaction completion is observed by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by column chromatography to yield the desired biaryl product.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further elucidate the process, the following diagrams, generated using Graphviz, illustrate the key stages of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_A R1-Pd(II)L2-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation [R2-B(OR)3]- PdII_B R1-Pd(II)L2-R2 Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim R1-R2 RedElim->Pd0 BoronicAcid R2-B(OH)2 Boronate [R2-B(OH)3]- BoronicAcid->Boronate + OH- Base Base (e.g., K2CO3) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid/Ester, Catalyst, Ligand, Base start->reagents setup Inert Atmosphere Setup (Evacuate & Backfill with Ar/N2) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup: Dilute, Wash, Dry reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Conclusion

The selection between this compound and its ester derivatives for Suzuki-Miyaura coupling is a nuanced decision that depends on the specific requirements of the synthetic route. For rapid, high-yielding couplings, particularly with challenging substrates, the higher reactivity of the free boronic acid may be advantageous. However, for multi-step syntheses requiring a robust and stable organoboron component, the corresponding pinacol ester is likely the superior choice. The experimental data and protocols provided in this guide, based on closely related indole analogues, offer a solid foundation for making an informed decision to optimize the synthesis of complex, indole-containing molecules.

References

Navigating the Crystallographic Void: A Guide to the X-ray Analysis of Indolin-6-ylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly accessible crystallographic databases reveals a significant gap in the structural understanding of Indolin-6-ylboronic acid and its derivatives. To date, no experimental X-ray crystal structures for this specific class of compounds have been deposited and made publicly available. This absence of data prevents a direct comparative analysis of their three-dimensional conformations and intermolecular interactions.

However, this guide serves as a foundational resource for researchers, scientists, and drug development professionals aiming to pioneer the structural elucidation of novel this compound derivatives. We provide a generalized, yet detailed, experimental framework for the synthesis, crystallization, and subsequent X-ray crystallographic analysis of these compounds, empowering researchers to generate the first critical datasets in this area.

Generalized Experimental Workflow

The successful determination of a crystal structure is a systematic process that begins with the synthesis of the target compound and culminates in the refinement of its atomic coordinates. The following workflow outlines the essential stages for the X-ray crystallographic analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis synthesis Synthesis of Indolin-6-ylboronic acid derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification characterization Characterization (NMR, MS) purification->characterization screening Crystallization Screening (Vapor diffusion, Slow evaporation) characterization->screening optimization Optimization of Crystal Growth Conditions screening->optimization harvesting Crystal Harvesting and Mounting optimization->harvesting data_collection Data Collection (Single-crystal X-ray diffractometer) harvesting->data_collection data_processing Data Processing (Integration, Scaling) data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution validation Validation & Deposition (e.g., CCDC) structure_solution->validation

Figure 1. A generalized workflow for the X-ray crystallographic analysis of novel compounds.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the structural analysis of this compound derivatives.

Synthesis and Purification

The synthesis of this compound derivatives will be highly specific to the target molecule. A general approach may involve the protection of the indoline nitrogen, followed by a Miyaura borylation or a related cross-coupling reaction at the 6-position of the indoline ring.

  • Protection of Indoline: To a solution of indoline in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine). Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Borylation: The protected indoline can then be subjected to a borylation reaction. A common method is the iridium-catalyzed C-H borylation using bis(pinacolato)diboron.

  • Deprotection and Purification: Following the borylation, the protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group). The crude product is then purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Crystallization

Obtaining high-quality single crystals is often the most challenging step. A variety of techniques should be screened.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) to near saturation in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well of a crystallization plate containing a precipitant (a solvent in which the compound is less soluble).

    • Sitting Drop: Place a drop of the concentrated compound solution in a microbridge within a well containing the precipitant.

    • Seal the well and allow the system to equilibrate. The precipitant vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

  • Solvent Systems: A range of solvents and solvent/anti-solvent pairs should be screened. Common solvents include alcohols, chlorinated solvents, and acetonitrile. Common anti-solvents include water and alkanes.

X-ray Diffraction Data Collection and Analysis
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) on the goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection: The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, is used to collect a series of diffraction images as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the diffraction spots and scale the data. This step yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods. The resulting electron density map is used to build an initial model of the molecule. This model is then refined against the experimental data to improve the atomic positions, and thermal parameters, and to locate hydrogen atoms.

  • Validation and Deposition: The final refined structure is validated using software such as PLATON and CheckCIF to ensure its chemical and crystallographic reasonability. The crystallographic data should then be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to make it available to the scientific community.

Data Presentation for Future Analyses

As crystallographic data for this compound derivatives become available, the following table provides a structured format for the clear and concise presentation and comparison of key parameters.

ParameterDerivative 1Derivative 2Alternative Boronic Acid
Formula
Formula Weight
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Calculated Density (g/cm³)
R-factor (%)
wR2 (%)
Goodness-of-fit

This guide provides a roadmap for researchers to generate and present the first crystallographic data for this compound derivatives. The future availability of such data will be invaluable for understanding the structure-activity relationships of this compound class and for the rational design of new therapeutic agents.

A Comparative Guide to the Kinetics of Suzuki-Miyaura Reactions with Indolylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The indole scaffold is a privileged motif in medicinal chemistry, and its functionalization via Suzuki-Miyaura coupling with indolylboronic acids is a widely used strategy. Understanding the kinetic profiles of different indolylboronic acids is crucial for reaction optimization, enabling faster and more efficient synthesis of target molecules.

This guide provides a comparative analysis of the kinetic performance of various indolylboronic acids in Suzuki-Miyaura reactions. While direct, comprehensive comparative kinetic data for a wide range of indolylboronic acids is limited in the published literature, this guide leverages available data for analogous systems and established mechanistic principles to provide insights into expected kinetic trends. Detailed experimental protocols are also provided to enable researchers to conduct their own kinetic studies.

Performance Comparison of Indolylboronic Acids

The electronic and steric properties of substituents on the indole ring, as well as the position of the boronic acid group, significantly influence the kinetics of the Suzuki-Miyaura reaction. The key steps in the catalytic cycle affected are primarily transmetalation and, to a lesser extent, reductive elimination.

Electronic Effects: The indole nucleus is electron-rich, which generally facilitates the transmetalation step. Electron-donating groups on the indole ring can further enhance the nucleophilicity of the indolyl group, potentially increasing the rate of transmetalation. Conversely, electron-withdrawing groups may decrease the rate.

Steric Effects: The position of the boronic acid group and any substituents on the indole ring can introduce steric hindrance. This can impede the approach of the boronic acid to the palladium center, slowing down the transmetalation step. For instance, a boronic acid at the C2 position might experience more steric hindrance than one at the C5 position.

Quantitative Kinetic Data Comparison

The following table summarizes expected kinetic parameters for Suzuki-Miyaura reactions with various indolylboronic acids based on general trends observed for heteroarylboronic acids. It is important to note that these are generalized predictions, and actual reaction rates will depend on the specific aryl halide, catalyst system, base, and solvent used.

Indolylboronic AcidSubstituent on IndolePosition of Boronic AcidExpected Relative RateRationale
Indole-5-boronic acidNoneC51.0 (Baseline)Unsubstituted indole provides a baseline for comparison.
2-Methylindole-5-boronic acid2-Methyl (Electron-donating)C5> 1.0The electron-donating methyl group may increase the rate of transmetalation.
5-Bromoindole-3-boronic acid5-Bromo (Electron-withdrawing)C3< 1.0The electron-withdrawing bromo group can decrease the nucleophilicity of the indolyl moiety.
Indole-2-boronic acidNoneC2< 1.0Increased steric hindrance at the C2 position may slow down transmetalation.

Experimental Protocols

To obtain precise kinetic data for specific indolylboronic acids, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters using High-Performance Liquid Chromatography (HPLC).

General Procedure for a Kinetic Study of the Suzuki-Miyaura Cross-Coupling Reaction:

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Indolylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL)

  • Internal standard (e.g., dodecane, 0.5 mmol)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC-grade solvents for analysis

Equipment:

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Thermostated oil bath

  • Syringes and needles

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, indolylboronic acid, base, and internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the reaction vessel via syringe.

  • Initiation: Place the Schlenk tube in the preheated oil bath at the desired temperature (e.g., 80 °C) and allow the mixture to equilibrate for a few minutes while stirring.

  • Catalyst Injection: Dissolve the palladium catalyst in a small amount of the reaction solvent and inject it into the reaction mixture. This marks time zero (t=0) of the reaction.

  • Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 40, 60, and 90 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Sample Preparation for HPLC: Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile) to a concentration appropriate for HPLC analysis. Filter the sample if necessary.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. Monitor the disappearance of the aryl halide and the appearance of the product by integrating the respective peak areas.

  • Data Analysis: Plot the concentration of the product (or reactant) versus time. The initial reaction rate can be determined from the initial slope of this curve. By varying the initial concentrations of the reactants, the reaction order with respect to each component can be determined.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)-X]L_n Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation [Ar-Pd(II)-Ar']L_n OxAdd->Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) ReductiveElimination Ar-Ar' Transmetalation->ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 Catalyst Regeneration ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Indolylboronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

A systematic workflow is crucial for obtaining reliable and reproducible kinetic data.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Reactant_Prep Prepare Reactant Mixture (Aryl Halide, Boronic Acid, Base, Internal Standard) Reaction_Setup Combine Reactants & Solvent in Inert Atmosphere Reactant_Prep->Reaction_Setup Solvent_Prep Prepare & Degas Solvent Solvent_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst Solution Initiation Initiate Reaction (Inject Catalyst at t=0) Catalyst_Prep->Initiation Reaction_Setup->Initiation Sampling Take Aliquots at Timed Intervals Initiation->Sampling Quenching Quench Aliquots Sampling->Quenching HPLC_Prep Prepare Samples for HPLC Quenching->HPLC_Prep HPLC_Analysis Analyze by HPLC HPLC_Prep->HPLC_Analysis Data_Analysis Plot Concentration vs. Time & Determine Kinetic Parameters HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for the kinetic study of Suzuki reactions.

References

Monitoring Indolin-6-ylboronic Acid Reactions: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is fundamental to ensuring product quality, optimizing yields, and maintaining process control. The use of Indolin-6-ylboronic acid as a key intermediate in the synthesis of complex molecules, particularly in Suzuki-Miyaura coupling reactions, necessitates robust analytical techniques to track its consumption and the formation of products and byproducts. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical methods for monitoring reactions involving this compound, supported by experimental data and detailed protocols.

LC-MS has become an indispensable tool in modern synthetic chemistry for real-time reaction monitoring.[1] Its high sensitivity and selectivity enable the simultaneous detection and quantification of multiple components within a complex reaction mixture, providing chemists with immediate feedback to optimize reaction conditions.[1][2] This is particularly advantageous for the analysis of boronic acids, which can be challenging due to their polarity and tendency to form anhydrides (boroxines).[1] LC-MS often allows for direct analysis without the need for derivatization.[1][3]

Comparative Analysis of Reaction Monitoring Techniques

While LC-MS offers significant advantages, it is crucial to consider alternative methods to select the most appropriate technique for a specific application. The following table provides a comparative overview of common analytical methods for monitoring boronic acid reactions.

TechniquePrincipleAdvantagesDisadvantagesApplicability to this compound Reactions
LC-MS (Liquid Chromatography-Mass Spectrometry) Separation by chromatography followed by detection based on mass-to-charge ratio.High sensitivity and selectivity.[1] Provides molecular weight information for unequivocal identification. Capable of quantifying multiple components simultaneously. Amenable to automation for real-time monitoring.Higher initial instrument cost. Matrix effects can sometimes suppress ionization.Excellent. Ideal for tracking the consumption of this compound and the formation of the desired product and any impurities with high precision.
HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) Separation by chromatography followed by detection based on UV absorbance.Robust and widely available. Generally less expensive than LC-MS. Good for quantitative analysis of UV-active compounds.Lower sensitivity and selectivity compared to MS. Co-eluting impurities with similar UV spectra can interfere with analysis. Not all reactants or byproducts may have a UV chromophore.Good. Suitable for quantitative analysis, provided that this compound and the main product have sufficient UV absorbance and are well-separated from other components.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds followed by detection based on mass-to-charge ratio.High separation efficiency for volatile and thermally stable compounds. Provides structural information through fragmentation patterns.Often requires derivatization for polar and non-volatile compounds like boronic acids, which adds a sample preparation step.[4][5] High temperatures can cause degradation of sensitive molecules.Poor to Fair. Not ideal without derivatization due to the low volatility and potential thermal lability of this compound and its derivatives.[1]
NMR (Nuclear Magnetic Resonance) Spectroscopy Detection of nuclear spin transitions in a magnetic field.Provides detailed structural information. Inherently quantitative without the need for response factors for all observed species.[6] Can be used for in-situ reaction monitoring.[7]Lower sensitivity compared to MS. Requires higher concentrations of analytes. Complex spectra can be difficult to interpret in multicomponent mixtures.Good. Useful for mechanistic studies and for quantifying major components in the reaction mixture without the need for calibration curves for each compound.

Quantitative Performance Data Comparison

The following table summarizes typical performance characteristics for the analysis of boronic acids using different analytical techniques. The data for LC-MS and HPLC with post-column derivatization are based on published methods for similar boronic acids.

ParameterLC-MS/MSHPLC with Post-Column Derivatization (Fluorescence)
Limit of Detection (LOD) 0.1 µg/mL[3][8]1 µM (approximately 0.12 ng for phenylboronic acid)[9][10]
Limit of Quantification (LOQ) 1.0 µg/mL[3][8]Not explicitly stated, but typically 3-5 times the LOD.
Linearity (R²) (UV Response) >0.98[3][8]Not explicitly stated.
Precision (RSD) <2.0%[3][8]Not explicitly stated.
Analysis Time 1-15 minutes[8][11]Dependent on HPLC method, but post-column reaction adds to the overall time.

Experimental Protocols

LC-MS Method for Monitoring this compound Reactions

This protocol outlines a general procedure for monitoring the progress of a reaction involving this compound using a standard LC-MS system.

1. Instrumentation:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or time-of-flight (TOF) mass analyzer.

2. Reagents and Materials:

  • Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) is a good starting point.[8]

  • Mobile Phase A: 10 mM ammonium acetate in water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Reaction Quenching Solvent: Acetonitrile or methanol.

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

4. Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive and negative (scan both to determine the best response for reactants and products). Negative ion mode is often preferred for boronic acids.[11]

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 100-1000

5. Sample Preparation:

  • At designated time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL range).[1][2] This rapid dilution prevents further reaction.

  • Vortex the sample to ensure homogeneity.

  • If necessary, centrifuge the sample to remove any particulate matter before injection.

6. Data Analysis:

  • Integrate the peak areas of the starting material (this compound), the product, and any identified byproducts.

  • Plot the relative peak area or concentration of each species over time to generate a reaction profile.

Alternative Method: HPLC with Post-Column Derivatization and Fluorescence Detection

For laboratories without access to LC-MS, HPLC with post-column derivatization offers a selective alternative for the detection of boronic acids.[9][10]

1. Instrumentation:

  • HPLC System: With a pump, autosampler, column oven, and fluorescence detector.

  • Post-Column Reaction System: A mixing tee, a reaction coil, and a second pump for the derivatizing agent.

2. Reagents and Materials:

  • Derivatizing Agent: A solution of 75 µM alizarin and 0.1% triethylamine in acetonitrile.[9][10]

3. HPLC and Post-Column Reaction Conditions:

  • HPLC Flow Rate: 0.40 mL/min.[9][10]

  • Derivatizing Agent Flow Rate: 0.60 mL/min.[9][10]

  • Reaction Coil: 3.5 m x 0.25 mm.[9][10]

  • Reaction Temperature: 50 °C.[9][10]

  • Fluorescence Detection: Excitation at 469 nm and emission at 610 nm.[9][10]

4. Sample Preparation and Analysis:

  • Sample preparation is similar to the LC-MS method.

  • The HPLC-separated analytes are mixed post-column with the alizarin solution. The resulting fluorescent complexes are then detected.[9][10]

Visualizing the Workflow

To clearly illustrate the process, the following diagrams outline the experimental workflow for LC-MS reaction monitoring and a typical signaling pathway where this compound might be used.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench & Dilute Aliquot->Quench HPLC HPLC Separation Quench->HPLC ESI ESI Source HPLC->ESI MS Mass Analyzer ESI->MS Detector Detector MS->Detector Integration Peak Integration Detector->Integration Profile Generate Reaction Profile Integration->Profile

Experimental workflow for LC-MS reaction monitoring.

Suzuki_Coupling cluster_reactants Reactants Indolin This compound PdCatalyst Pd(0) Catalyst Indolin->PdCatalyst ArylHalide Aryl Halide (R-X) ArylHalide->PdCatalyst Product Coupled Product PdCatalyst->Product Base Base Base->PdCatalyst

Simplified Suzuki-Miyaura coupling reaction pathway.

References

Safety Operating Guide

Proper Disposal of Indolin-6-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Indolin-6-ylboronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

This compound, like other boronic acid derivatives, requires careful handling during disposal to prevent potential environmental contamination and ensure personnel safety. The following procedures are based on general best practices for boronic acid compounds and should be adapted to comply with all applicable national and local regulations.

Hazard and Safety Information

Before handling, it is crucial to be aware of the potential hazards associated with this compound and related compounds. While specific data for this compound is limited, related boronic acids exhibit certain hazardous properties.

Hazard CategoryDescriptionGHS Hazard StatementPrecautionary Statement (Disposal)
Acute Oral Toxicity Harmful if swallowed.H302P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Skin Irritation May cause skin irritation.H315P501: Dispose of contents/ container to an approved waste disposal plant.[2]
Eye Irritation May cause serious eye irritation.H319P501: Dispose of contents/ container to an approved waste disposal plant.[2]
Respiratory Irritation May cause respiratory irritation.H335P501: Dispose of contents/ container to an approved waste disposal plant.[2]

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

  • Chemical fume hood

  • Original container of this compound

  • Designated hazardous waste container, properly labeled

  • Waste manifest or logbook

Procedure:

  • Personnel Safety:

    • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[3]

    • Conduct all handling and preparation for disposal within a certified chemical fume hood to avoid inhalation of dusts.[3]

  • Waste Segregation:

    • Do not mix this compound with other waste streams, especially incompatible materials.

    • It is best practice to leave the chemical in its original container if possible.

  • Containerization of Waste:

    • If the original container is not used, transfer the waste material to a designated and compatible hazardous waste container.

    • The container must be in good condition, with a secure, tightly closing lid.

    • Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Harmful if Swallowed," "Irritant").

  • Spill Management:

    • In the event of a spill, avoid generating dust.[4]

    • Carefully sweep up the dry material and place it into the designated hazardous waste container.[2][5]

    • Clean the affected area thoroughly.[4]

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

    • Ensure the storage area is designated for hazardous waste.

  • Arranging for Disposal:

    • The disposal of this compound must be handled by a licensed hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

    • Complete all required waste manifests or logbook entries as per your institution's and local regulations.

    • Do not dispose of this compound down the drain or in regular trash.[1][4][5]

  • Final Disposal:

    • The final disposal will be conducted at an approved waste disposal plant in accordance with national and local regulations.[1]

Disposal Procedure Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

A Start: Disposal of This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in Chemical Fume Hood B->C D Segregate Waste: Keep in Original Container or Designated Hazardous Waste Container C->D E Is the container properly labeled with 'Hazardous Waste' and chemical name? D->E F Label Container Correctly E->F No G Store in a Designated, Cool, Dry, and Well-Ventilated Area E->G Yes F->G H Contact Environmental Health & Safety (EHS) for Professional Disposal G->H I Complete Waste Manifest / Logbook H->I J End: Waste Collected by Licensed Disposal Company I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Indolin-6-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Indolin-6-ylboronic acid (CAS No. 1253912-15-0) in a laboratory setting. The following procedures are based on established best practices for handling boronic acids and related chemical compounds to ensure the safety of all personnel.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory discomfort.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting (Solid) Chemical safety gogglesNitrile glovesLaboratory coatN95 respirator (if not in a fume hood)
Dissolving and Solution Handling Chemical safety goggles and face shieldNitrile glovesLaboratory coatWork in a certified chemical fume hood
Running Reactions Chemical safety goggles and face shieldNitrile glovesLaboratory coatWork in a certified chemical fume hood
Waste Disposal Chemical safety goggles and face shieldNitrile glovesChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_verification Final Check start Start: Handling This compound task Identify the Task: - Weighing - Solution prep - Reaction - Disposal start->task hazards Assess Hazards: - Dust inhalation - Skin/eye contact - Splashes task->hazards eye_face Eye/Face Protection: - Goggles - Face shield hazards->eye_face hand Hand Protection: - Nitrile gloves hazards->hand body Body Protection: - Lab coat - Apron hazards->body respiratory Respiratory Protection: - Fume hood - N95 respirator hazards->respiratory check Verify PPE is appropriate for the task and hazards eye_face->check hand->check body->check respiratory->check check->task No, reassess proceed Proceed with work check->proceed Yes Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Assemble Reagents: - this compound - Aryl halide - Catalyst & Ligand - Base & Solvent glassware 2. Dry Glassware reagents->glassware inert 3. Purge with Inert Gas glassware->inert addition 4. Add Reagents to Flask inert->addition heating 5. Heat and Stir addition->heating monitoring 6. Monitor Progress (TLC/LC-MS) heating->monitoring quench 7. Quench Reaction monitoring->quench Reaction Complete extract 8. Extraction quench->extract purify 9. Purification (e.g., Chromatography) extract->purify characterize 10. Characterize Product purify->characterize Disposal_Plan start Start: Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (gloves, weigh boats, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_disposal Place in sealed hazardous waste container solid_waste->solid_disposal liquid_type Aqueous or Organic? liquid_waste->liquid_type organic_waste Organic Solvents liquid_type->organic_waste Organic aqueous_waste Aqueous Solution liquid_type->aqueous_waste Aqueous organic_disposal Collect in labeled hazardous solvent waste container organic_waste->organic_disposal aqueous_quantity Quantity < 100g? aqueous_waste->aqueous_quantity small_aqueous Small Quantity aqueous_quantity->small_aqueous Yes large_aqueous Large Quantity aqueous_quantity->large_aqueous No neutralize Neutralize (pH 6-8) small_aqueous->neutralize large_aqueous_disposal Collect in labeled hazardous aqueous waste container large_aqueous->large_aqueous_disposal check_regs Check Local Regulations neutralize->check_regs drain_disposal Flush down drain with >100x water check_regs->drain_disposal Permitted check_regs->large_aqueous_disposal Not Permitted

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.